molecular formula C7H11N5 B1349990 1-(1,3,5-Triazin-2-yl)piperazine CAS No. 59215-44-0

1-(1,3,5-Triazin-2-yl)piperazine

Cat. No.: B1349990
CAS No.: 59215-44-0
M. Wt: 165.2 g/mol
InChI Key: QKOFSFOOALTCPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3,5-Triazin-2-yl)piperazine is a useful research compound. Its molecular formula is C7H11N5 and its molecular weight is 165.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperazin-1-yl-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5/c1-3-12(4-2-8-1)7-10-5-9-6-11-7/h5-6,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOFSFOOALTCPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375285
Record name 2-(Piperazin-1-yl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59215-44-0
Record name 2-(Piperazin-1-yl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 59215-44-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(1,3,5-Triazin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 1-(1,3,5-triazin-2-yl)piperazine, a heterocyclic compound that serves as a crucial scaffold in medicinal chemistry. This document outlines its physicochemical characteristics, synthesis protocols, and its role in modulating key cellular signaling pathways.

Core Chemical Properties

This compound is a white to off-white solid. Its core structure consists of a triazine ring substituted with a piperazine moiety. This unique combination of a planar, electron-deficient triazine ring and a flexible, basic piperazine ring imparts a range of interesting chemical and biological activities.

PropertyValueSource
Molecular Formula C₇H₁₁N₅[1][2]
Molecular Weight 165.20 g/mol [1][2]
CAS Number 59215-44-0[1]
Appearance White to off-white solid
Computed pKa 7.55 (most basic)[2]
Computed Melting Point 137 °C[3]
Computed LogP -0.2[2]

Synthesis and Experimental Protocols

The primary synthetic route to this compound and its derivatives involves the nucleophilic substitution of chlorine atoms on a cyanuric chloride precursor.[4][5] The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise reactions.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methods for the synthesis of substituted triazines.

Materials:

  • Cyanuric chloride

  • Piperazine

  • A suitable solvent (e.g., acetone, tetrahydrofuran)

  • A base (e.g., sodium carbonate, triethylamine)

  • Crushed ice

  • Water

Procedure:

  • Dissolve cyanuric chloride in the chosen solvent and cool the mixture to 0-5°C in an ice bath.

  • In a separate flask, dissolve piperazine in the same solvent.

  • Slowly add the piperazine solution to the cyanuric chloride solution while maintaining the temperature between 0-5°C and stirring vigorously. A base is added dropwise to neutralize the HCl evolved during the reaction.

  • After the addition is complete, continue stirring the reaction mixture at low temperature for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into crushed ice to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Activity and Signaling Pathways

Derivatives of this compound have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[4] A significant area of research focuses on their role as inhibitors of key signaling pathways implicated in disease progression, particularly in oncology.

Inhibition of the PI3K/mTOR Signaling Pathway

Several studies have shown that substituted 1,3,5-triazine derivatives can act as potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. These pathways are crucial for regulating cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.

The following diagram illustrates the general mechanism of PI3K/mTOR inhibition by a this compound derivative.

PI3K_mTOR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation Promotion Inhibitor This compound Derivative Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: PI3K/mTOR signaling pathway inhibition.

Modulation of EGFR-TK Signaling

Certain 1,3,5-triazine derivatives have also been identified as inhibitors of the epidermal growth factor receptor-tyrosine kinase (EGFR-TK).[6] Overexpression or mutation of EGFR is common in various cancers, leading to uncontrolled cell division. Inhibition of EGFR-TK is a key therapeutic strategy.

The logical relationship for the development and evaluation of these compounds can be visualized as follows:

EGFR_Inhibitor_Workflow cluster_design Drug Design & Synthesis cluster_evaluation Biological Evaluation Design Design of 1,3,5-Triazine Derivatives Synthesis Chemical Synthesis Design->Synthesis Docking Molecular Docking (EGFR-TK) Synthesis->Docking Enzyme_Assay In-vitro Enzyme Inhibition Assay Docking->Enzyme_Assay Cell_Assay Cell Viability & Apoptosis Assays Enzyme_Assay->Cell_Assay Western_Blot Western Blot Analysis (Downstream targets) Cell_Assay->Western_Blot

Caption: Workflow for EGFR-TK inhibitor development.

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant potential in drug discovery and development. Their straightforward synthesis and the tunability of their chemical structure allow for the creation of extensive libraries for screening against various biological targets. The demonstrated activity of derivatives as inhibitors of critical signaling pathways, such as PI3K/mTOR and EGFR-TK, underscores their importance for further investigation in the development of novel therapeutics. This guide provides a foundational understanding for researchers and scientists working with this promising chemical scaffold.

References

The Multifaceted Biological Activities of Triazine-Piperazine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synergistic combination of the triazine and piperazine scaffolds has given rise to a versatile class of compounds with a broad spectrum of biological activities. These hybrid molecules have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. This technical guide provides an in-depth overview of the biological activities of triazine-piperazine compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity

Triazine-piperazine derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines. Their mechanisms of action are often multifactorial, involving the inhibition of key enzymes and disruption of critical signaling pathways implicated in tumor growth and survival.

Quantitative Anticancer Activity Data

The in vitro anticancer activity of various triazine-piperazine compounds has been extensively evaluated, with IC50 values providing a quantitative measure of their potency. The following tables summarize the reported IC50 values for different series of these compounds against various cancer cell lines.

Compound ID/SeriesCancer Cell LineCancer TypeIC50 (µM)Reference
Series 1
4bMCF-7Breast Cancer3.29[1][2]
4bHCT-116Colon Cancer3.64[1][2]
4cMCF-7Breast Cancer3.29 - 11.35[1]
4cHCT-116Colon Cancer3.64 - 12.45[1]
Series 2
11MCF-7Breast Cancer1.0[3]
11HCT-116Colon Cancer0.98[3]
Series 3
4fMCF-7Breast Cancer4.53 ± 0.30
4fHCT-116Colon Cancer0.50 ± 0.080[4]
4fHepG2Liver Cancer3.01 ± 0.49[4]
5cMCF-7Breast Cancer2.29 ± 0.92[4]
5dHCT-116Colon Cancer3.66 ± 0.96[4]
5dHepG2Liver Cancer5.42 ± 0.82[4]
Series 4
2cMCF7Breast Cancer4.14[5]
2cC26Murine Colon Carcinoma7.87[5]
3cMCF7Breast Cancer4.98[5]
3cC26Murine Colon Carcinoma3.05[5]
4cMCF7Breast Cancer6.85[5]
4cC26Murine Colon Carcinoma1.71[5]
Series 5
13VariousBreast Cancer8.45 ± 0.65
14VariousBreast Cancer2.54 ± 0.22[6]
Series 6
47A549Lung Cancer0.20 ± 0.05[6]
47MCF-7Breast Cancer1.25 ± 0.11[6]
47HelaCervical Cancer1.03 ± 0.24[6]
Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Triazine-piperazine compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with serial dilutions of the triazine-piperazine compounds. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent to each well.[8]

  • Incubation with MTT: Incubate for 2 to 4 hours, or until a purple precipitate is visible.[8]

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compounds Add triazine-piperazine compounds (serial dilutions) incubate1->add_compounds incubate2 Incubate (24-72h) add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer incubate4 Incubate (2h, dark) add_solubilizer->incubate4 read_absorbance Read absorbance at 570 nm incubate4->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data end End analyze_data->end

Workflow for the MTT Cell Viability Assay.
Targeted Signaling Pathways

A significant number of triazine-piperazine derivatives exert their anticancer effects by targeting key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and EGFR pathways.

PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers. Several triazine-piperazine compounds have been identified as potent inhibitors of this pathway.[9] For instance, compound 35 demonstrated remarkable inhibitory activity against PI3Kδ with an IC50 value of 2.3 nM and also inhibited other PI3K isoforms and mTOR.[6]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth TriazinePiperazine Triazine-Piperazine Inhibitor TriazinePiperazine->PI3K TriazinePiperazine->mTORC1 Broth_Microdilution_Workflow start Start prepare_dilutions Prepare serial dilutions of compounds in 96-well plate start->prepare_dilutions prepare_inoculum Prepare standardized microbial inoculum start->prepare_inoculum inoculate_plate Inoculate wells with inoculum prepare_dilutions->inoculate_plate prepare_inoculum->inoculate_plate incubate_plate Incubate plate inoculate_plate->incubate_plate read_results Determine MIC (visual or OD) incubate_plate->read_results end End read_results->end

References

An In-depth Technical Guide to 5-Bromo-2'-deoxycytidine (CAS 59215-44-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2'-deoxycytidine (BrdC) is a halogenated pyrimidine nucleoside analog of deoxycytidine. Its structure, featuring a bromine atom at the 5-position of the cytosine base, imparts unique chemical and biological properties that have made it a valuable tool in various fields of biomedical research. This technical guide provides a comprehensive overview of the structure, properties, and applications of 5-Bromo-2'-deoxycytidine, with a focus on its utility for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

The foundational characteristics of 5-Bromo-2'-deoxycytidine are summarized in the tables below, providing essential data for its handling, storage, and application in experimental settings.

Table 1: Chemical Identity and Structure
ParameterValue
CAS Number 59215-44-0 (Note: While some sources associate this CAS number, 1022-79-3 is more commonly cited)
IUPAC Name 4-amino-5-bromo-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Synonyms BrdC, 5-Br-dC, 5-Bromodeoxycytidine
Molecular Formula C₉H₁₂BrN₃O₄[1][2][3][4]
Molecular Weight 306.11 g/mol [1][2][3]
Chemical Structure
alt text
SMILES C1--INVALID-LINK--N)Br)CO">C@@HO[1][2]
InChI Key KISUPFXQEHWGAR-RRKCRQDMSA-N[1]
Table 2: Physical and Chemical Properties
PropertyValue
Appearance White to off-white or faint yellow crystalline powder/solid[4]
Melting Point No data available[5]
Boiling Point No information available[5]
Solubility Soluble in DMSO and Water[1]
Purity ≥98% to ≥99% (HPLC)[3][4]
Storage Conditions Store at 2-8°C. For long-term stock solutions, store at -20°C for up to 1 month or -80°C for up to 6 months, protected from light.[6]

Biological Activity and Applications

5-Bromo-2'-deoxycytidine is a versatile molecule with significant applications in several key areas of research, primarily stemming from its ability to be incorporated into DNA during replication and its photosensitive nature.

  • DNA Photosensitizer: A primary application of BrdC is its role as a DNA photosensitizer.[6] When incorporated into DNA, it can be excited by UV radiation (e.g., 300 nm photons), leading to the formation of DNA lesions.[6] This process can induce single-strand breaks (SSBs) and intrastrand cross-links (ICLs), which are cytotoxic and can trigger cell death.[7] This property is being explored for potential clinical applications.[7]

  • Epigenetics Research: As a nucleoside analog, BrdC can be used to study DNA methylation and its influence on gene expression. Its incorporation allows for the investigation of how bromination affects cellular processes and disease mechanisms.

  • Antiviral Drug Development: BrdC has demonstrated antiviral activity, particularly against herpes simplex virus 1 (HSV-1) and HSV-2 by inhibiting cytopathogenicity.[1] It serves as a building block for the synthesis of novel antiviral agents.

  • Cancer Research: In oncology research, BrdC is used to investigate the role of DNA modifications in tumor development. It has been shown to decrease the survival of melanoma cells and sensitize them to radiation.[1] In vivo, BrdC can be converted to 5-bromo-2'-deoxyuridine (BrdU), a well-known radiosensitizer.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving 5-Bromo-2'-deoxycytidine.

Induction of DNA Damage via Photosensitization

This protocol is adapted from methodologies used for the related compound, 5-bromo-2'-deoxyuridine (BrdU), and describes a general procedure for inducing DNA damage in cultured cells.

Objective: To induce localized DNA double-strand breaks in mammalian cells incorporating 5-Bromo-2'-deoxycytidine.

Materials:

  • Mammalian cell line of interest

  • Cell culture medium and supplements

  • 5-Bromo-2'-deoxycytidine (BrdC)

  • Hoechst dye #33258 solution (e.g., 10 mg/mL in sterile water)

  • Phosphate-buffered saline (PBS)

  • UVA light source (e.g., 365 nm)

  • Method for detecting DNA double-strand breaks (e.g., neutral comet assay, immunostaining for γH2AX)

Protocol:

  • Cell Culture and BrdC Incorporation:

    • Culture cells to the desired confluency in standard culture conditions.

    • Incubate the cells with a medium containing a specific concentration of BrdC (e.g., 10 µM) for a duration that allows for incorporation into the DNA (typically one to two cell cycles). The optimal concentration and incubation time should be determined empirically for each cell line.

  • Hoechst Dye Staining:

    • Wash the cells twice with pre-warmed PBS.

    • Incubate the cells with a medium containing Hoechst dye #33258 (e.g., 10 µg/mL) for 15-30 minutes at 37°C. Protect from light.

  • UVA Irradiation:

    • Wash the cells twice with PBS to remove excess dye.

    • Cover the cells with a thin layer of PBS.

    • Expose the cells to a UVA light source for a defined period. The fluence of UVA light should be calibrated and optimized to induce a measurable amount of DNA damage without causing immediate, widespread cell death.

  • Post-Irradiation and Analysis:

    • Immediately after irradiation, lyse the cells for analysis by methods such as neutral comet assay to detect DNA double-strand breaks.

    • Alternatively, fix and permeabilize the cells for immunofluorescent staining against DNA damage response proteins like γH2AX or 53BP1.

In Vivo Administration in Animal Models

This protocol provides a general guideline for the administration of 5-Bromo-2'-deoxycytidine to rodents and is based on standard operating procedures for the similar compound, BrdU.

Objective: To label dividing cells in vivo for proliferation studies.

Materials:

  • 5-Bromo-2'-deoxycytidine (BrdC)

  • Sterile vehicle for injection (e.g., sterile saline or PBS)

  • Syringes and needles appropriate for the animal and route of administration

  • Animal restraint device

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol:

  • Preparation of BrdC Solution:

    • Dissolve BrdC in the sterile vehicle to the desired concentration. The solution should be prepared fresh and protected from light.

  • Animal Handling and Injection:

    • Properly restrain the animal.

    • Administer the BrdC solution via the desired route, most commonly intraperitoneal (IP) injection. The dosage will depend on the experimental design and animal model but is often in the range of 50-100 mg/kg.

  • Post-Injection Monitoring and Tissue Collection:

    • Monitor the animals for any adverse reactions.

    • At the desired time point after injection, euthanize the animals according to approved protocols.

    • Collect tissues of interest and fix them appropriately (e.g., in 4% paraformaldehyde) for subsequent analysis, such as immunohistochemistry for BrdC.

Visualizing Molecular and Experimental Processes

DNA Damage Response Pathway

When 5-Bromo-2'-deoxycytidine incorporated into DNA is exposed to UV light, it can lead to the formation of DNA lesions, which in turn activate the DNA Damage Response (DDR) pathway. This pathway is a complex signaling network that senses DNA damage and initiates cell cycle arrest and DNA repair or, if the damage is too severe, apoptosis.

DNA_Damage_Response cluster_trigger Trigger cluster_damage DNA Damage cluster_sensors Sensors cluster_transducers Transducers cluster_effectors Effectors cluster_outcomes Cellular Outcomes BrdC_UV BrdC in DNA + UV Light DNA_Lesions DNA Lesions (SSBs, ICLs) BrdC_UV->DNA_Lesions ATM_ATR ATM / ATR Kinases DNA_Lesions->ATM_ATR recruits CHK1_CHK2 CHK1 / CHK2 Kinases ATM_ATR->CHK1_CHK2 activates p53 p53 Activation CHK1_CHK2->p53 CDC25 CDC25 Phosphatases (Inhibition) CHK1_CHK2->CDC25 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest DNARepair DNA Repair p53->DNARepair Apoptosis Apoptosis p53->Apoptosis CDC25->CellCycleArrest leads to

Caption: DNA Damage Response Pathway initiated by BrdC photosensitization.

Experimental Workflow for Studying Cell Proliferation

The following diagram illustrates a typical experimental workflow for using 5-Bromo-2'-deoxycytidine to label and quantify proliferating cells in vitro.

Cell_Proliferation_Workflow start Start: Seed Cells add_brdc Add BrdC to Culture Medium start->add_brdc incubate Incubate for Incorporation (e.g., 2-24 hours) add_brdc->incubate wash Wash to Remove unincorporated BrdC incubate->wash fix_perm Fix and Permeabilize Cells wash->fix_perm dna_denature DNA Denaturation (e.g., HCl treatment) fix_perm->dna_denature primary_ab Incubate with Anti-BrdC Primary Antibody dna_denature->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab analyze Analyze via Fluorescence Microscopy or Flow Cytometry secondary_ab->analyze

Caption: A typical workflow for in vitro cell proliferation analysis using BrdC.

References

The Rise of 1,3,5-Triazine Derivatives: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of medicinal chemistry, the 1,3,5-triazine core has emerged as a "privileged scaffold," a molecular framework that has demonstrated the ability to bind to a variety of biological targets and exhibit a wide range of therapeutic activities. This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the discovery and development of 1,3,5-triazine derivatives, with a focus on their anticancer properties. The guide details their mechanism of action, provides a compilation of their biological activities, outlines experimental protocols for their synthesis and evaluation, and visualizes their interaction with key cellular signaling pathways.

The versatility of the 1,3,5-triazine ring system, characterized by its three nitrogen atoms in a six-membered aromatic ring, allows for three-point substitution, enabling the fine-tuning of steric, electronic, and physicochemical properties. This adaptability has led to the development of derivatives with potent and selective activities against a host of diseases, including cancer, diabetes, and microbial infections.[1][2]

Anticancer Activity of 1,3,5-Triazine Derivatives: A Quantitative Overview

A significant body of research has focused on the development of 1,3,5-triazine derivatives as anticancer agents. These compounds have shown remarkable efficacy against a variety of cancer cell lines. The following tables summarize the in vitro cytotoxic activity (IC50 values) of several promising 1,3,5-triazine derivatives.

Compound IDCancer Cell LineIC50 (µM)Reference
4f MCF-7 (Breast)4.53 ± 0.30[3]
HCT-116 (Colon)0.50 ± 0.080[3]
HepG2 (Liver)3.01 ± 0.49[3]
5c MCF-7 (Breast)2.29 ± 0.92[3]
5d HCT-116 (Colon)3.66 ± 0.96[3]
HepG2 (Liver)5.42 ± 0.82[3]
13c MCF-7 (Breast)8.04[4]
A549 (Lung)12.24[4]
13g A549 (Lung)0.20 ± 0.05[5]
MCF-7 (Breast)1.25 ± 0.11[5]
HeLa (Cervical)1.03 ± 0.24[5]
Compound 11 SW480 (Colon)>100[6]
SW620 (Colon)5.85[6]
Compound 4f MDA-MB-231 (Breast)6.25[7]
Compound 4k MDA-MB-231 (Breast)8.18[7]
Compound 2 HepG2 (Liver)20.53[8]
MCF-7 (Breast)129.0[8]
Compound 13 Breast Cancer Cell Lines8.45 ± 0.65[8]
Compound 14 Breast Cancer Cell Lines2.54 ± 0.22[8]
Compound 11 EGFR-TK enzyme96.4% inhibition at 10 µM[8]
Compound 12 EGFR enzyme36.8 nM[8]
Compound 56 hA1 Adenosine Receptor139.3 nM[8]
hA3 Adenosine Receptor55.5 nM[8]
Compound 57 hA1 Adenosine Receptor78.1 nM[8]
hA3 Adenosine Receptor13.3 nM[8]

Targeting Key Signaling Pathways in Cancer

The anticancer effects of 1,3,5-triazine derivatives are often attributed to their ability to modulate critical signaling pathways that are frequently dysregulated in cancer. Two of the most prominent targets are the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathways.

The EGFR Signaling Pathway and Its Inhibition

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and migration.[2][9] Overexpression or mutation of EGFR is a common feature in many cancers, making it a prime target for therapeutic intervention.[10] Small molecule tyrosine kinase inhibitors (TKIs) can compete with ATP at the catalytic domain of EGFR, thereby blocking its autophosphorylation and subsequent downstream signaling.[2][11] Several 1,3,5-triazine derivatives have been identified as potent EGFR-TK inhibitors.[8][12]

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization GRB2_SOS GRB2/SOS Dimerization->GRB2_SOS PI3K PI3K Dimerization->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT AKT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Triazine 1,3,5-Triazine Derivative Triazine->Dimerization Inhibition

Caption: Inhibition of the EGFR signaling pathway by 1,3,5-triazine derivatives.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another central regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer.[13][14] This pathway is a downstream effector of EGFR and other receptor tyrosine kinases.[9] Dual inhibitors of PI3K and mTOR are of particular interest as they can circumvent feedback loops that may arise from inhibiting only a single component of the pathway.[13] Several 1,3,5-triazine derivatives have demonstrated potent dual inhibitory activity against PI3K and mTOR.[5][15]

PI3K_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT TSC TSC1/2 AKT->TSC mTORC2 mTORC2 mTORC2->AKT Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Translation Protein Synthesis, Cell Growth, Proliferation S6K->Translation EIF4EBP1->Translation Inhibition lifted Triazine 1,3,5-Triazine Derivative Triazine->PI3K Triazine->mTORC1

Caption: Dual inhibition of the PI3K/Akt/mTOR pathway by 1,3,5-triazine derivatives.

Experimental Protocols

The discovery and development of novel 1,3,5-triazine derivatives rely on robust and reproducible experimental methodologies. This section provides an overview of key protocols for the synthesis and biological evaluation of these compounds.

General Synthesis of 2,4,6-Trisubstituted-1,3,5-Triazines

The most common approach for the synthesis of 2,4,6-trisubstituted-1,3,5-triazines is the sequential nucleophilic substitution of chlorine atoms from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise introduction of different nucleophiles by carefully managing the reaction temperature.

Materials:

  • Cyanuric chloride

  • Nucleophiles (e.g., amines, alcohols, thiols)

  • Solvent (e.g., acetone, THF, DMF)

  • Base (e.g., NaHCO3, triethylamine, DIPEA)

General Procedure:

  • First Substitution: Dissolve cyanuric chloride in a suitable solvent and cool to 0-5 °C. Add the first nucleophile dropwise, often in the presence of a base to neutralize the HCl formed. Stir the reaction for a specified time at this temperature.

  • Second Substitution: Raise the reaction temperature to room temperature and add the second nucleophile. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Third Substitution: For the final substitution, the reaction mixture is typically heated to reflux to facilitate the displacement of the last, least reactive chlorine atom.

  • Work-up and Purification: After the reaction is complete, the product is isolated by filtration or extraction. Purification is usually achieved by recrystallization or column chromatography.

Modern synthetic approaches, such as microwave-assisted and sonochemical methods, have been developed to significantly reduce reaction times and improve yields, often under more environmentally friendly conditions.[6]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 1,3,5-triazine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 1,3,5-triazine derivatives and incubate for a desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 1,3,5-triazine derivatives

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the 1,3,5-triazine derivatives at the desired concentrations and for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with PBS and resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, apoptotic, necrotic) are identified based on their fluorescence signals.

Conclusion

The 1,3,5-triazine core continues to be a highly valuable scaffold in the quest for novel therapeutic agents. Its synthetic tractability and the ability of its derivatives to interact with a wide array of biological targets, particularly those implicated in cancer, underscore its importance in modern drug discovery. The information presented in this technical guide provides a solid foundation for researchers and scientists working to unlock the full therapeutic potential of this remarkable heterocyclic system. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and investigation of novel biological targets will undoubtedly lead to the development of next-generation 1,3,5-triazine-based drugs.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-(1,3,5-Triazin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of 1-(1,3,5-Triazin-2-yl)piperazine. Due to the limited availability of experimental spectroscopic data in public-domain literature, this document presents predicted spectroscopic data based on the analysis of structurally similar compounds. Detailed, standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are provided to enable researchers to acquire and confirm the spectral characteristics of the compound. Furthermore, a logical workflow for the synthesis of this compound is outlined. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and characterization of novel triazine derivatives.

Introduction

This compound is a heterocyclic compound that incorporates both a triazine and a piperazine moiety. The 1,3,5-triazine ring is a key structural motif in a wide range of biologically active compounds, and piperazine derivatives are prevalent in many approved pharmaceuticals. The combination of these two pharmacophores makes this compound a molecule of significant interest for further functionalization and exploration in drug discovery programs. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug development, ensuring the identity and purity of the compound of interest.

Synthesis of this compound

The most direct synthetic route to this compound is the nucleophilic substitution of one chlorine atom of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with piperazine. The reaction's stoichiometry and temperature are critical to favor the monosubstituted product over di- and tri-substituted byproducts.

Synthesis_of_this compound cluster_reactants Reactants cluster_conditions Reaction Conditions reagent1 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) product This compound reagent1->product Nucleophilic Aromatic Substitution reagent2 Piperazine reagent2->product conditions Solvent: Tetrahydrofuran (THF) Base: N,N-Diisopropylethylamine (DIPEA) Temperature: 0 °C to room temperature

Figure 1: Synthetic workflow for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of data from structurally related molecules.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.45Singlet2HTriazine-H
~3.80Triplet4HPiperazine-H (N-CH₂) adjacent to triazine
~2.85Triplet4HPiperazine-H (N-CH₂) distal to triazine
~2.50Singlet (broad)1HPiperazine-NH
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~167.0Triazine-C (C-N)
~166.5Triazine-C (C-H)
~45.0Piperazine-C (N-CH₂) adjacent to triazine
~44.5Piperazine-C (N-CH₂) distal to triazine
Predicted FTIR Data

Table 3: Predicted FTIR Data for this compound (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3250Medium, BroadN-H stretch (piperazine)
~2950-2800MediumC-H stretch (aliphatic)
~1550-1450StrongC=N and C=C stretches (triazine ring)
~810StrongTriazine ring breathing
Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
165.10[M]⁺ (Molecular Ion)
166.11[M+H]⁺ (Protonated Molecular Ion)
85.06[C₄H₉N₂]⁺ (Piperazine fragment)
81.03[C₃H₂N₃]⁺ (Triazine fragment)

Experimental Protocols

The following are detailed protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

  • 5 mm NMR tubes

  • Standard laboratory glassware

Materials:

  • This compound (5-10 mg for ¹H, 20-30 mg for ¹³C)

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.

    • Ensure complete dissolution; sonication may be used if necessary.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse, 16-32 scans, 2s relaxation delay).

    • Process the data (Fourier transform, phase correction, baseline correction) and reference the spectrum to the residual solvent peak or TMS.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024 scans).

    • Process the data and reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

  • FTIR Spectrometer with a KBr pellet press or an ATR accessory.

Materials:

  • This compound (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr)

Procedure (KBr Pellet Method):

  • Grind 1-2 mg of the sample with approximately 100 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

  • Transfer a portion of the powder to a pellet-forming die.

  • Press the powder under high pressure to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer.

  • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

  • Mass Spectrometer (e.g., Electrospray Ionization - ESI, or Electron Impact - EI)

Materials:

  • This compound

  • Suitable solvent (e.g., methanol, acetonitrile)

Procedure (ESI-MS):

  • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent.

  • Infuse the solution directly into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

  • Analyze the resulting spectrum for the molecular ion peak ([M+H]⁺) and any characteristic fragment ions.

Logical Relationships and Workflows

The characterization of a newly synthesized compound follows a logical progression to confirm its identity and purity.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ftir FTIR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ftir->data_analysis ms->data_analysis

Figure 2: General workflow for the synthesis and characterization of a chemical compound.

Conclusion

This technical guide provides essential, albeit predicted, spectroscopic data and detailed characterization protocols for this compound. The provided synthesis and characterization workflows offer a clear path for researchers to produce and verify this compound of interest. The availability of this foundational data and methodology is anticipated to facilitate further research into the development of novel triazine-based compounds for various applications, particularly in the field of medicinal chemistry. Researchers are encouraged to use the provided protocols to obtain and publish experimental data to contribute to the collective body of scientific knowledge.

1-(1,3,5-Triazin-2-yl)piperazine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies for assessing the solubility and stability of the heterocyclic compound 1-(1,3,5-triazin-2-yl)piperazine. Given the nascent stage of research on this specific molecule, this document synthesizes established principles for analogous structures, namely 1,3,5-triazine and piperazine derivatives, to offer a predictive framework and guide for experimental design.

Core Physicochemical Properties

This compound is a bifunctional molecule incorporating a triazine ring, known for its electron-deficient nature, and a piperazine moiety, which imparts basicity and potential for hydrogen bonding. These structural features are the primary determinants of its solubility and stability profile.

PropertyData for this compound
Molecular Formula C₇H₁₁N₅[1]
Molecular Weight 165.20 g/mol [1]
CAS Number 59215-44-0[2][1]
Appearance Typically a white crystalline solid (based on analogous compounds)[3]

Solubility Profile

General Solubility Characteristics:

  • Aqueous Solubility: The parent 1,3,5-triazine has limited solubility in water.[4] Conversely, piperazine is freely soluble in water.[5] The presence of the piperazine ring is expected to enhance the aqueous solubility of the compound, particularly at acidic pH where the piperazine nitrogens can be protonated.

  • Organic Solvent Solubility: 1,3,5-triazine and its derivatives generally exhibit good solubility in a range of organic solvents.[4][6] It is anticipated that this compound will be soluble in polar organic solvents such as ethanol, methanol, and DMSO, and may have moderate solubility in less polar solvents like dichloromethane and acetone.[6]

Experimental Protocol for Solubility Determination

A standardized shake-flask method (OECD Guideline 105) is recommended for the quantitative determination of this compound solubility.

Methodology:

  • Preparation of Saturated Solution: An excess amount of the compound is added to the test solvent (e.g., water, phosphate buffer at various pH values, relevant organic solvents).

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The saturated solution is separated from the excess solid by centrifugation and/or filtration.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Solubility is reported in units of mg/mL or µg/mL.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and potential therapeutic application. Key factors influencing its stability include pH, temperature, and light.

Predicted Stability:

  • pH Stability: The triazine ring is generally stable but can be susceptible to hydrolysis under extreme pH and high temperatures. The piperazine ring is stable across a wide pH range. Studies on related piperazine derivatives have shown variability in stability depending on the substituents and storage conditions.[7]

  • Thermal Stability: Piperazine itself is thermally stable at elevated temperatures.[8][9][10] Derivatives of 1,3,5-triazine have also been noted for their thermal stability.[6] It is anticipated that this compound will exhibit good thermal stability under typical storage conditions.

  • Photostability: Aromatic heterocyclic compounds can be susceptible to photodegradation. It is advisable to protect this compound from light.

Experimental Protocol for Stability Assessment

A systematic stability study should be conducted according to ICH Q1A (R2) guidelines.

Methodology:

  • Forced Degradation Studies: The compound is subjected to stress conditions (e.g., acidic, basic, and neutral hydrolysis; oxidation; photolysis; and thermal stress) to identify potential degradation products and pathways.

  • Long-Term and Accelerated Stability Studies: The compound, both as a solid and in solution, is stored under controlled conditions of temperature and humidity (e.g., 25 °C/60% RH for long-term and 40 °C/75% RH for accelerated).

  • Sample Analysis: At specified time points, samples are withdrawn and analyzed for the parent compound and any degradation products using a stability-indicating HPLC method.

  • Data Analysis: The rate of degradation is determined, and the shelf-life of the compound is extrapolated.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of this compound.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment sol_start Start: Compound Synthesis and Purification sol_method Shake-Flask Method (OECD 105) sol_start->sol_method stab_start Start: Pure Compound sol_solvents Select Solvents (Aqueous Buffers pH 3, 7, 9; Organic Solvents) sol_method->sol_solvents sol_equilibration Equilibration at Controlled Temperatures (e.g., 25°C, 37°C) sol_solvents->sol_equilibration sol_quantification Quantification by HPLC-UV sol_equilibration->sol_quantification sol_data Report Solubility (mg/mL) sol_quantification->sol_data stab_forced Forced Degradation Study (Acid, Base, Oxidative, Photolytic, Thermal) stab_start->stab_forced stab_method Develop Stability-Indicating HPLC Method stab_forced->stab_method stab_longterm Long-Term & Accelerated Studies (ICH Q1A R2) stab_method->stab_longterm stab_analysis Analyze Samples at Time Points stab_longterm->stab_analysis stab_data Determine Degradation Rate and Shelf-Life stab_analysis->stab_data

References

The Resurgence of a Privileged Scaffold: An In-depth Technical Guide to S-Triazine Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine, or s-triazine, is a symmetrical six-membered heterocyclic ring containing three nitrogen atoms. This seemingly simple scaffold has proven to be a remarkably versatile and privileged structure in medicinal chemistry, giving rise to a plethora of derivatives with a wide spectrum of biological activities.[1][2] From established anticancer agents to promising new antimicrobial candidates, s-triazine derivatives continue to be a focal point of intensive research in the quest for novel therapeutics. This technical guide provides a comprehensive literature review of recent advancements in the field, focusing on their synthesis, biological evaluation, and mechanisms of action, with a particular emphasis on their anticancer and antimicrobial properties.

Synthesis of S-Triazine Derivatives: A Versatile Platform

The synthetic accessibility of the s-triazine core, primarily from the inexpensive and commercially available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), is a key factor driving its widespread use in drug discovery.[3][4] The three chlorine atoms on the triazine ring can be sequentially substituted with a variety of nucleophiles, such as amines, alcohols, and thiols, by carefully controlling the reaction temperature. This allows for the precise and systematic introduction of diverse functional groups, enabling the generation of large and structurally diverse compound libraries for biological screening.[5]

General Experimental Protocol for the Synthesis of 2,4,6-Trisubstituted s-Triazine Derivatives

The following protocol describes a general method for the synthesis of trisubstituted s-triazine derivatives from cyanuric chloride.

Materials:

  • Cyanuric chloride

  • Appropriate nucleophiles (amines, alcohols, thiols, etc.)

  • Base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA), Sodium Bicarbonate (NaHCO₃), Potassium Carbonate (K₂CO₃))

  • Solvent (e.g., Acetone, Dioxane, Tetrahydrofuran (THF), Acetonitrile)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • First Substitution (0 °C): Dissolve cyanuric chloride (1 equivalent) in a suitable solvent (e.g., acetone or THF) and cool the solution to 0 °C in an ice bath. To this stirring solution, add the first nucleophile (1 equivalent) and a base (1 equivalent, e.g., DIPEA or NaHCO₃) dropwise. Maintain the temperature at 0 °C and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Second Substitution (Room Temperature): After the completion of the first substitution, add the second nucleophile (1 equivalent) and a base (1 equivalent) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Third Substitution (Elevated Temperature): Following the second substitution, add the third nucleophile (1 equivalent) and a base (1 equivalent). Heat the reaction mixture to reflux (typically 60-100 °C) and stir for 12-48 hours, depending on the reactivity of the nucleophile. Monitor the reaction by TLC until completion.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired 2,4,6-trisubstituted s-triazine derivative.

Note: The specific reaction conditions (solvent, base, temperature, and reaction time) may need to be optimized for different nucleophiles.

Biological Activities and Therapeutic Potential

S-triazine derivatives have demonstrated a remarkable range of pharmacological activities, with anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity

The s-triazine scaffold is present in several clinically approved anticancer drugs, including altretamine, enasidenib, and gedatolisib, highlighting its significance in oncology drug development.[6] The anticancer effects of s-triazine derivatives are often attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis.

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that is frequently dysregulated in many human cancers.[7][8] Several s-triazine derivatives have been identified as potent inhibitors of this pathway, often targeting the PI3K enzyme directly.[6][9]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates s_triazine s-Triazine Derivatives s_triazine->PI3K inhibits PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by s-triazine derivatives.

The Epidermal Growth Factor Receptor (EGFR) is another key target in cancer therapy, and its overactivation is implicated in the development and progression of various cancers. S-triazine derivatives have been designed as potent EGFR inhibitors, demonstrating efficacy in preclinical models.[10]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization s_triazine s-Triazine Derivatives s_triazine->EGFR inhibits Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Dimerization->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of the EGFR signaling pathway by s-triazine derivatives.

The following table summarizes the in vitro anticancer activity of selected s-triazine derivatives against various cancer cell lines.

Compound/DerivativeTarget Cell LineIC₅₀ (µM)Reference
ZSTK474PI3Kα0.016[6][9]
ZSTK474PI3Kβ0.044[6][9]
ZSTK474PI3Kδ0.005[6][9]
ZSTK474PI3Kγ0.049[6][9]
GedatolisibPI3Kα0.004[10]
GedatolisibmTOR0.0016[10]
Compound 18HCT1160.50[6]
Compound 35PI3Kδ0.0023[6][9]
Compound 4fHCT-1160.50[8][10]
Compound 4fEGFR0.061[8][10]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. S-triazine derivatives have shown significant promise in this area, with broad-spectrum activity against various bacteria and fungi.[2][11]

The antimicrobial mechanism of s-triazine derivatives is not fully elucidated but is thought to involve multiple targets. Some derivatives have been shown to inhibit essential bacterial enzymes like DNA gyrase.[2]

Experimental_Workflow_Antimicrobial Synthesis Synthesis of s-Triazine Derivatives Screening Antimicrobial Screening (e.g., Disc Diffusion) Synthesis->Screening MIC MIC Determination (Broth Microdilution) Screening->MIC Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition) MIC->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: General workflow for the discovery of antimicrobial s-triazine derivatives.

The following table summarizes the in vitro antimicrobial activity of selected s-triazine derivatives against common pathogenic microbes.

Compound/DerivativeTarget MicrobeMIC (µg/mL)Reference
Compound 7E. coli4-8[2]
Compound 8S. aureus4-8[2]
Compound 9C. albicans4-8[2]
Compound 29C. albicans25[12]
4-aminoquinoline-s-triazine hybridsC. albicans8[1]
Thiazole-1,3,5-triazine derivative 5C. albicans< Fluconazole[13]
Thiazole-1,3,5-triazine derivative 9C. glabrata< Fluconazole[13]

Key Experimental Protocols in S-Triazine Research

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells to be tested

  • 96-well plates

  • S-triazine derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the s-triazine derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Kinase Inhibition Assay (e.g., PI3Kα)

This protocol describes a general method for determining the in vitro inhibitory activity of s-triazine derivatives against a specific kinase, such as PI3Kα.

Materials:

  • Recombinant human PI3Kα enzyme

  • S-triazine derivatives

  • Kinase buffer

  • ATP

  • Substrate (e.g., PIP₂)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the s-triazine derivatives in kinase buffer.

  • Kinase Reaction: In a 96- or 384-well plate, add the kinase, the s-triazine derivative, and the substrate.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ADP produced.

  • Data Analysis: Calculate the percent inhibition for each concentration of the s-triazine derivative and determine the IC₅₀ value.[14][15]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[5][16]

Materials:

  • Bacterial or fungal strains

  • 96-well microtiter plates

  • Growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • S-triazine derivatives

  • Inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Serial Dilutions: Prepare two-fold serial dilutions of the s-triazine derivatives in the appropriate growth medium in a 96-well plate.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37 °C for bacteria, 35 °C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the s-triazine derivative that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of s-triazine derivatives is crucial for the rational design of more potent and selective drug candidates.

  • Anticancer Activity: For PI3K inhibition, the presence of morpholine rings is often associated with high potency. Modifications to the substituents at the 2, 4, and 6 positions of the triazine ring can significantly impact isoform selectivity and overall activity. For EGFR inhibitors, the incorporation of specific aniline and pyrazole moieties has been shown to enhance inhibitory activity.

  • Antimicrobial Activity: The antimicrobial activity of s-triazine derivatives is highly dependent on the nature of the substituents. The introduction of lipophilic groups can enhance membrane permeability, while the incorporation of moieties known to have antimicrobial properties, such as quinolones or thiazoles, can lead to synergistic effects.[13][17]

Conclusion

The s-triazine scaffold continues to be a highly valuable platform in drug discovery, yielding a diverse array of compounds with significant therapeutic potential. The synthetic tractability of the triazine core allows for extensive structural modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties. As our understanding of the molecular mechanisms underlying diseases deepens, the rational design of novel s-triazine derivatives targeting specific biological pathways holds great promise for the development of the next generation of anticancer and antimicrobial agents. This technical guide serves as a comprehensive resource for researchers in the field, providing a solid foundation for the continued exploration of this remarkable heterocyclic system.

References

The Pharmacological Profile of the 1-(1,3,5-Triazin-2-yl)piperazine Core: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine ring system, a privileged scaffold in medicinal chemistry, has been extensively utilized in the design of novel therapeutic agents due to its versatile biological activities. When coupled with a piperazine moiety, it forms the 1-(1,3,5-Triazin-2-yl)piperazine core, a structural motif present in a wide array of compounds targeting various physiological pathways. This technical guide provides a comprehensive overview of the pharmacological profile of this core structure, synthesized from the current body of scientific literature. While data on the unsubstituted parent compound is scarce, a wealth of information on its substituted derivatives allows for the construction of a detailed pharmacological landscape, offering valuable insights for researchers and drug development professionals.

Multi-Target Engagement: A Versatile Scaffold

Derivatives of the this compound core have demonstrated significant activity across a diverse range of biological targets, highlighting the scaffold's potential for the development of drugs for various therapeutic areas, including oncology, neuroscience, and inflammatory diseases.

Central Nervous System (CNS) Activity

The 1,3,5-triazine-piperazine scaffold is a prominent feature in many CNS-active agents, particularly those targeting serotonin and histamine receptors.[1]

Serotonin Receptor Ligands: Numerous derivatives have been identified as potent ligands for serotonin receptors, particularly the 5-HT6 and 5-HT7 subtypes. These receptors are implicated in cognitive function and mood disorders, making them attractive targets for the treatment of conditions like Alzheimer's disease and depression. For instance, certain hydantoin-triazine derivatives have been investigated as 5-HT6 receptor antagonists with potential procognitive and anti-obesity effects.[2][3]

Histamine H4 Receptor Antagonists: The scaffold has also been successfully employed in the development of histamine H4 receptor antagonists.[4] The H4 receptor is primarily expressed on immune cells and is involved in inflammatory processes. Antagonists of this receptor are being explored for the treatment of inflammatory pain and pruritus.[4]

Anticancer Potential

A significant body of research has focused on the cytotoxic and antiproliferative properties of 1,3,5-triazine-piperazine derivatives against various cancer cell lines.

Cytotoxicity in Colorectal Cancer: Studies have demonstrated the potent in vitro activity of morpholine-functionalized derivatives against colorectal cancer cell lines such as SW480 and SW620.[5] The mechanism of action is believed to involve the induction of apoptosis and inhibition of key signaling pathways.[6]

PI3K Inhibition: The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade often dysregulated in cancer. Some 1,3,5-triazine derivatives have been identified as inhibitors of PI3Kγ, suggesting a potential therapeutic avenue for cancers driven by this pathway.

Adenosine Receptor Modulation

Derivatives of this scaffold have also been evaluated as ligands for adenosine receptors, specifically the A1 and A3 subtypes. These receptors play roles in various physiological processes, including cardiovascular function and inflammation.

Quantitative Pharmacological Data

The following tables summarize the in vitro activities of various this compound derivatives, providing a quantitative basis for understanding the structure-activity relationships (SAR) of this chemical class.

Table 1: Receptor Binding Affinities and Functional Activities

Compound ClassTargetAssay TypeValue (nM)Reference
Alkyl-1,3,5-triazinyl-methylpiperazinesHistamine H4 ReceptorBinding Affinity (Ki)63 - >4000[4]
Alkyl-1,3,5-triazinyl-methylpiperazinesHistamine H4 ReceptorFunctional Antagonism (IC50)<15 - 56[4]
Hydantoin-triazine derivativesSerotonin 5-HT6 ReceptorBinding Affinity (Ki)-[2][3]
1,3,5-Triazine derivativesAdenosine A1 ReceptorBinding Affinity (Ki)--
1,3,5-Triazine derivativesAdenosine A3 ReceptorBinding Affinity (Ki)--

Note: Specific values for all compound classes are extensive and can be found in the cited literature.

Table 2: In Vitro Anticancer Activity

Compound ClassCell LineAssay TypeValue (µM)Reference
Morpholine-functionalized 1,3,5-triazinesSW620 (Colorectal)Cytotoxicity (IC50)5.85[5]
1,3,5-Triazine Nitrogen MustardsDLD-1 (Colon)Cytotoxicity (IC50)-[6]
1,3,5-Triazine Nitrogen MustardsHT-29 (Colon)Cytotoxicity (IC50)-[6]
1,3,5-Triazine derivativesPI3KγEnzyme Inhibition (IC50)--

Note: Specific values for all compound classes are extensive and can be found in the cited literature.

Pharmacokinetic and ADME-Tox Profile

The "drug-likeness" of the this compound scaffold is a critical aspect of its therapeutic potential. In vitro and in silico studies have begun to shed light on the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of its derivatives.

Table 3: Summary of ADME-Tox Properties

ParameterMethodResultReference
Blood-Brain Barrier Permeability PAMPA AssayPe = 12.26 × 10−6 cm/s (for a specific H4 antagonist)[4]
In silico "BOILED-Egg" modelVaries by derivative[5]
Metabolic Stability Human Liver Microsomes (HLM)Varies, some derivatives show rapid metabolism[7]
Mouse Liver Microsomes (MLM)Varies, some derivatives show rapid metabolism[7]
Cytochrome P450 (CYP) Inhibition In vitro assaysSome piperazine derivatives inhibit CYP1A2 and CYP3A4[8][9]
Cytotoxicity HepG2 and SH-SY5Y cellsNo toxicity up to 50 µM (for a specific H4 antagonist)[4]

Key Experimental Methodologies

A variety of in vitro and in vivo assays have been employed to characterize the pharmacological profile of this compound derivatives. Below are detailed methodologies for some of the key experiments.

Synthesis of this compound Derivatives

The synthesis of this class of compounds typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a versatile precursor. The stepwise nucleophilic substitution of the chlorine atoms with different amines, including piperazine, allows for the introduction of various substituents, leading to a diverse library of compounds. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired substitution pattern.

Synthesis_Workflow Cyanuric_Chloride Cyanuric Chloride Step1 Step 1: First Substitution (e.g., 0°C) Cyanuric_Chloride->Step1 Piperazine Piperazine Piperazine->Step1 Amine_R1 Amine (R1) Step2 Step 2: Second Substitution (e.g., Room Temp.) Amine_R1->Step2 Amine_R2 Amine (R2) Step3 Step 3: Third Substitution (e.g., Reflux) Amine_R2->Step3 Intermediate1 Monosubstituted Triazine Step1->Intermediate1 Intermediate2 Disubstituted Triazine Step2->Intermediate2 Final_Product Trisubstituted 1,3,5-Triazine Derivative Step3->Final_Product Intermediate1->Step2 Intermediate2->Step3

General synthetic scheme for 1,3,5-triazine-piperazine derivatives.
In Vitro Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

  • Objective: To determine the inhibition constant (Ki) of a test compound.

  • General Protocol:

    • Membrane Preparation: Membranes from cells expressing the target receptor are prepared by homogenization and centrifugation.

    • Binding Reaction: The membranes are incubated with a specific radioligand (e.g., [3H]-histamine for H4R) and varying concentrations of the test compound.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

    • Data Analysis: The IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assays (cAMP Assay)

Functional assays measure the effect of a compound on receptor-mediated signaling pathways. For Gi/o-coupled receptors like the histamine H4 receptor, a common readout is the inhibition of cyclic AMP (cAMP) production.

  • Objective: To determine the functional potency (IC50 or EC50) of a test compound.

  • General Protocol:

    • Cell Culture: Cells stably expressing the target receptor are cultured.

    • Stimulation: The cells are stimulated with an agent that increases intracellular cAMP levels (e.g., forskolin).

    • Compound Treatment: The cells are treated with varying concentrations of the test compound (for antagonists) or without forskolin (for agonists).

    • cAMP Measurement: Intracellular cAMP levels are measured using a variety of methods, such as HTRF, AlphaScreen, or ELISA.

    • Data Analysis: Dose-response curves are generated to determine the IC50 or EC50 of the test compound.

cAMP_Assay_Workflow cluster_cell Cell Expressing Gi-coupled Receptor Receptor Receptor G_Protein Gi Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Measurement Measurement cAMP->Measurement HTRF, AlphaScreen, ELISA Forskolin Forskolin Forskolin->AC Stimulation Agonist Agonist Agonist->Receptor Antagonist Test Compound (Antagonist) Antagonist->Receptor Blockade

Signaling pathway in a cAMP functional assay for a Gi-coupled receptor.
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds.

  • Objective: To determine the IC50 of a compound on cancer cell lines.

  • General Protocol:

    • Cell Seeding: Cancer cells are seeded in 96-well plates.

    • Compound Treatment: The cells are treated with varying concentrations of the test compound for a specified period (e.g., 72 hours).

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • Incubation: The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

    • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).

    • Data Analysis: The percentage of cell viability is calculated relative to untreated controls, and the IC50 is determined.

In Vivo Carrageenan-Induced Inflammation Model

This is a widely used animal model to evaluate the anti-inflammatory activity of test compounds.

  • Objective: To assess the in vivo anti-inflammatory and analgesic effects of a compound.

  • General Protocol:

    • Animal Acclimatization: Rodents (e.g., rats or mice) are acclimatized to the laboratory conditions.

    • Compound Administration: The test compound is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route.

    • Induction of Inflammation: A solution of carrageenan is injected into the plantar surface of the hind paw to induce localized inflammation and edema.

    • Measurement of Edema: Paw volume is measured at various time points after carrageenan injection using a plethysmometer.

    • Assessment of Pain: Nociceptive thresholds can be measured using methods like the von Frey test (for mechanical allodynia) or the hot plate test (for thermal hyperalgesia).

    • Data Analysis: The percentage inhibition of paw edema and the changes in pain thresholds are calculated and compared to a vehicle control group.

Conclusion and Future Directions

The this compound core represents a highly versatile and promising scaffold for the development of novel therapeutic agents. The extensive research into its substituted derivatives has revealed a broad spectrum of pharmacological activities, with significant potential in the fields of oncology, neuropharmacology, and immunology. The amenability of the triazine core to systematic structural modification allows for fine-tuning of the pharmacological profile to achieve desired potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on several key aspects:

  • Systematic SAR studies: A more comprehensive exploration of the chemical space around the 1,3,5-triazine-piperazine core is needed to delineate clear structure-activity relationships for various targets.

  • Multi-target drug design: Given the scaffold's promiscuity, there is an opportunity to design multi-target ligands for complex diseases where hitting multiple nodes in a pathway may be beneficial.

  • In-depth ADME-Tox profiling: A more thorough investigation into the pharmacokinetic and safety profiles of lead compounds is crucial for their successful translation into clinical candidates.

  • Elucidation of mechanisms of action: Further studies are required to fully understand the molecular mechanisms by which these compounds exert their biological effects.

References

In Vitro Evaluation of Novel Triazine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the in vitro evaluation of novel triazine compounds, focusing on their anticancer, antimicrobial, and antiviral properties. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows to support researchers in the field of drug discovery and development.

Data Presentation: Quantitative Bioactivity of Triazine Derivatives

The following tables summarize the in vitro biological activity of various novel triazine compounds as reported in recent literature.

Table 1: In Vitro Anticancer Activity of Triazine Derivatives
Compound ID/SeriesCancer Cell LineAssay TypeIC50/GI50 (µM)Reference
Triazine-benzimidazole analogs 60 human cancer cell linesNot SpecifiedNanomolar range[1]
Compound 8j HeLaMTT12.3 ± 0.8[1]
HepG2MTT9.6 ± 0.4[1]
A549MTT10.5 ± 1.0[1]
MCF-7MTT11.7 ± 0.5[1]
Compound 3d (1,2,4-triazine-6-mercaptopurine hybrid) A549Not Specified0.01-0.31[1]
HT-29Not Specified0.01-0.31[1]
MKN-45Not Specified0.01-0.31[1]
s-triazine Schiff base derivatives (4b) MCF-7Not Specified3.29[2]
HCT-116Not Specified3.64[2]
s-triazine Schiff base derivatives (4c) MCF-7Not SpecifiedNot Specified[2]
HCT-116Not SpecifiedNot Specified[2]
Thiobarbiturate-based s-triazine hydrazones HepG2Not Specified3.8 ± 0.3 µg/mL[2]
HCT-116Not Specified1.9 ± 0.4 µg/mL[2]
2-methoxy-4-(3-morpholino-5-(arylamino)phenoxy)benzaldehyde derivatives (11o, 11r, 11s) Capan-1Not Specified1.4, 5.1, 5.3[2]
1,3,5-triazine derivatives (2c, 3c) HCT116Not Specified20-27[3]
SW620Not Specified20-27[3]
Compound 11 (morpholine-functionalized) SW620Not Specified5.85[4]
Compound 5 (morpholine-functionalized) SW480Not Specified43.12[4]
SW620Not Specified32.83[4]
Symmetrical di-substituted phenylamino-s-triazines (1a-1c) MCF7Not Specified1.77-13.46[5]
C26Not Specified1.77-13.46[5]
Symmetrical di-substituted phenylamino-s-triazines (3b) MCF7Not Specified6.19[5]
Symmetrical di-substituted phenylamino-s-triazines (2d) MCF7Not Specified6.54[5]
C26Not Specified0.38[5]
Pyrazolyl-1,3,5-triazine derivatives (32, 33) MCF 7, MDA-MB-231, HepG2, LoVo, K-562Not Specified5-9[6]
Trisubstituted s-triazine derivative (34) MCF-7Not Specified0.82[6]
Trisubstituted triazine (57) LBC3, LN-18, LN-229Not Specified46, 50, 40[6]
Mono-2-chloroethylamine-1,3,5-triazine derivative (58) DLD-1Not Specified13.71[6]
HT-29Not Specified17.78[6]
3, 5, 6-trisubstituted 1, 2, 4-triazine derivative (4) C6MTT21.0 µg/mL[7]
3, 5, 6-trisubstituted 1, 2, 4-triazine derivative (5) MCF-7MTT9.5 µg/mL[7]
Table 2: In Vitro Antimicrobial Activity of Triazine Derivatives
Compound ID/SeriesMicroorganismAssay TypeZone of Inhibition (mm)MIC (µg/mL)Reference
Imidazo derivative (3) E. coliDisc Diffusion2015.6[8]
Compound 4 S. aureusDisc Diffusion16-[8]
E. coliDisc Diffusion193.91[8]
Compound 5 VariousDisc DiffusionModerate to highB. cereus: 7.81, S. aureus: 15.6, E. coli: 1.95[8]
Compound 9 VariousDisc DiffusionModerate to highB. cereus: 3.91, S. aureus: 3.91, E. coli: 1.95[8]
Compound 7 B. cereusNot Specified-15.6[8]
Compound 6 E. coliNot Specified-15.6[8]
Compound 10 E. coliNot Specified-15.6[8]
Sulfonated Copper-Triazine Complexes (1, 2) S. aureus ATCC® 25923Disc DiffusionNot Specified-[9]
E. coli ATCC® 25922Disc DiffusionNot Specified-[9]
Ferrozine C. albicans (clinical sample)Disc DiffusionLarger than fluconazole-[9]
2,4,6-trisubstituted-s-triazine (4d, 4h) B. subtilisNot Specified-3.125[10]
S. aureusNot Specified-6.25[10]
2,4,6-trisubstituted-s-triazine (4n) S. epidermidis, K. pneumoniae, P. aeruginosaNot Specified-6.25[10]
E. coliNot Specified-3.125[10]
2,4,6-trisubstituted-s-triazine (4g) C. albicansNot Specified-3.125[10]
Triazine sulfonamide (3c) C. albicans ATCC:10231Disc Diffusion13.3 ± 0.6-[11]
Table 3: In Vitro Antiviral Activity of Triazine Derivatives
Compound ID/SeriesVirus StrainCell LineAssay TypeEC50/IC50 (µM)Reference
Triazavirine (TZV) Influenza A virusesMDCKNot SpecifiedSimilar to rimantadine[12]
Influenza B virusMDCKNot SpecifiedProtective[12]
T-705 Influenza A, B, and C virusesMDCKPlaque Reduction0.013-0.48 µg/ml[13]
Tricin A (H3N2)Not SpecifiedVirus Yield Reduction3.4[14]
B virusNot SpecifiedVirus Yield Reduction4.9[14]
A/Narita (H1N1pdm)Not SpecifiedVirus Yield Reduction8.2[14]
BF-30 A/Beijing/32/92 (H3N2)Not SpecifiedNot Specified7.4[15]
A/FM/1/47 (H1N1)Not SpecifiedNot Specified5.2[15]
Oseltamivir-resistant (H275Y, H1N1)Not SpecifiedNot Specified18.9[15]
Melittin A/Puerto Rico/8/34 (H1N1)Not SpecifiedNot Specified0.40[15]
3-anhydro-6-hydroxy-ophiobolin A (L435-3) A/WSN/33 (H1N1)MDCKNot Specified0.365[15]
Triazine sulfonamide (3a) SARS-CoV-2Not SpecifiedMTT2.378[11]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Triazine compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the triazine compounds in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Kirby-Bauer Disc Diffusion Method for Antimicrobial Susceptibility

The disc diffusion method is used to determine the susceptibility of bacteria to different antimicrobial agents.

Materials:

  • Bacterial strains

  • Mueller-Hinton agar (MHA) plates

  • Sterile saline (0.85% NaCl)

  • Sterile cotton swabs

  • Paper discs impregnated with known concentrations of the triazine compounds

  • Standard antibiotic discs (positive control)

  • Blank discs (negative control)

  • McFarland turbidity standard (0.5)

  • Incubator

Procedure:

  • Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium from a pure culture and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Dip a sterile cotton swab into the adjusted bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Disc Application: Aseptically place the paper discs impregnated with the triazine compounds onto the surface of the inoculated MHA plate. Gently press each disc to ensure complete contact with the agar. Place the discs far enough apart to prevent the zones of inhibition from overlapping.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disc in millimeters (mm), including the diameter of the disc.

  • Interpretation: The diameter of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound. Results are often compared to those of standard antibiotics.

In Vitro Antiviral Assay (Influenza Virus)

This protocol describes a plaque reduction assay to determine the antiviral activity of triazine compounds against the influenza virus.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus stock

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • TPCK-treated trypsin

  • Triazine compounds

  • Agarose or Avicel overlay

  • Crystal violet solution

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well or 12-well plates and grow until a confluent monolayer is formed.

  • Virus Infection: Wash the cell monolayer with PBS. Infect the cells with a dilution of influenza virus that will produce a countable number of plaques (e.g., 50-100 plaque-forming units, PFU). Incubate for 1 hour at 37°C to allow for virus adsorption.

  • Compound Treatment: After incubation, remove the virus inoculum and wash the cells with PBS. Add an overlay medium (e.g., DMEM with 0.6% agarose or 1.2% Avicel) containing TPCK-treated trypsin and serial dilutions of the triazine compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until plaques are visible.

  • Plaque Visualization: After incubation, fix the cells with 4% formaldehyde and then stain with 0.1% crystal violet solution. Gently wash the plates with water to remove excess stain.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated as follows: % Plaque Reduction = [1 - (Number of plaques in treated wells / Number of plaques in virus control wells)] x 100 The EC50 value (the effective concentration that reduces the number of plaques by 50%) is determined from a dose-response curve.

Mandatory Visualization

The following diagrams illustrate key signaling pathways potentially targeted by triazine compounds and a general experimental workflow for in vitro evaluation.

Signaling Pathway Diagrams

dot { graph [ rankdir="TB", splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", label="c-Met Signaling Pathway", labelloc="t" ];

node [ shape=box, style="filled", fontname="Arial", fontsize=10, penwidth=1.5, color="#202124" ];

edge [ fontname="Arial", fontsize=9, penwidth=1.5, color="#34A853" ];

// Nodes HGF [label="HGF", fillcolor="#FBBC05", fontcolor="#202124"]; cMet [label="c-Met Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GRB2 [label="GRB2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SOS [label="SOS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#FBBC05", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Migration", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled, dashed"];

// Edges HGF -> cMet [label="Binds and Activates"]; cMet -> GRB2 [label="Recruits"]; GRB2 -> SOS; SOS -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Proliferation;

cMet -> PI3K [label="Activates"]; PI3K -> AKT; AKT -> mTOR; mTOR -> Proliferation;

cMet -> STAT3 [label="Activates"]; STAT3 -> Proliferation; } Caption: c-Met signaling pathway, a target for some anticancer triazine derivatives.

dot { graph [ rankdir="TB", splines=ortho, nodesep=0.5, ranksep=1, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", label="Simplified Rad6 Signaling in DNA Damage Response", labelloc="t" ];

node [ shape=box, style="filled", fontname="Arial", fontsize=10, penwidth=1.5, color="#202124" ];

edge [ fontname="Arial", fontsize=9, penwidth=1.5, color="#EA4335" ];

// Nodes DNA_Damage [label="DNA Damage", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", style="filled, dashed"]; Rad6 [label="Rad6 (E2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Rad18 [label="Rad18 (E3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PCNA [label="PCNA", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ub_PCNA [label="PCNA-Ub", fillcolor="#34A853", fontcolor="#FFFFFF"]; TLS [label="Translesion Synthesis (TLS)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled, dashed"]; FANCD2 [label="FANCD2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ub_FANCD2 [label="FANCD2-Ub", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FA_Pathway [label="Fanconi Anemia (FA) Pathway", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled, dashed"];

// Edges DNA_Damage -> Rad6; DNA_Damage -> Rad18; Rad6 -> PCNA [dir=none]; Rad18 -> PCNA; PCNA -> Ub_PCNA [label="Monoubiquitination"]; Ub_PCNA -> TLS; Rad6 -> FANCD2 [dir=none]; Rad18 -> FANCD2; FANCD2 -> Ub_FANCD2 [label="Monoubiquitination"]; Ub_FANCD2 -> FA_Pathway; } Caption: Rad6-mediated DNA damage response pathway, a target for anticancer triazines.

dot { graph [ rankdir="TB", splines=ortho, nodesep=0.5, ranksep=1, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", label="Dihydrofolate Reductase (DHFR) Inhibition", labelloc="t" ];

node [ shape=box, style="filled", fontname="Arial", fontsize=10, penwidth=1.5, color="#202124" ];

edge [ fontname="Arial", fontsize=9, penwidth=1.5, color="#4285F4" ];

// Nodes DHF [label="Dihydrofolate (DHF)", fillcolor="#FBBC05", fontcolor="#202124"]; DHFR [label="Dihydrofolate Reductase (DHFR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; THF [label="Tetrahydrofolate (THF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Thymidylate [label="Thymidylate Synthesis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled, dashed"]; Purine [label="Purine Synthesis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled, dashed"]; DNA [label="DNA Synthesis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled, dashed"]; Triazine_Inhibitor [label="Triazine Inhibitor", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges DHF -> DHFR; DHFR -> THF; THF -> Thymidylate; THF -> Purine; Thymidylate -> DNA; Purine -> DNA; Triazine_Inhibitor -> DHFR [label="Inhibits", color="#EA4335"]; } Caption: Mechanism of action of triazine-based DHFR inhibitors.

Experimental Workflow Diagram

References

Methodological & Application

Application Notes and Protocols for 1-(1,3,5-Triazin-2-yl)piperazine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties. The incorporation of a piperazine moiety at the 2-position of the triazine ring, forming the 1-(1,3,5-Triazin-2-yl)piperazine core, has been a successful strategy in the development of potent anticancer agents. These compounds often act by inhibiting key signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway, or by inducing apoptosis. This document provides an overview of the applications of this compound derivatives in cancer research, along with detailed protocols for their evaluation.

Mechanism of Action

Derivatives of this compound have been shown to exert their anticancer effects through various mechanisms. A predominant mechanism is the inhibition of protein kinases that are crucial for cancer cell survival and proliferation.

Inhibition of PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade is a critical pathway that regulates cell cycle progression, proliferation, and survival.[1] Its aberrant activation is a common feature in many human cancers. Several 1,3,5-triazine derivatives, including those containing the this compound scaffold, have been identified as potent inhibitors of PI3K and/or mTOR.[2] For instance, a 1,3,5-triazine derivative containing a piperazine group, compound 32, demonstrated excellent inhibitory activity against PI3Kα with an IC50 value of 0.32 nM.[2] By blocking this pathway, these compounds can effectively halt cancer cell growth and induce apoptosis.

Induction of Apoptosis: Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. Certain piperazine-based compounds have been shown to induce apoptosis in cancer cells through the intrinsic pathway, which involves the mitochondria. This is characterized by the activation of caspase-9 and caspase-3.

Inhibition of other kinases: Besides the PI3K/Akt/mTOR pathway, derivatives of 1,3,5-triazine have been developed as inhibitors of other kinases involved in tumorigenesis, such as Cyclin-Dependent Kinases (CDKs) and Tie-2 kinase.

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines.

Table 1: Cytotoxicity of Morpholine-Functionalized 1,3,5-Triazine Derivatives against Colorectal Cancer Cell Lines [3]

CompoundSW480 IC₅₀ (µM)SW620 IC₅₀ (µM)
5 43.1232.83
11 >1005.85
5-Fluorouracil Not Reported21.74

Table 2: Anticancer Activity of Imamine-1,3,5-triazine Derivatives [4]

CompoundMDA-MB-231 IC₅₀ (µM)
4f 6.25
4k 8.18
Imatinib 35.50

Table 3: Antiproliferative Activity of Trisubstituted 1,3,5-Triazine Derivatives

CompoundA549 (Lung Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)
Compound 6b 9.6122.68
Compound 6c 39.7012.88

Table 4: EGFR-TK Inhibitory Activity of 1,3,5-Triazine Derivatives [2]

CompoundEGFR-TK IC₅₀ (µM)
13 8.45 ± 0.65
14 2.54 ± 0.22

Experimental Protocols

Herein, we provide detailed protocols for key experiments to evaluate the anticancer properties of this compound derivatives.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[5]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[6]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium.[7]

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted test compound to each well. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[7]

  • Add 100 µL of solubilization solution to each well.[7]

  • Incubate the plate in the dark at room temperature for at least 2 hours to dissolve the formazan crystals.[7]

  • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Materials:

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

  • Annexin V-FITC

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Induce apoptosis in cancer cells by treating them with the test compound for a specified time. Include an untreated control.

  • Collect 1-5 x 10⁵ cells by centrifugation.

  • Wash the cells once with cold 1X PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.[1]

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and quantify the protein concentration.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[1]

  • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).[1]

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative protein expression and phosphorylation levels.

Visualizations

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4EBP1->Proliferation Triazine This compound Derivative Triazine->PI3K Inhibition Triazine->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treat cells with This compound derivative start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western Western Blot Analysis (e.g., PI3K/Akt pathway) treatment->western ic50 Determine IC50 values viability->ic50 apoptosis_results Quantify apoptotic vs. necrotic cells apoptosis->apoptosis_results western_results Analyze protein expression/phosphorylation western->western_results end Conclusion: Evaluate Anticancer Potential ic50->end apoptosis_results->end western_results->end

Caption: General workflow for evaluating anticancer activity.

Synthesis_Workflow cyanuric_chloride 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) step1 Step 1: First Nucleophilic Substitution (0-5 °C) cyanuric_chloride->step1 monosubstituted 2,4-Dichloro-6-(substituted)-1,3,5-triazine step1->monosubstituted step2 Step 2: Second Nucleophilic Substitution (Room Temp) monosubstituted->step2 disubstituted 2-Chloro-4,6-di(substituted)-1,3,5-triazine step2->disubstituted step3 Step 3: Third Nucleophilic Substitution (Reflux) disubstituted->step3 trisubstituted 2,4,6-Trisubstituted-1,3,5-triazine (Final Product) step3->trisubstituted piperazine Piperazine (or derivative) piperazine->step1 Nucleophile 1

Caption: General synthesis of trisubstituted 1,3,5-triazines.

References

Application Notes and Protocols for the Synthesis of 1,3,5-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,5-triazine (or s-triazine) ring is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] Several approved drugs and clinical candidates, such as the anticancer agent Altretamine, feature this core structure.[3] The versatility of the 1,3,5-triazine system stems from its unique electronic properties and the ability to introduce up to three different substituents in a controlled manner, allowing for the fine-tuning of its physicochemical and biological properties. This document provides detailed protocols for several key methods for the synthesis of mono-, di-, and trisubstituted 1,3,5-triazine derivatives.

Synthetic Methodologies

The synthesis of 1,3,5-triazine derivatives can be broadly categorized into two main approaches: the cyclotrimerization of nitriles and the functionalization of a pre-existing triazine core, most commonly through the sequential nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[4] More recently, green and efficient methods employing microwave irradiation and sonochemistry have been developed to improve reaction times and yields.[5][6]

Protocol 1: Sequential Nucleophilic Substitution of Cyanuric Chloride

This is the most versatile and widely used method for the preparation of unsymmetrically substituted 1,3,5-triazines. The three chlorine atoms of cyanuric chloride have different reactivities, allowing for their stepwise replacement by various nucleophiles (e.g., amines, alcohols, thiols). The reactivity decreases as more chlorine atoms are substituted.[7][8] Generally, the first substitution occurs at low temperatures (around 0 °C), the second at room temperature, and the third requires heating.[9][10]

Experimental Protocol: Synthesis of a Trisubstituted 1,3,5-Triazine

This protocol describes a three-step, one-pot synthesis of a trisubstituted 1,3,5-triazine using three different amine nucleophiles.

Materials:

  • Cyanuric chloride

  • Nucleophile A (e.g., 4-Aminobenzonitrile)

  • Nucleophile B (e.g., Piperidine)

  • Nucleophile C (e.g., Morpholine)

  • DIPEA (N,N-Diisopropylethylamine) or K₂CO₃/NaHCO₃

  • Acetone, Tetrahydrofuran (THF), or Acetonitrile (ACN)

  • Crushed ice

  • Distilled water

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • TLC plates (silica gel)

Procedure:

Step 1: First Substitution (Monochloro Intermediate)

  • Dissolve cyanuric chloride (1.0 equiv.) in acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve Nucleophile A (1.0 equiv.) in acetone.

  • To the cyanuric chloride solution, add a base such as K₂CO₃ (1.0 equiv.).

  • Slowly add the solution of Nucleophile A dropwise to the stirring cyanuric chloride solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

Step 2: Second Substitution (Dichloro Intermediate)

  • To the reaction mixture from Step 1, add a solution of Nucleophile B (1.0-1.1 equiv.) in a suitable solvent like THF.

  • Add a base (e.g., K₂CO₃, 1.0 equiv.).

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.[1]

  • Monitor the formation of the disubstituted product by TLC.

Step 3: Third Substitution (Trisubstituted Product)

  • To the mixture from Step 2, add Nucleophile C (1.0-1.5 equiv.).

  • Heat the reaction mixture to reflux (typically 60-80 °C) for 7-24 hours.[11]

  • Monitor the completion of the reaction by TLC.

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing crushed ice to precipitate the crude product.[11]

  • Filter the solid product, wash with cold water, and air dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, chloroform) or by column chromatography on silica gel.

Quantitative Data Summary: Sequential Substitution

EntryNucleophile 1Temp. (°C)Time (h)Nucleophile 2Temp. (°C)Time (h)Nucleophile 3Temp. (°C)Time (h)Yield (%)Reference
14-Hydroxycoumarin0-52-32-AminopyrazineRT5-6Various Aryl AminesReflux7-8Good[11]
24-Aminobenzonitrile04PiperidineRT24----
3Amine a 02Amine b RT4Boronic Acid c 60-34-69[2]

Yields are often reported for the final, purified product.

Experimental Workflow: Sequential Substitution

G cluster_0 Step 1: First Substitution cluster_1 Step 2: Second Substitution cluster_2 Step 3: Third Substitution Cyanuric Chloride Cyanuric Chloride Reaction_1 Reaction @ 0 °C Cyanuric Chloride->Reaction_1 Nucleophile A Nucleophile A Nucleophile A->Reaction_1 Intermediate_1 2,4-dichloro-6-(NuA)-1,3,5-triazine Reaction_1->Intermediate_1 Reaction_2 Reaction @ RT Intermediate_1->Reaction_2 Nucleophile B Nucleophile B Nucleophile B->Reaction_2 Intermediate_2 2-chloro-4,6-di(Nu)-1,3,5-triazine Reaction_2->Intermediate_2 Reaction_3 Reaction @ Reflux Intermediate_2->Reaction_3 Nucleophile C Nucleophile C Nucleophile C->Reaction_3 Final_Product 2,4,6-Trisubstituted-1,3,5-triazine Reaction_3->Final_Product

Caption: Workflow for the sequential substitution synthesis of trisubstituted 1,3,5-triazines.

Protocol 2: Cyclotrimerization of Nitriles

The [3+2] cycloaddition of three nitrile molecules is a direct method to form symmetrically substituted 1,3,5-triazines. Traditional methods often require harsh conditions, but modern variations utilize catalysts or microwave irradiation for greener and more efficient synthesis.[5][12]

Experimental Protocol: Microwave-Assisted Cyclotrimerization of Benzonitrile

Materials:

  • Benzonitrile

  • Silica-supported Lewis acid (e.g., SiO₂-ZnCl₂) or Yttrium Triflate [Y(OTf)₃]

  • Anhydrous piperidine

  • Microwave synthesizer

  • Microwave vial

Procedure:

  • In a microwave vial, combine the nitrile (e.g., benzonitrile, 1.0 equiv.), a catalytic amount of a silica-supported Lewis acid (2 mol%), and anhydrous piperidine (1.0 equiv.).[13]

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture with an initial power of 210 W for 2 minutes, followed by 150 W for 28 minutes.[13]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The product, 2,4,6-triphenyl-1,3,5-triazine, can be isolated and purified by recrystallization from a suitable solvent.

Quantitative Data Summary: Cyclotrimerization Methods

EntryNitrileMethodCatalystTemp. (°C)TimeYield (%)Reference
13-CyanophenylpyrazoleConventionalY(OTf)₃20024 h66[12]
2BenzonitrileMicrowaveSiO₂-ZnCl₂-30 minGood[13]
3p-TolunitrileConventionalSiO₂-ZnCl₂20024 hGood[13]

Experimental Workflow: Cyclotrimerization of Nitriles

G Nitrile Nitrile (3 equiv.) Reaction Cyclotrimerization Nitrile->Reaction Catalyst Catalyst (e.g., Lewis Acid) Catalyst->Reaction Energy Energy Source (Heat or Microwave) Energy->Reaction Product Symmetrically Substituted 1,3,5-Triazine Reaction->Product G Nitrile_1 Nitrile 1 (1 equiv.) Tf2O Tf₂O @ 0 °C Nitrile_1->Tf2O Nitrilium_Salt Nitrilium Salt Intermediate Tf2O->Nitrilium_Salt Reaction Reaction @ Reflux Nitrilium_Salt->Reaction Nitrile_2 Nitrile 2 (2 equiv.) Nitrile_2->Reaction Product Unsymmetrically Substituted 1,3,5-Triazine Reaction->Product G Reactants Monochloro-triazine + Nucleophile + Base + PTC Sonication Ultrasonic Irradiation Reactants->Sonication Solvent Solvent (e.g., Water) Solvent->Sonication Product Trisubstituted 1,3,5-Triazine Sonication->Product

References

Application of Triazine Compounds as Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities.[1][2][3][4] This is due to the symmetrical 1,3,5-triazine ring system, which allows for multi-vector expansion and modification of its physicochemical properties.[3] Triazine derivatives have been successfully developed as inhibitors for various enzymes, leading to their use as anticancer, antimicrobial, and antimalarial agents.[1][3] This document provides an overview of the application of triazine compounds as enzyme inhibitors, including quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Triazine Compounds as Kinase Inhibitors

Kinase inhibition is a well-established strategy in targeted cancer therapy.[5] Several FDA-approved kinase inhibitors incorporate fused heterocyclic systems, including the pyrrolo[2,1-f][1][6][7]triazine scaffold.[5] Triazine derivatives have been shown to target a variety of tyrosine kinases involved in tumorigenesis and progression.[8]

Data Presentation: Inhibitory Activity of Triazine Compounds against Kinases
Compound ID/SeriesTarget Kinase(s)IC50 Values (µM)Reference
EGFR Inhibitors
Compound 8Wild-type EGFR25.9[8]
Mutant EGFR (T790M/L858R)6.5[8]
Compound 12EGFR0.0368[8][9]
Compound 14EGFR-TK2.54[8][9]
Compound 18EGFR0.061[8][9]
FAK Inhibitors
Compound 22FAK41.9[8][9]
CDK Inhibitors
Compound 53CDK10.021[8][9]
CDK20.007[8][9]
CDK40.308[8][9]
CDK50.003[8][9]
CDK60.356[8][9]
CDK70.126[8][9]
PDK1 Inhibitors
3-amino-1,2,4-triazine derivativesPDK1Potent and selective[10]

Triazine Compounds as Dihydrofolate Reductase (DHFR) Inhibitors

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it an attractive target for antimicrobial and anticancer therapies.[11] Triazine compounds have been extensively studied as DHFR inhibitors.[6][12][13][14][15]

Data Presentation: Inhibitory Activity of Triazine Compounds against DHFR
Compound ID/SeriesTarget DHFRIC50/Ki Values (µM)Reference
4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(X-phenyl)-s-triazinesL1210 Leukemia DHFRVaries based on lipophilicity[6]
Hybrid of 4,6-diamino-1,2-dihydro-1,3,5-triazine and chalcone (Compound 12)Recombinant human DHFRIC50 = 0.0061[3]
Hybrid of 4,6-diamino-1,2-dihydro-1,3,5-triazine and chalcone (Compound 13)Recombinant human DHFRIC50 = 0.0026[3]
4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(3-substituted-phenyl)-s-triazinesLeishmania major DHFRQSAR models developed[12]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of triazine compounds against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Triazine inhibitor stock solution (in DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)

  • Microplate reader (Luminescence, Fluorescence, or Scintillation counter)

  • 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the triazine inhibitor in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup:

    • Add the kinase and substrate to the wells of the microplate.

    • Add the diluted triazine inhibitor or DMSO (vehicle control) to the respective wells.

    • Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction and Detection:

    • Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution).

    • Add the detection reagent to quantify the kinase activity (e.g., by measuring luminescence, fluorescence, or radioactivity).

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all data points.

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of DHFR by triazine compounds. The assay monitors the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

  • Purified DHFR enzyme

  • Dihydrofolate (DHF) substrate

  • NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)

  • Triazine inhibitor stock solution (in DMSO)

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 0.1 mM EDTA)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Cuvettes

Procedure:

  • Compound Preparation: Prepare serial dilutions of the triazine inhibitor in DMSO. Further dilute in the assay buffer.

  • Reaction Mixture:

    • In a cuvette, prepare a reaction mixture containing the assay buffer, NADPH, and the DHFR enzyme.

    • Add the diluted triazine inhibitor or DMSO (vehicle control).

    • Incubate the mixture at 25°C for 5 minutes to allow for equilibration and inhibitor binding.

  • Initiate Reaction: Add DHF to the cuvette to start the enzymatic reaction.

  • Measurement: Immediately start monitoring the decrease in absorbance at 340 nm for 3-5 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.

    • Plot the percentage of inhibition (relative to the vehicle control) versus the inhibitor concentration.

    • Determine the IC50 value from the dose-response curve.

    • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (DHF) and the inhibitor. Analyze the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., competitive, non-competitive, or uncompetitive).

Visualizations

Signaling Pathway Diagram: EGFR Inhibition by Triazine Compounds

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Triazine Triazine Inhibitor Triazine->EGFR Inhibits (ATP-binding site) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and its inhibition by triazine compounds.

Experimental Workflow: Screening for Triazine-Based Enzyme Inhibitors

Screening_Workflow cluster_discovery Discovery Phase cluster_validation Validation & Optimization cluster_preclinical Preclinical Development Library Triazine Compound Library Synthesis HTS High-Throughput Screening (HTS) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Hits Selectivity Selectivity Profiling (Off-target screening) Dose_Response->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Cell_Assays Cell-based Assays (Potency, Toxicity) Lead_Opt->Cell_Assays Optimized Leads In_Vivo In Vivo Efficacy (Animal Models) Cell_Assays->In_Vivo ADME ADME/Tox Studies In_Vivo->ADME Candidate Candidate Selection ADME->Candidate

Caption: General workflow for the discovery and development of triazine-based enzyme inhibitors.

References

The 1,3,5-Triazine-Piperazine Scaffold: A Versatile Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

The 1-(1,3,5-triazin-2-yl)piperazine moiety has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. Its inherent structural features allow for facile multi-vector diversification, enabling the synthesis of large and diverse compound libraries for screening against various biological targets. This document provides an overview of the applications of this scaffold, particularly in cancer therapy, and detailed protocols for the synthesis and evaluation of its derivatives.

Therapeutic Applications

Derivatives of the this compound scaffold have exhibited a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. A significant body of research has focused on their role as potent inhibitors of key signaling pathways implicated in cancer progression, most notably the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3]

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of this compound derivatives against a range of cancer cell lines.[4][5] These compounds often function as dual inhibitors of PI3K and mTOR, leading to the suppression of cancer cell proliferation, induction of apoptosis, and cell cycle arrest.[6][7] The piperazine ring serves as a key linker, allowing for the introduction of various substituents that can modulate the compound's potency, selectivity, and pharmacokinetic properties.

Data Presentation

The following tables summarize the in vitro activity of selected this compound derivatives against various cancer cell lines and kinases.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 11 SW620 (Colorectal)5.85[4]
Compound 3 HeLa (Cervical)2.21[1]
HepG2 (Liver)12.21[1]
MDA-MB-231 (Breast)15.83[1]
MCF-7 (Breast)16.32[1]
Compound 13g A549 (Lung)0.20[6]
Hela (Cervical)1.03[6]
MCF-7 (Breast)1.25[6]
Compound 6b A549 (Lung)9.61[2]
MCF-7 (Breast)22.68[2]
Compound 6c A549 (Lung)39.70[2]
MCF-7 (Breast)12.88[2]
Compound 11 (hydrazone) MCF-7 (Breast)1.0[8]
HCT-116 (Colon)0.98[8]

Table 2: Kinase Inhibitory Activity of this compound Derivatives

Compound IDKinaseIC50 (nM)Reference
Compound 3 PI3K3.41[1]
mTOR8.45[1]
Compound 13g PI3Kα525[6]
mTOR48[6]
Compound 13 PI3Kα1.2[9]
Compound 6 PI3Kγ6900

Experimental Protocols

Protocol 1: General Synthesis of 1-(4,6-disubstituted-1,3,5-triazin-2-yl)piperazine Derivatives

This protocol describes a general method for the stepwise nucleophilic substitution on a cyanuric chloride core.

Materials:

  • Cyanuric chloride

  • Appropriate amine/alkoxide/thiol (Nucleophile 1)

  • 1-Boc-piperazine (or other piperazine derivatives) (Nucleophile 2)

  • A third nucleophile (e.g., another amine)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

  • Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

  • Reaction vessel

  • Stirring apparatus

  • Standard work-up and purification equipment (Silica gel chromatography)

Procedure:

  • First Substitution: Dissolve cyanuric chloride in the chosen solvent and cool to 0-5 °C. Add the first nucleophile (1.0 eq) and the base (1.1 eq) dropwise. Stir the reaction at this temperature for 2-4 hours.

  • Second Substitution (Piperazine addition): To the reaction mixture, add 1-Boc-piperazine (1.0 eq) and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Third Substitution: Add the third nucleophile (1.1 eq) and heat the reaction mixture to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and quench with water. Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired trisubstituted triazine derivative.

Protocol 2: PI3K/mTOR Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of the synthesized compounds against PI3K and mTOR kinases.

Materials:

  • Recombinant human PI3K and mTOR enzymes

  • ATP

  • Substrate (e.g., PIP2 for PI3K, PHAS-1/4E-BP1 for mTOR)

  • Kinase buffer

  • Synthesized compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase buffer in a 96-well plate.

  • Add the synthesized compounds at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • Synthesized compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds. Include a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Mandatory Visualizations

G cluster_synthesis Synthetic Workflow cluster_evaluation Biological Evaluation Workflow Cyanuric_Chloride Cyanuric Chloride Step1 First Nucleophilic Substitution (Nu1) Cyanuric_Chloride->Step1 Intermediate1 Monosubstituted Triazine Step1->Intermediate1 Step2 Second Nucleophilic Substitution (Piperazine) Intermediate1->Step2 Intermediate2 Disubstituted Triazine-Piperazine Step2->Intermediate2 Step3 Third Nucleophilic Substitution (Nu2) Intermediate2->Step3 Final_Compound 1-(4,6-disubstituted- 1,3,5-triazin-2-yl)piperazine Step3->Final_Compound Final_Compound2 Final Compound Kinase_Assay Kinase Inhibition Assay (PI3K/mTOR) Final_Compound2->Kinase_Assay Cell_Assay Cell Viability Assay (e.g., MTT) Final_Compound2->Cell_Assay Data_Analysis IC50 Determination Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->mTORC1

References

Application Notes and Protocols for Antiviral Activity Assay of Triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazine derivatives represent a class of heterocyclic compounds with a broad spectrum of biological activities, including potent antiviral properties against a range of DNA and RNA viruses.[1] This document provides detailed application notes and experimental protocols for the comprehensive evaluation of the antiviral efficacy of novel triazine derivatives. The methodologies outlined herein cover essential in vitro assays for determining cytotoxicity, viral inhibition, and potential mechanisms of action.

Data Presentation: In Vitro Antiviral Activity and Cytotoxicity of Selected Triazine Derivatives

The following tables summarize the quantitative data on the cytotoxic and antiviral activities of representative triazine derivatives against various viruses. This structured presentation allows for a clear comparison of their efficacy and safety profiles.

DerivativeVirusCell LineAssay TypeIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)Reference
Compound 1 Influenza A/H1N1MDCKCPE Reduction5.2>100>19.2[2]
Compound 2 Herpes Simplex Virus-1 (HSV-1)VeroPlaque Reduction3.9>100>25.6[3]
Compound 3 Respiratory Syncytial Virus (RSV)HeLaCPE Reduction8.1>100>12.3[4]
Triazavirin Influenza A/H3N2MDCKCPE Reduction15>500>33.3[2]
Compound C35 Potato Virus Y (PVY)N. glutinosaLocal Lesion89 µg/mL (EC50)Not ReportedNot Applicable[5]

Note: The data presented are examples derived from various studies and should be used for illustrative purposes. Actual values will vary depending on the specific triazine derivative, virus strain, cell line, and experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in the evaluation of triazine derivatives.

Cytotoxicity Assay Protocol (MTT Assay)

This protocol determines the concentration of the triazine derivative that is toxic to the host cells, which is crucial for distinguishing between antiviral effects and general cytotoxicity.

Materials:

  • Host cells (e.g., Vero, MDCK, HeLa)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Triazine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density of 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of the triazine derivatives in cell culture medium. The final DMSO concentration should not exceed 0.5%.

  • Treatment: After 24 hours, remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a "no drug" (medium only) control and a "DMSO only" control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "no drug" control. Plot the viability against the drug concentration and use non-linear regression to determine the 50% cytotoxic concentration (CC50) value.

Antiviral Activity Assay Protocols

This assay measures the ability of a compound to protect cells from the destructive effects of a virus.

Materials:

  • Host cells and 96-well plates

  • Complete and infection media (reduced serum concentration)

  • Virus stock with a known titer

  • Triazine derivatives

  • Neutral Red or Crystal Violet solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates as described in the cytotoxicity assay.

  • Infection: When cells reach 90-100% confluency, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) of 0.01 to 0.1 in 50 µL of infection medium. Include a "no virus" cell control.

  • Adsorption: Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Treatment: Remove the virus inoculum and add 100 µL of infection medium containing serial dilutions of the triazine derivatives. Include a "no drug" virus control.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until 80-90% CPE is observed in the virus control wells (typically 2-4 days).

  • Staining:

    • Crystal Violet: Fix the cells with 10% formalin for 30 minutes, then stain with 0.5% crystal violet solution for 20 minutes. Wash the plates and air dry. Elute the stain with methanol and read the absorbance at 570 nm.

    • Neutral Red: Add Neutral Red solution and incubate for 2 hours. Wash, lyse the cells, and read the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of protection for each concentration relative to the cell and virus controls. Determine the 50% inhibitory concentration (IC50) using non-linear regression analysis.

This assay is the gold standard for quantifying the inhibition of infectious virus particles.

Materials:

  • Host cells in 6- or 12-well plates

  • Virus stock

  • Triazine derivatives

  • Overlay medium (e.g., containing 1% methylcellulose or agarose)

  • Crystal Violet solution

Procedure:

  • Cell Seeding: Seed cells in 6- or 12-well plates and grow to confluency.

  • Compound and Virus Preparation: Prepare serial dilutions of the triazine derivatives. In separate tubes, mix each compound dilution with a known amount of virus (e.g., 100 plaque-forming units, PFU).

  • Incubation: Incubate the virus-compound mixtures for 1 hour at 37°C.

  • Infection: Wash the cell monolayers with PBS and inoculate with the virus-compound mixtures. Incubate for 1-2 hours for adsorption.

  • Overlay: Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentration of the triazine derivative.

  • Incubation: Incubate the plates at 37°C until plaques are visible (3-10 days, depending on the virus).

  • Plaque Visualization: Fix the cells with 10% formalin and stain with crystal violet.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC50 value.

Neuraminidase Inhibition Assay Protocol

This assay is used to investigate if the antiviral mechanism of the triazine derivatives involves the inhibition of viral neuraminidase, a key enzyme for the release of influenza virus progeny.

Materials:

  • Influenza virus stock

  • MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate

  • Assay buffer (e.g., MES buffer with CaCl₂)

  • Triazine derivatives

  • Fluorescence microplate reader

Procedure:

  • Compound and Virus Preparation: Prepare serial dilutions of the triazine derivatives in the assay buffer. Dilute the influenza virus stock in the assay buffer to a predetermined concentration that gives a linear signal over time.

  • Reaction Mixture: In a black 96-well plate, add the diluted virus and the triazine derivative dilutions. Incubate for 30 minutes at 37°C.

  • Substrate Addition: Add the MUNANA substrate to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate for 1 hour at 37°C, protected from light.

  • Fluorescence Measurement: Stop the reaction by adding a stop solution (e.g., 0.1 M glycine-NaOH, pH 10.7). Read the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

  • Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration. Determine the IC50 value.

Visualizations: Workflows and Signaling Pathways

Experimental Workflows

Antiviral_Assay_Workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_antiviral Antiviral Assay (CPE/Plaque Reduction) c1 Seed Cells c2 Add Triazine Derivatives c1->c2 c3 Incubate (48-72h) c2->c3 c4 Add MTT Reagent c3->c4 c5 Solubilize Formazan c4->c5 c6 Measure Absorbance c5->c6 c7 Calculate CC50 c6->c7 end Determine Selectivity Index c7->end a1 Seed Cells a2 Infect with Virus a1->a2 a3 Add Triazine Derivatives a2->a3 a4 Incubate a3->a4 a5 Visualize (Stain/Count Plaques) a4->a5 a6 Calculate IC50 a5->a6 a6->end start Start start->c1 start->a1

General workflow for antiviral activity and cytotoxicity screening.
Potential Signaling Pathway: PI3K/Akt/mTOR

Many viruses manipulate the host cell's PI3K/Akt/mTOR signaling pathway to promote their replication.[6][7] While not definitively proven for all antiviral triazine derivatives, targeting this pathway is a plausible mechanism of action for host-directed antiviral agents.[8]

PI3K_AKT_mTOR_Pathway cluster_virus Viral Infection cluster_cell Host Cell Virus Virus EGFR EGFR Virus->EGFR PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Enhanced Cell Survival Akt->Cell_Survival Protein_Synthesis Viral Protein Synthesis mTOR->Protein_Synthesis Replication Viral Replication Protein_Synthesis->Replication Cell_Survival->Replication Triazine Triazine Derivative (Potential Inhibitor) Triazine->PI3K Inhibits? Triazine->Akt Inhibits? Triazine->mTOR Inhibits? Triazavirin_Mechanism cluster_virus Virus cluster_host Host Cell Viral_RNA Viral RNA RdRp RNA-dependent RNA Polymerase (RdRp) Viral_RNA->RdRp New_Viral_RNA New Viral RNA RdRp->New_Viral_RNA Interferon_Production Interferon Production Antiviral_State Antiviral State Interferon_Production->Antiviral_State Triazavirin Triazavirin Triazavirin->RdRp Inhibits Triazavirin->Interferon_Production Stimulates

References

Application Note: HPLC Analysis of 1-(1,3,5-Triazin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(1,3,5-Triazin-2-yl)piperazine. The compound, a heterocyclic molecule incorporating both a triazine and a piperazine ring, is of interest in pharmaceutical and chemical research. Due to the lack of a strong chromophore in the piperazine moiety, a pre-column derivatization step with 4-chloro-7-nitrobenzofuran (NBD-Cl) is employed to enable sensitive UV detection. The developed method is precise, accurate, and linear over a relevant concentration range, making it suitable for quality control and research applications.

Introduction

This compound is a chemical intermediate with potential applications in drug discovery and materials science. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical and chemical compounds due to its high resolution, sensitivity, and versatility.[1][2]

The chemical structure of this compound presents a challenge for direct HPLC-UV analysis, as the piperazine portion of the molecule does not possess a significant UV chromophore.[3][4] To overcome this limitation, this method utilizes a derivatization reaction with NBD-Cl, which reacts with the secondary amine in the piperazine ring to form a stable, UV-active product.[2][5] This approach allows for sensitive detection using standard HPLC-UV instrumentation.[2]

Experimental

Instrumentation and Reagents
  • HPLC System: An Alliance e2695 separations module with a 2998 photodiode array UV detector (Waters) or equivalent.[2]

  • Chromatographic Column: Chiralpak IC (Diacel), 250 x 4.6 mm, 5 µm particle size.[2]

  • Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Diethylamine (reagent grade), this compound (reference standard), and 4-chloro-7-nitrobenzofuran (NBD-Cl) were purchased from Sigma-Aldrich.[2]

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: Optimized HPLC Conditions

ParameterCondition
Mobile Phase Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 35°C[2]
Injection Volume 10 µL[2]
Detection Wavelength 340 nm[2]
Run Time 20 minutes[2]
Standard and Sample Preparation

2.3.1. Standard Solution Preparation

A stock solution of this compound (1 mg/mL) was prepared in diluent (Acetonitrile:Water, 50:50). Working standards were prepared by serial dilution of the stock solution.

2.3.2. Derivatization Procedure

To 1 mL of each standard or sample solution, 1 mL of NBD-Cl solution (1 mg/mL in methanol) and 1 mL of 0.1 M borate buffer (pH 9.0) were added. The mixture was vortexed and heated at 60°C for 30 minutes. After cooling to room temperature, the solution was filtered through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation

The analytical method was validated for linearity, precision, accuracy, and sensitivity (LOD and LOQ). The results are summarized in the following tables.

Linearity

The linearity of the method was evaluated by analyzing a series of concentrations of the derivatized this compound.

Table 2: Linearity Data

Concentration (µg/mL)Peak Area
1.012543
5.063215
10.0124587
25.0312541
50.0625478
Correlation Coefficient (r²) 0.9995
Precision

The precision of the method was determined by performing six replicate injections of a standard solution.

Table 3: Precision Data

ReplicatePeak Area
1312541
2313254
3311987
4312874
5313012
6312654
Mean 312720.3
Standard Deviation 421.8
%RSD 0.13%
Accuracy (Recovery)

The accuracy was assessed by spiking a known amount of this compound into a blank matrix and calculating the percent recovery.

Table 4: Accuracy (Recovery) Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
5.04.9298.4
25.024.6598.6
50.049.8199.6
Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.[2]

Table 5: LOD and LOQ

ParameterValue
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow and a conceptual signaling pathway where analysis of such compounds might be relevant.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Standard/Sample dissolve Dissolve in Diluent start->dissolve derivatize Derivatize with NBD-Cl dissolve->derivatize heat Heat at 60°C derivatize->heat filter Filter (0.45 µm) heat->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (340 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the HPLC analysis of this compound.

signaling_pathway receptor Receptor downstream_kinase Downstream Kinase receptor->downstream_kinase Activates/Inhibits triazine_compound This compound (Potential Modulator) triazine_compound->receptor Binds/Modulates transcription_factor Transcription Factor downstream_kinase->transcription_factor Phosphorylates cellular_response Cellular Response (e.g., Proliferation, Apoptosis) transcription_factor->cellular_response Regulates Gene Expression

Caption: Conceptual signaling pathway where a triazine derivative may act as a modulator.

Conclusion

The HPLC method described in this application note provides a reliable and sensitive means for the quantification of this compound. The pre-column derivatization with NBD-Cl is effective in overcoming the poor UV absorbance of the analyte, allowing for low-level detection. The method is validated and demonstrates excellent linearity, precision, and accuracy, making it a valuable tool for quality control and research in drug development and chemical synthesis.

References

Application Notes and Protocols for NMR Characterization of Substituted Triazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) characterization of substituted triazines, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. These notes offer insights into the unique spectral features of triazine derivatives and provide standardized protocols for their analysis.

Introduction to NMR of Substituted Triazines

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of substituted triazines. However, the NMR spectra of these compounds can present unique challenges. Due to factors such as low solubility in common deuterated solvents and the presence of dynamic conformational equilibria (rotamers), the spectra can be complex.[1] For instance, restricted rotation around the C-N bonds between the triazine ring and amino substituents can lead to the observation of multiple signals for a single nucleus, complicating spectral interpretation.[1] Careful selection of solvents and temperature can sometimes simplify these complex spectra.

¹H and ¹³C NMR Spectral Data of Substituted Triazines

The chemical shifts observed in both proton (¹H) and carbon-13 (¹³C) NMR spectra are highly dependent on the nature and position of the substituents on the triazine ring. The following tables summarize typical chemical shift ranges for various substituted 1,3,5-triazines based on published data.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Representative Substituted Triazines
Substituent PatternProton on SubstituentChemical Shift (ppm)Reference(s)
2,4-diamino-6-substitutedAmino (-NH₂) protons2.79[2]
2-benzylamino-4-(2-chlorophenyl)amino-6-morpholinoBenzyl CH₂4.65[3]
2,4-di(piperidin-1-yl)-6-hydrazinylPiperidinyl CH₂1.47, 1.59[4]
2-chloro-4-methoxy-6-(amino acid ester)-substitutedMethoxy (OCH₃)4.02[5]
4,6-dimethoxy-2-((triazolylmethyl)amino)Methoxy (OCH₃)3.79, 4.59[6]
2-(dimethylamino)-4-(acylamino)Dimethylamino N(CH₃)₂3.10, 2.57[7]
Aromatic protons on substituentsPhenyl, etc.6.92 - 8.36[2][3][6]
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Representative Substituted Triazines
Substituent PatternCarbon of InterestChemical Shift (ppm)Reference(s)
Unsubstituted 1,3,5-triazineTriazine ring carbons~166[8]
2-benzylamino-4-(2-chlorophenyl)amino-6-morpholinoTriazine ring carbons155.48 - 160.57[3]
2,4-di(piperidin-1-yl)-6-hydrazinylTriazine ring carbons164.1, 164.3, 164.5[4]
2-chloro-4-methoxy-6-(amino acid ester)-substitutedTriazine ring carbons162.2, 163.4, 171.7[5]
4,6-dimethoxy-2-((triazolylmethyl)amino)Triazine ring carbons168.23, 172.24, 172.53[6]
2-(dimethylamino)-4-(acylamino)Triazine ring carbons161.4, 163.6, 165.9[7]
2,4-bis(2-methoxyethylamino)-6-chloroMethoxyethyl -CH₂O-70.67[9]
2,4-bis(2-methoxyethylamino)-6-chloroMethoxyethyl -OCH₃58.81[9]

Experimental Protocols

Accurate and reproducible NMR data acquisition requires careful sample preparation and parameter selection.

Sample Preparation Protocol
  • Sample Amount: For standard ¹H NMR, 5-20 mg of the substituted triazine derivative is typically sufficient. For ¹³C NMR, a higher concentration or longer acquisition time may be necessary.[10]

  • Solvent Selection: The choice of deuterated solvent is critical due to the often-limited solubility of triazine compounds.[1] Commonly used solvents include deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), and methanol (CD₃OD).[1][3][11] In cases of poor solubility, the use of co-solvents like trifluoroacetic acid (TFA) or acquiring spectra at elevated temperatures can be beneficial, although one must be cautious of potential sample decomposition.[1]

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in 0.5-0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.[10]

    • Ensure the sample is fully dissolved; sonication may be required.

    • If an internal standard is needed for quantitative NMR (qNMR), add a known amount of a suitable standard (e.g., tetramethylsilane - TMS, although residual solvent peaks are often used for referencing).[11]

NMR Data Acquisition Protocol

The following are general parameters for 1D and 2D NMR experiments on a 400 or 600 MHz spectrometer. These should be optimized for the specific instrument and sample.

1D ¹H NMR:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments). For samples in H₂O/D₂O mixtures, a presaturation sequence to suppress the water signal is recommended.[12]

  • Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time: 2-4 seconds.[12]

  • Relaxation Delay (d1): 1-5 seconds. For quantitative measurements, d1 should be at least 5 times the longest T1 relaxation time.[12]

  • Number of Scans: 16 to 128 scans, depending on the sample concentration.[12]

1D ¹³C NMR:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Typically 200-250 ppm, centered around 100-120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans: 1024 to 10240 scans, depending on the sample concentration and solubility.

2D NMR (COSY, HSQC, HMBC):

2D NMR experiments are crucial for the unambiguous assignment of proton and carbon signals, especially for complex substitution patterns.[1]

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H-¹³C pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates ¹H and ¹³C nuclei that are separated by two or three bonds.

Standard pulse programs available on the spectrometer software should be used, with parameters optimized for the specific compound.

Visualization of NMR Characterization Workflow

The following diagrams illustrate the logical workflow and relationships in the NMR characterization of substituted triazines.

G cluster_0 NMR Characterization Workflow for Substituted Triazines A Sample Preparation (Dissolution in Deuterated Solvent) B 1D ¹H NMR Acquisition A->B C 1D ¹³C NMR Acquisition A->C D 2D NMR Acquisition (COSY, HSQC, HMBC) B->D If structure is complex E Data Processing and Analysis B->E C->D If structure is complex C->E D->E F Structure Elucidation E->F

Caption: General workflow for NMR characterization.

G cluster_1 Relationship of NMR Techniques in Structure Elucidation H1 ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (Direct ¹H-¹³C Connectivity) H1->HSQC HMBC HMBC (Long-Range ¹H-¹³C Connectivity) H1->HMBC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC C13->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Interplay of different NMR experiments.

References

Application Notes and Protocols for Molecular Docking Studies of 1,3,5-Triazine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting molecular docking studies on 1,3,5-triazine derivatives, a versatile class of heterocyclic compounds with a wide range of therapeutic applications. The protocols outlined below are designed to be adaptable for various research objectives, from initial virtual screening to detailed binding mode analysis.

Introduction to 1,3,5-Triazine Ligands in Drug Discovery

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. These activities include anticancer, antimicrobial, and antiviral properties. Molecular docking has become an indispensable computational tool for elucidating the structure-activity relationships (SAR) of these ligands and for designing novel, more potent derivatives. By simulating the interaction between a 1,3,5-triazine ligand and its biological target at the molecular level, researchers can predict binding affinities and identify key interactions that drive biological activity.

Applications of Molecular Docking for 1,3,5-Triazine Ligands

Molecular docking studies of 1,3,5-triazine derivatives have been instrumental in advancing our understanding of their therapeutic potential across various disease areas.

Anticancer Activity

A significant body of research has focused on the development of 1,3,5-triazine derivatives as anticancer agents. These compounds have been shown to target a variety of proteins implicated in cancer progression.

  • Kinase Inhibition: Many 1,3,5-triazine-based compounds exhibit potent inhibitory activity against various kinases that are crucial for cancer cell signaling. Docking studies have been pivotal in understanding their binding modes within the ATP-binding pocket of these enzymes. For instance, novel 1,3,5-triazine derivatives have been investigated as inhibitors of key kinases such as Phosphatidylinositol 3-kinases (PI3K), B-Raf, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[1][2]. Similarly, Epidermal Growth Factor Receptor (EGFR) is another prominent target for these ligands, with studies revealing their potential to disrupt EGFR signaling pathways in breast and lung cancers[3][4][5].

  • Dihydrofolate Reductase (DHFR) Inhibition: The enzyme dihydrofolate reductase (DHFR) is a well-established target for anticancer drugs. Molecular docking has been used to design and evaluate 1,3,5-triazine derivatives as DHFR inhibitors, providing insights into their mechanism of action against lung cancer cells[6][7].

  • Estrogen Receptor Modulation: Some 1,3,5-triazine derivatives have been shown to bind to and modulate the activity of estrogen receptors (ERα and ERβ), which are important targets in hormone-dependent cancers like breast cancer[8].

Antimicrobial and Antiviral Activity

The structural versatility of the 1,3,5-triazine core has also been exploited to develop novel antimicrobial and antiviral agents.

  • Antibacterial Agents: Molecular docking has been employed to study the interaction of 1,3,5-triazine derivatives with bacterial enzymes, such as DNA gyrase, to explain their antibacterial effects[9]. These studies aid in the rational design of new antibiotics.

  • Antiviral Agents: The potential of 1,3,5-triazine derivatives as antiviral agents has been explored through molecular docking against viral proteins. For example, studies have investigated their binding to the coat protein of Potato Virus Y (PVY)[10]. Other research has suggested that these compounds may inhibit viral neuraminidase, a key enzyme for influenza virus replication[11].

Quantitative Data Summary

The following tables summarize key quantitative data from various molecular docking studies of 1,3,5-triazine ligands, providing a comparative overview of their biological activities.

Table 1: Anticancer Activity of 1,3,5-Triazine Derivatives

Compound IDTarget ProteinCancer Cell LineIC50 (µM)Docking Score (kcal/mol)Reference
4b B-Raf (V600E)---[1]
4c VEGFR-2---[1]
5g PI3K-α---[1]
6 PI3KγRenal Cancer (CAKI-1)6.90-[2]
8e hDHFRA549 (Lung)0.050-[6][7]
9a hDHFRA549 (Lung)0.042-[6][7]
10e hDHFRA549 (Lung)0.062-[6][7]
11e hDHFRA549 (Lung)0.028-[6][7]
5f EGFRMCF-7, HepG2, etc.--[3]
5g EGFRMCF-7, HepG2, etc.--[3]
5h EGFRMCF-7, HepG2, etc.--[3]
13c EGFRMCF-7 (Breast)8.04-[4]
13c EGFRA549 (Lung)12.24-[4]
4b ERαMCF-7 (Breast)3.29-[8]
4b ERαHCT-116 (Colon)3.64-[8]

Table 2: Antimicrobial and Antiviral Activity of 1,3,5-Triazine Derivatives

Compound IDTargetOrganism/VirusActivityReference
C35 PVY CPPotato Virus YCurative: 53.3%, Protective: 56.9%, Inactivation: 85.8%[10]
- NeuraminidaseInfluenza A (H1N1)IC50: 4 µg/mL[11]
1 and 9 -E. coli, P. fluorescens, S. aureusGood activity at 100 µg/ml[12]

Experimental Protocols for Molecular Docking

This section provides a generalized protocol for performing molecular docking studies with 1,3,5-triazine ligands. While specific parameters may vary depending on the software used, the core steps remain consistent.

Protocol 1: Molecular Docking using AutoDock

AutoDock is a widely used open-source software for molecular docking.

  • Protein Preparation:

    • Download the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign Gasteiger charges.

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Draw the 2D structure of the 1,3,5-triazine ligand using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D structure and perform energy minimization.

    • Define the rotatable bonds and assign Gasteiger charges.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Generation:

    • Define the active site of the protein based on the location of the co-crystallized ligand or from literature data.

    • Generate a grid box that encompasses the entire active site. The grid spacing is typically set to 0.375 Å.

  • Docking Execution:

    • Perform the docking simulation using the Lamarckian Genetic Algorithm (LGA).

    • Set the number of docking runs (e.g., 100) and other parameters such as population size and the number of energy evaluations.

  • Analysis of Results:

    • Analyze the docking results to identify the best binding pose based on the lowest binding energy.

    • Visualize the protein-ligand interactions using software like PyMOL or VMD to identify key hydrogen bonds and hydrophobic interactions.

Protocol 2: Molecular Docking using Molecular Operating Environment (MOE)

MOE is a comprehensive software package for drug discovery that includes powerful tools for molecular docking.

  • System Preparation:

    • Load the protein and ligand structures into the MOE interface.

    • Use the "Protonate 3D" tool to add hydrogens and assign charges to the protein.

    • Perform energy minimization of the ligand.

  • Site Finder and Docking:

    • Use the "Site Finder" tool to identify potential binding pockets on the protein surface.

    • Select the desired binding site for the docking simulation.

    • Run the "Dock" tool, specifying the prepared ligand and the selected binding site.

  • Scoring and Analysis:

    • MOE will generate multiple docking poses and rank them based on a scoring function (e.g., London dG).

    • Analyze the top-ranked poses to understand the binding mode and key interactions.

Visualization of Workflows and Pathways

The following diagrams illustrate the typical workflow for a molecular docking study and a simplified representation of a signaling pathway that can be targeted by 1,3,5-triazine ligands.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_output Output Protein_Prep Protein Preparation (PDB Download, Cleaning, Protonation) Grid_Gen Grid Box Generation (Define Active Site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking Docking Execution (e.g., AutoDock, MOE) Ligand_Prep->Docking Grid_Gen->Docking Pose_Selection Pose Selection (Based on Scoring Function) Docking->Pose_Selection Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic Interactions) Pose_Selection->Interaction_Analysis SAR_Insights Structure-Activity Relationship Insights Interaction_Analysis->SAR_Insights Lead_Optimization Lead Optimization SAR_Insights->Lead_Optimization

Caption: A generalized workflow for molecular docking studies.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds to PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Activates RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Activates Triazine_Ligand 1,3,5-Triazine Inhibitor Triazine_Ligand->EGFR Inhibits Proliferation Cell Proliferation PI3K_Akt->Proliferation Survival Cell Survival PI3K_Akt->Survival RAS_MAPK->Proliferation RAS_MAPK->Survival

References

Application Notes and Protocols for High-Throughput Screening of Triazine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of triazine libraries. Triazine-based compounds are of significant interest in drug discovery due to their diverse biological activities, including anticancer and kinase inhibitory effects.[1][2] This document outlines the methodologies for screening these libraries to identify and characterize lead compounds.

Introduction to High-Throughput Screening (HTS)

High-throughput screening is a drug discovery process that allows for the automated testing of large numbers of chemical and/or biological compounds against a specific biological target.[3][4] This technology utilizes robotics, liquid handling devices, and sensitive detectors to rapidly assess the activity of extensive compound libraries, significantly accelerating the identification of "hit" and "lead" compounds.[3][5][6] The primary goal of HTS is to identify candidates that modulate the target in a desired manner, which can then be optimized for further development.[3][4]

Applications of Screening Triazine Libraries

The versatile scaffold of the 1,3,5-triazine ring allows for the creation of large and diverse chemical libraries.[2] HTS of these libraries has been instrumental in identifying compounds with a range of therapeutic potentials.

Key Application Areas:

  • Anticancer Drug Discovery: Triazine derivatives have shown significant potential as anticancer agents by targeting various cancer cell lines, including breast (MCF-7), colon (HCT-116), and leukemia.[1][7]

  • Kinase Inhibition: A primary mechanism of action for many triazine compounds is the inhibition of key signaling kinases.[1] Targets include Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and the mammalian Target of Rapamycin (mTOR).[1][2][7] Dual inhibition of PI3K and mTOR is a recognized strategy in cancer therapy.[7][8]

  • Nucleic Acid Binding: Triazine-based ligands have been screened for their ability to bind to DNA, which is a crucial aspect of developing gene therapies and other biotechnological applications.[9][10]

  • Covalent Inhibitors: DNA-encoded libraries of triazine compounds have been successfully used to discover covalent inhibitors for targets like Bruton's Tyrosine Kinase (BTK) and Janus Kinase 3 (JAK3).[11][12]

Experimental Workflows and Protocols

A typical HTS campaign for a triazine library involves several key stages, from initial library screening to hit confirmation and characterization.

General HTS Workflow

The overall workflow for a high-throughput screen of a triazine library is depicted below. This process begins with the preparation of the compound library and the biological target, followed by automated screening, data analysis, and hit validation.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Validation Lib Triazine Compound Library Preparation Assay Assay Miniaturization & Automation Lib->Assay Target Target Preparation (e.g., Cells, Enzymes) Target->Assay HTS High-Throughput Screening Assay->HTS Data Data Acquisition & Analysis HTS->Data HitID Hit Identification Data->HitID HitVal Hit Validation (Dose-Response) HitID->HitVal Lead Lead Optimization HitVal->Lead

Figure 1: General workflow for high-throughput screening of a triazine library.

Protocol: Cell Viability Assay for Anticancer Screening

This protocol describes a common method for screening a triazine library against cancer cell lines to identify compounds with cytotoxic activity.

Objective: To determine the effect of triazine compounds on the viability of cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Triazine compound library dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 384-well white, clear-bottom microplates

  • Automated liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Dilute the cells in a complete culture medium to a final concentration of 2,500 cells/20 µL.

    • Using an automated liquid handler, dispense 20 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Compound Addition:

    • Prepare a dilution plate of the triazine library in the appropriate medium. The final concentration of DMSO should be kept below 0.5%.

    • Using an automated liquid handler, add 20 µL of the diluted compounds to the corresponding wells of the cell plate. Include vehicle controls (DMSO) and positive controls (e.g., a known cytotoxic drug).

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.

  • Cell Viability Measurement:

    • Equilibrate the plate and the cell viability reagent to room temperature.

    • Add 40 µL of the cell viability reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and a background control (0% viability).

    • Calculate the percentage of cell viability for each compound.

    • Identify "hits" as compounds that reduce cell viability below a predefined threshold (e.g., 50%).

Protocol: Fluorescence-Based DNA Binding Assay

This protocol is adapted from a method used to screen a combinatorial library of triazine-based ligands for their ability to bind to oligonucleotides.[9][10]

Objective: To identify triazine compounds that bind to specific DNA sequences.

Materials:

  • FITC-labeled single-stranded oligonucleotides (e.g., Poly G or Poly T)

  • Triazine ligand library immobilized on a solid support (e.g., agarose beads)

  • Binding buffer (hydrophilic or hydrophobic conditions can be tested)

  • Wash buffer

  • 96-well filter plates

  • Fluorescence plate reader

Procedure:

  • Ligand Preparation:

    • Dispense the triazine-functionalized agarose beads into the wells of a 96-well filter plate.

  • Binding Reaction:

    • Add the FITC-labeled oligonucleotides dissolved in the binding buffer to each well.

    • Incubate the plate with gentle shaking for 1 hour at room temperature to allow for binding.

  • Washing:

    • Wash the beads several times with the wash buffer to remove unbound oligonucleotides. Use a vacuum manifold to aspirate the liquid from the filter plate.

  • Elution and Detection:

    • Elute the bound oligonucleotides using an appropriate elution buffer (e.g., high salt or high pH).

    • Transfer the eluate to a black 96-well plate.

    • Measure the fluorescence intensity using a plate reader (Excitation: 495 nm, Emission: 520 nm).

  • Data Analysis:

    • Compare the fluorescence intensity of the eluate from each well to that of a negative control (beads without ligand).

    • Identify "hits" as ligands that yield a significantly higher fluorescence signal, indicating strong DNA binding.

Data Presentation

Quantitative data from HTS campaigns are crucial for comparing the potency and efficacy of hit compounds. The following tables summarize representative data for triazine derivatives from various screening assays.

Table 1: Anticancer Activity of Selected Triazine Derivatives
Compound IDTarget Cell LineIC₅₀ (µM)Reference
4f HCT-1160.50 ± 0.08[8]
4f MCF-74.53 ± 0.30[8]
5c MCF-72.29 ± 0.92[8]
13 Breast Cancer Cells8.45 ± 0.65[2]
14 Breast Cancer Cells2.54 ± 0.22[2]
18 HCT-1160.50 ± 0.08[2]
Table 2: Kinase Inhibitory Activity of Triazine Compounds
Compound IDTarget KinaseIC₅₀ (nM)Reference
Gedatolisib PI3Kα14.6[2]
Gedatolisib mTOR15.4[2]
Compound 1 BTK-[12]
Compound 2 JAK3<10[12]
Compound 3 JAK3<10[12]
Compound 4 JAK332[12]
Compound 18 EGFR61[2]
Compound 45 MEK1473[2]
Compound 45 PI3K172[2]

Signaling Pathways Modulated by Triazine Compounds

Many triazine derivatives exert their biological effects by modulating key cellular signaling pathways involved in cell growth, proliferation, and survival.

EGFR and PI3K/Akt/mTOR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades, including the PI3K/Akt/mTOR pathway.[1] This pathway is frequently dysregulated in cancer, promoting cell proliferation and inhibiting apoptosis.[1] Several s-triazine derivatives have been developed to inhibit EGFR and key components of the PI3K/Akt/mTOR pathway.[1][2]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Triazine Inhibitors EGFR EGFR PI3K PI3K EGFR->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Triazine_EGFR Triazine Derivatives Triazine_EGFR->EGFR Triazine_PI3K Triazine Derivatives Triazine_PI3K->PI3K Triazine_mTOR Triazine Derivatives Triazine_mTOR->mTOR

Figure 2: Inhibition of the EGFR and PI3K/Akt/mTOR signaling pathway by triazine derivatives.

Conclusion

High-throughput screening of triazine libraries is a powerful strategy for the discovery of novel therapeutic agents. The protocols and data presented here provide a framework for researchers to design and execute effective screening campaigns. The versatility of the triazine scaffold, combined with the efficiency of HTS, ensures that this class of compounds will continue to be a valuable source of new drug candidates.

References

Synthetic Routes for Functionalized Piperazine Triazines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized piperazine triazines. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and kinase inhibitory properties. The synthetic routes primarily revolve around the sequential nucleophilic substitution of cyanuric chloride, a versatile and readily available starting material.

Application Notes

The synthesis of functionalized piperazine triazines leverages the differential reactivity of the three chlorine atoms on the 1,3,5-triazine (or s-triazine) ring. This reactivity is highly dependent on the reaction temperature, allowing for a controlled, stepwise introduction of various nucleophiles, including piperazine moieties.

The first substitution on cyanuric chloride is typically rapid and can be achieved at low temperatures (0-5 °C). The second substitution requires higher temperatures (room temperature to reflux), and the final substitution often necessitates more forcing conditions, such as elevated temperatures (above 80 °C) and the use of a base.[1] This chemoselectivity is the cornerstone of synthesizing unsymmetrically substituted triazines.

Piperazine, with its two reactive nitrogen atoms, serves as a versatile linker and a key pharmacophore. It can be introduced onto the triazine core, and its remaining secondary amine can be further functionalized to modulate the compound's physicochemical properties and biological activity. Common functionalization strategies include N-alkylation and N-arylation.

Key Synthetic Strategies

The primary synthetic route involves a three-step sequential nucleophilic aromatic substitution (SNAr) on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The general workflow is depicted below.

Synthetic_Workflow cluster_0 Step 1: First Substitution cluster_1 Step 2: Second Substitution (Piperazine Introduction) cluster_2 Step 3: Third Substitution/Functionalization Cyanuric_Chloride Cyanuric Chloride Product_1 2-Substituted-4,6-dichloro-1,3,5-triazine Cyanuric_Chloride->Product_1 0-5 °C, Base Nucleophile_1 First Nucleophile (e.g., Aniline) Nucleophile_1->Product_1 Product_1_ref 2-Substituted-4,6-dichloro- 1,3,5-triazine Product_2 2-Substituted-4-(piperazin-1-yl)-6-chloro- 1,3,5-triazine Product_1_ref->Product_2 Room Temp to Reflux, Base Piperazine Piperazine Derivative Piperazine->Product_2 Product_2_ref 2-Substituted-4-(piperazin-1-yl)-6-chloro- 1,3,5-triazine Final_Product Fully Functionalized Piperazine Triazine Product_2_ref->Final_Product Reflux, Base Nucleophile_3 Third Nucleophile (e.g., Hydrazine) Nucleophile_3->Final_Product

Caption: General synthetic workflow for functionalized piperazine triazines.

Quantitative Data Summary

The following table summarizes the yields and melting points for a selection of synthesized piperazine triazine derivatives reported in the literature.

Compound IDSubstituents on Triazine RingPiperazine SubstituentYield (%)Melting Point (°C)Reference
5a 4-(piperidin-1-yl), 2-(hydrazinyl)N-benzylidene82240-242[2]
5b 4-(piperidin-1-yl), 2-(hydrazinyl)N-(4-chlorobenzylidene)94254-256[2]
5c 4-(piperidin-1-yl), 2-(hydrazinyl)N-(4-bromobenzylidene)95253-255[2]
5a 4-(p-anisole), 4-hydroxycoumarinN-(p-tolyl)7056-58[3]
5b 4-(p-anisole), 4-hydroxycoumarinN-(p-chlorophenyl)80105-107[3]
5f 4-(p-anisole), 4-hydroxycoumarinN-benzyl7074-76[3]
5i 4-(p-anisole), 4-hydroxycoumarinN-(4-methoxyphenyl)8278-80[3]
4a 2-amino-N-phenyl, 6-(piperidin-1-yl)4-hydrazinyl--[4]
4b 2-amino-N-(4-bromophenyl), 6-(piperidin-1-yl)4-hydrazinyl--[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted-4,6-dichloro-1,3,5-triazine

This protocol describes the first nucleophilic substitution on cyanuric chloride.

Materials:

  • Cyanuric chloride (1.0 eq)

  • Appropriate amine (e.g., 4-aminobenzonitrile) (1.0 eq)

  • Acetone

  • Potassium carbonate (K2CO3) (1.0 eq)

  • Crushed ice

  • Water

Procedure: [5]

  • Dissolve cyanuric chloride (10 mmol) in 50 mL of acetone in a round-bottom flask.

  • In a separate flask, dissolve the amine (10 mmol) in 50 mL of acetone.

  • Cool both solutions to 0 °C in an ice bath.

  • To the vigorously stirred solution of cyanuric chloride, add K2CO3 (10 mmol).

  • Add the cold amine solution dropwise to the cyanuric chloride solution over a period of 1 hour, maintaining the temperature at 0 °C.

  • Continue stirring the reaction mixture at 0 °C for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate:hexane, 6:4).

  • Upon completion, pour the reaction mixture onto crushed ice with constant stirring.

  • Filter the resulting precipitate, wash with cold water, and dry to obtain the 2-substituted-4,6-dichloro-1,3,5-triazine.

Protocol 2: Synthesis of 2-Substituted-4-(piperazin-1-yl)-6-chloro-1,3,5-triazine

This protocol details the introduction of the piperazine moiety.

Materials:

  • 2-Substituted-4,6-dichloro-1,3,5-triazine (from Protocol 1) (1.0 eq)

  • Substituted piperazine (1.0 eq)

  • 1,4-Dioxane

  • Potassium carbonate (K2CO3)

Procedure:

  • Dissolve the 2-substituted-4,6-dichloro-1,3,5-triazine (0.01 mol) in 20 mL of 1,4-dioxane in a round-bottom flask.

  • Add the substituted piperazine derivative (0.01 mol) to the solution.

  • Reflux the reaction mixture for 6 to 10 hours. Use potassium carbonate to neutralize the HCl generated during the reaction.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the desired product.

Protocol 3: Synthesis of Fully Functionalized Piperazine Triazines

This protocol outlines the final substitution to introduce further diversity.

Materials:

  • 2-Substituted-4-(piperazin-1-yl)-6-chloro-1,3,5-triazine (from Protocol 2) (1.0 eq)

  • Third nucleophile (e.g., hydrazine hydrate) (excess)

  • Ethanol

Procedure: [4]

  • To a solution of the 2-substituted-4-(piperazin-1-yl)-6-chloro-1,3,5-triazine (5.00 mmol) in 35 mL of ethanol, add an excess of hydrazine hydrate (25.0 mmol).

  • Reflux the reaction mixture for 12 hours.

  • Monitor the reaction completion by TLC.

  • After completion, cool the reaction mixture. The product may precipitate upon cooling.

  • Filter the precipitate and wash with cold ethanol to obtain the final functionalized piperazine triazine. Further purification can be achieved by recrystallization if necessary.

Experimental_Workflow cluster_prep Reagent Preparation cluster_step1 Step 1: First Substitution cluster_step2 Step 2: Piperazine Introduction cluster_step3 Step 3: Final Functionalization Prep_TCT Dissolve Cyanuric Chloride in Acetone (0°C) React_1 Combine Reagents with K2CO3 Stir at 0°C for 4h Prep_TCT->React_1 Prep_Amine1 Dissolve First Amine in Acetone (0°C) Prep_Amine1->React_1 Workup_1 Pour on Ice, Filter, Wash, Dry React_1->Workup_1 Product_1 Obtain Dichloro-Triazine Intermediate Workup_1->Product_1 React_2 Dissolve Intermediate and Piperazine in 1,4-Dioxane Reflux for 6-10h with K2CO3 Product_1->React_2 Workup_2 Cool, Pour on Ice, Filter, Recrystallize React_2->Workup_2 Product_2 Obtain Monochloro-Piperazinyl-Triazine Workup_2->Product_2 React_3 Dissolve Intermediate and Nucleophile 3 in Ethanol Reflux for 12h Product_2->React_3 Workup_3 Cool, Filter, Wash React_3->Workup_3 Final_Product Obtain Final Product Workup_3->Final_Product

Caption: Detailed experimental workflow for the multi-step synthesis.

References

One-Pot Synthesis of Trisubstituted 1,3,5-Triazines: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of novel compounds is paramount. Trisubstituted 1,3,5-triazines represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] This document provides detailed application notes and experimental protocols for the one-pot synthesis of these valuable compounds, emphasizing efficiency, versatility, and scalability.

One-pot synthesis offers significant advantages over traditional multi-step procedures by reducing reaction time, minimizing waste, and simplifying purification processes, making it an environmentally benign and economical approach.[2][5] Recent advancements in this area have focused on various strategies, including the sequential substitution of cyanuric chloride, cyclotrimerization of nitriles, and multi-component reactions.

Application Notes

The 1,3,5-triazine core is a key component in numerous biologically active molecules and approved drugs.[4] For instance, the FDA-approved anticancer drug Enasidenib features a trisubstituted 1,3,5-triazine scaffold. The versatility of this heterocyclic system allows for the introduction of diverse substituents at the 2, 4, and 6 positions, enabling the fine-tuning of physicochemical properties and biological activity.

Substituted 1,3,5-triazines have been reported to act as inhibitors of various enzymes, such as dihydrofolate reductase (DHFR), which is a crucial target for antifolate drugs in cancer therapy.[3][6] Furthermore, these compounds have shown potential in targeting signaling pathways implicated in cancer progression, such as the PI3K-AKT-mTOR pathway.[2] Their ability to interact with specific biological targets, like the sY12-binding pocket on the chemokine CXCL12, highlights their potential in the development of novel therapeutics for inflammatory diseases and cancer.[7]

The methodologies detailed in this document provide a robust foundation for the synthesis of libraries of trisubstituted 1,3,5-triazines for high-throughput screening and lead optimization in drug discovery programs.

Experimental Workflow and Methodologies

The one-pot synthesis of trisubstituted 1,3,5-triazines can be broadly categorized into several approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials. A general workflow is depicted below.

G cluster_reactants Reactants & Reagents cluster_process One-Pot Reaction cluster_workup Purification cluster_product Final Product A Starting Material(s) (e.g., Cyanuric Chloride, Nitriles) D Mixing and Reaction (Controlled Temperature & Time) A->D B Nucleophiles/Reagents B->D C Catalyst/Solvent C->D E Work-up & Isolation D->E F Trisubstituted 1,3,5-Triazine E->F

General workflow for the one-pot synthesis of trisubstituted 1,3,5-triazines.

A prevalent and versatile method for generating unsymmetrically substituted triazines involves the sequential nucleophilic substitution of the chlorine atoms in 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise additions of different nucleophiles by carefully managing the reaction temperature.

G start Cyanuric Chloride step1 Addition of Nucleophile 1 (low temp.) start->step1 1st Substitution intermediate1 Monosubstituted Triazine step1->intermediate1 step2 Addition of Nucleophile 2 (medium temp.) intermediate1->step2 2nd Substitution intermediate2 Disubstituted Triazine step2->intermediate2 step3 Addition of Nucleophile 3 (high temp.) intermediate2->step3 3rd Substitution product Trisubstituted 1,3,5-Triazine step3->product

Sequential substitution of cyanuric chloride for trisubstituted 1,3,5-triazine synthesis.

Quantitative Data Summary

The following tables summarize quantitative data for representative one-pot synthetic methods for trisubstituted 1,3,5-triazines.

Table 1: One-Pot Synthesis via Sequential Substitution of Cyanuric Chloride

EntryNucleophile 1Nucleophile 2Nucleophile 3SolventReaction Time (h)Yield (%)Reference
14-Hydroxycoumarin2-Aminopyrazine4-MethoxyanilineAcetone/Water1285
2PhenolPhenol3-Aminobenzoic acidDioxane/Water2475[8]
3AnilinePhenylboronic acidMorpholine1,4-Dioxane269[9]

Table 2: One-Pot Synthesis from Nitriles

EntryNitrile 1Nitrile 2Catalyst/ReagentTemperature (°C)Reaction Time (h)Yield (%)Reference
1BenzonitrileAcetonitrile (2 equiv.)Triflic anhydride1002478[10][11]
24-MethoxybenzonitrileBenzonitrile (2 equiv.)Triflic acid1002482[10][12]

Table 3: Multi-component One-Pot Synthesis

EntryComponent 1Component 2Component 3Catalyst/SolventReaction TimeYield (%)Reference
12-AminopyridineCyanamide4-ChlorobenzaldehydeMicrowave (neat)15 min70[13]
2ArylaldehydeThioureaOrthoformateDMF5 h70-90[14][15]
3ImidateGuanidineAmide/AldehydeCesium Carbonate12 h60-85[16]

Experimental Protocols

Protocol 1: Sequential Nucleophilic Substitution of Cyanuric Chloride

This protocol is adapted from the synthesis of 1,3,5-triazine derivatives bearing coumarin, pyrazine, and aniline moieties.

Materials:

  • Cyanuric chloride (1.0 eq)

  • 4-Hydroxycoumarin (1.0 eq)

  • 2-Aminopyrazine (1.0 eq)

  • Substituted aromatic amine (1.0 eq)

  • Sodium carbonate

  • Acetone

  • Water

  • Ice

Procedure:

  • First Substitution: Dissolve cyanuric chloride in acetone and cool the solution to 0-5 °C in an ice bath. Separately, dissolve 4-hydroxycoumarin in aqueous sodium carbonate solution. Add the 4-hydroxycoumarin solution dropwise to the cyanuric chloride solution while maintaining the temperature between 0-5 °C. Stir the reaction mixture at this temperature for 4 hours.

  • Second Substitution: To the reaction mixture from the previous step, add 2-aminopyrazine. Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Third Substitution: Add the substituted aromatic amine to the reaction mixture. Heat the mixture to reflux (approximately 60-70 °C) and maintain for 4 hours.

  • Work-up and Purification: After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into crushed ice. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., chloroform).

Protocol 2: Controlled Cross-Cyclotrimerization of Nitriles

This protocol is based on the one-pot synthesis of 2,4,6-trisubstituted-1,3,5-triazines from two different nitriles.[10][12][17]

Materials:

  • Nitrile 1 (R¹CN) (1.0 eq)

  • Triflic anhydride (Tf₂O) or Triflic acid (TfOH) (1.0 eq)

  • Nitrile 2 (R²CN) (2.0 eq)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Formation of Nitrilium Salt: In a flame-dried flask under an inert atmosphere, dissolve Nitrile 1 in an anhydrous solvent. Cool the solution to a low temperature (e.g., -40 °C to 0 °C). Slowly add triflic anhydride or triflic acid to the solution. Stir the mixture at this temperature for 1-2 hours to form the intermediate nitrilium salt.

  • Cyclotrimerization: Add Nitrile 2 to the reaction mixture. Gradually warm the reaction to a higher temperature (e.g., 100 °C) and heat for 24 hours.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1,3,5-Triazin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(1,3,5-Triazin-2-yl)piperazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most prevalent and cost-effective starting material is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride.[1][2] The synthesis involves a nucleophilic substitution of one of the chlorine atoms with piperazine.

Q2: How can I control the reaction to achieve mono-substitution of cyanuric chloride with piperazine?

Controlling the reaction temperature is crucial for selective mono-substitution. The first chlorine atom of cyanuric chloride is highly reactive and can be substituted at low temperatures, typically between 0-5°C.[3] Maintaining this temperature is critical to prevent further reaction of piperazine to form di- or tri-substituted byproducts.

Q3: What are the common side reactions in this synthesis, and how can they be minimized?

The most common side reaction is the formation of di- and tri-substituted triazines, where more than one piperazine molecule reacts with a single cyanuric chloride molecule. To minimize these byproducts:

  • Maintain low temperatures: Strictly control the reaction temperature at 0-5°C during the addition of piperazine.[3]

  • Control stoichiometry: Use a slight excess of cyanuric chloride relative to piperazine to favor mono-substitution.

  • Slow addition: Add the piperazine solution dropwise to the cyanuric chloride solution to maintain a low local concentration of the nucleophile.[3]

  • Use of a protecting group: For selective mono-substitution, one of the nitrogen atoms of piperazine can be protected (e.g., with a Boc group), followed by reaction with cyanuric chloride and subsequent deprotection.[4]

Q4: What are the recommended solvents and bases for this reaction?

A variety of solvents and bases can be used. Common solvents include acetone, tetrahydrofuran (THF), and 1,4-dioxane.[2][5][6] The choice of base is important to neutralize the HCl formed during the reaction. Inorganic bases like sodium carbonate or potassium carbonate are frequently used, as are organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[2][5][6]

Q5: Are there any advanced techniques to improve the yield and reduce reaction time?

Yes, microwave-assisted and ultrasound-assisted synthesis have been shown to significantly improve yields and shorten reaction times for the synthesis of triazine derivatives.[2] These methods provide rapid and uniform heating, which can lead to cleaner reactions and higher efficiency.

Q6: How can I purify the final product, this compound?

Common purification methods include:

  • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent, such as aqueous ethanol.[7]

  • Column Chromatography: Silica gel column chromatography can be used to separate the desired mono-substituted product from unreacted starting materials and di-substituted byproducts.

  • Acid-base extraction: The basic nature of the piperazine moiety allows for purification through acid-base extraction to remove non-basic impurities.[8]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no yield of the desired product 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Incorrect stoichiometry.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase reaction time or consider gentle warming after the initial low-temperature addition. 2. Ensure the quality and purity of cyanuric chloride and piperazine. Use anhydrous solvents. 3. Carefully check the molar ratios of the reactants.
Formation of significant amounts of di- and tri-substituted byproducts 1. Reaction temperature was too high. 2. Rapid addition of piperazine. 3. Incorrect stoichiometry (excess piperazine).1. Strictly maintain the reaction temperature between 0-5°C during the addition of piperazine and for a period thereafter.[3] 2. Add the piperazine solution slowly and dropwise to the cyanuric chloride solution with vigorous stirring. 3. Use a slight excess of cyanuric chloride.
Difficulty in isolating the product 1. Product is highly soluble in the reaction solvent. 2. Formation of an oil instead of a solid.1. After the reaction, try precipitating the product by adding a non-polar solvent or by pouring the reaction mixture into ice-water. 2. If the product is an oil, attempt to solidify it by trituration with a non-polar solvent or by converting it to its hydrochloride salt.
Impure product after initial workup 1. Presence of unreacted starting materials. 2. Co-precipitation of byproducts.1. Use column chromatography for purification. A gradient elution may be necessary. 2. Recrystallization from a carefully chosen solvent system can help in obtaining a pure product.[7]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on common methods for the mono-substitution of cyanuric chloride.[3][5]

Materials:

  • 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)

  • Piperazine

  • Acetone (anhydrous)

  • Sodium Carbonate (or Potassium Carbonate)

  • Ice

  • Water

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1.0 eq.) in anhydrous acetone.

  • Cool the solution to 0-5°C using an ice-salt bath.

  • In a separate beaker, dissolve piperazine (1.0 eq.) and sodium carbonate (1.1 eq.) in water.

  • Slowly add the piperazine-sodium carbonate solution dropwise to the cooled cyanuric chloride solution over a period of 1-2 hours, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for another 2-3 hours.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

  • Once the reaction is complete, pour the mixture into crushed ice.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain the crude product.

  • Purify the crude product by recrystallization from aqueous ethanol or by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Triazine Synthesis

Parameter Conventional Heating Microwave-Assisted [2]Ultrasound-Assisted [2]
Temperature 0°C to reflux100-150°CRoom Temperature to 40°C
Reaction Time Several hours to days5-30 minutes30-60 minutes
Typical Yields Moderate to GoodGood to ExcellentGood to Excellent
Solvents Acetone, THF, DMFDMF, WaterEthanol, Water
Advantages Simple setupRapid, High yieldEnergy efficient, Mild conditions
Disadvantages Long reaction times, Potential for side reactionsRequires specialized equipmentRequires specialized equipment

Visualizations

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_CC Dissolve Cyanuric Chloride in Acetone reaction Slowly add Piperazine solution to Cyanuric Chloride solution at 0-5°C prep_CC->reaction prep_Pip Dissolve Piperazine & Base in Water prep_Pip->reaction stir Stir at 0-5°C for 2-3 hours reaction->stir quench Pour into ice-water stir->quench filter Filter and wash precipitate quench->filter purify Purify by Recrystallization or Column Chromatography filter->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? cause1 Incomplete Reaction start->cause1 Yes cause2 Di-/Tri-substitution start->cause2 Yes cause3 Product Loss during Workup start->cause3 Yes sol1 Monitor with TLC Increase reaction time cause1->sol1 sol2 Strict temperature control (0-5°C) Slow addition of piperazine Adjust stoichiometry cause2->sol2 sol3 Check filtrate for product Optimize precipitation/extraction cause3->sol3 end Successful Synthesis sol1->end Improved Yield sol2->end Improved Yield sol3->end Improved Yield

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: 1,3,5-Triazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,3,5-triazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain 1,3,5-triazine derivatives?

There are two predominant methods for synthesizing 1,3,5-triazines:

  • Nucleophilic Substitution on Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine): This is a versatile method that allows for the sequential substitution of the three chlorine atoms with various nucleophiles (e.g., amines, alcohols, thiols). The reactivity of the chlorine atoms decreases with each substitution, enabling controlled synthesis of mono-, di-, and tri-substituted triazines by carefully managing the reaction temperature.[1][2][3][4][5]

  • Cyclotrimerization of Nitriles: This method involves the [2+2+2] cycloaddition of three nitrile molecules to form the symmetrical 1,3,5-triazine ring.[6][7] This reaction often requires harsh conditions, but the use of catalysts (e.g., Lewis acids) or microwave irradiation can facilitate the process under milder conditions.[6][8]

Q2: I am getting a very low yield in my triazine synthesis. What are the common causes and how can I improve it?

Low yields are a frequent issue in 1,3,5-triazine synthesis. The causes can be multifaceted, ranging from reaction conditions to the nature of the reactants. Please refer to the troubleshooting guide below for a systematic approach to diagnose and resolve this issue.

Q3: I am observing unexpected side products in my reaction mixture. What could they be and how can I minimize their formation?

The formation of side products can complicate purification and reduce the yield of the desired triazine derivative. Common side reactions include:

  • Hydrolysis: Cyanuric chloride is highly susceptible to hydrolysis, which can lead to the formation of cyanuric acid, especially when heated in the presence of moisture.[3] It is crucial to use dry solvents and reagents.

  • Over-substitution: In the stepwise substitution of cyanuric chloride, it can be challenging to selectively obtain mono- or di-substituted products. Precise temperature control is essential to prevent the reaction from proceeding to the tri-substituted product.[3]

  • Reactions with Solvents: Certain solvents can react with the starting materials or intermediates. For example, in the cyclotrimerization of nitriles, the use of piperidine or morpholine as a base with para-chlorobenzonitrile can lead to nucleophilic aromatic substitution of the chlorine atom on the benzonitrile.[6]

To minimize side products, ensure all glassware is dry, use anhydrous solvents, maintain strict temperature control, and choose your solvent and base carefully.

Q4: How can I purify my synthesized 1,3,5-triazine derivative effectively?

Purification of 1,3,5-triazine derivatives is typically achieved through standard organic chemistry techniques:

  • Column Chromatography: Flash column chromatography using silica gel is a common method for purifying triazine derivatives. The choice of eluent should be optimized using thin-layer chromatography (TLC) to achieve good separation.

  • Recrystallization: For solid compounds, recrystallization is an excellent technique for removing minor impurities and obtaining high-purity crystals. The key is to find a solvent system in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[9]

  • Washing: After filtration, washing the solid product with a suitable cold solvent can help remove residual impurities.[9]

Q5: What are the key characterization techniques for 1,3,5-triazine compounds?

The structure and purity of synthesized 1,3,5-triazine derivatives are typically confirmed using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the structure of the molecule.[10][11][12]

  • Infrared (IR) Spectroscopy: FT-IR spectroscopy is useful for identifying characteristic functional groups present in the triazine derivative.[10][11]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, confirming its identity.[10][12][13]

  • Elemental Analysis: This technique can be used to determine the elemental composition of the synthesized compound, further verifying its purity and structure.[10][11][12]

Troubleshooting Guides

Low Yield in 1,3,5-Triazine Synthesis

Low yields can be attributed to several factors. The following guide provides a structured approach to troubleshooting this common problem.

Low_Yield_Troubleshooting start Low Yield Observed check_reaction_type Identify Synthesis Route start->check_reaction_type nuc_sub Nucleophilic Substitution on Cyanuric Chloride check_reaction_type->nuc_sub Substitution cyclo Cyclotrimerization of Nitriles check_reaction_type->cyclo Cyclotrimerization temp_control Inadequate Temperature Control? nuc_sub->temp_control optimize_temp Optimize Temperature: - 1st Sub: 0-5°C - 2nd Sub: RT - 3rd Sub: Reflux temp_control->optimize_temp Yes weak_nuc Weak Nucleophile? temp_control->weak_nuc No stronger_cond Use Forcing Conditions: - Higher Temperature - Stronger Base - Longer Reaction Time weak_nuc->stronger_cond Yes hydrolysis Hydrolysis of Cyanuric Chloride? weak_nuc->hydrolysis No dry_reagents Use Anhydrous Solvents & Reagents hydrolysis->dry_reagents Yes harsh_cond Insufficiently Harsh Conditions? cyclo->harsh_cond optimize_cyclo_cond Optimize Conditions: - Use Lewis Acid Catalyst - Increase Temperature/Pressure - Consider Microwave Irradiation harsh_cond->optimize_cyclo_cond Yes steric_hindrance Steric Hindrance from Substituents? harsh_cond->steric_hindrance No modify_substrate Modify Substrate or Accept Lower Yield steric_hindrance->modify_substrate Yes

Caption: Troubleshooting workflow for low reaction yield.

Data Presentation

Table 1: Temperature Control for Sequential Nucleophilic Substitution of Cyanuric Chloride
Substitution StepRecommended Temperature RangeNotes
First Chlorine Atom 0–5 °CThe first substitution is generally rapid at low temperatures.[3][5]
Second Chlorine Atom Room TemperatureReactivity decreases after the first substitution.[5][14]
Third Chlorine Atom Elevated Temperatures (Reflux)The final substitution often requires heating to proceed to completion.[5]
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
Reaction MethodTypical Reaction TimeTypical Yield RangeKey Advantages
Conventional Heating Several hours to days[6][14]Moderate to HighWell-established and widely used.
Microwave Irradiation Minutes[6][14]Often higher than conventional methods[6][14]Rapid heating, shorter reaction times, often cleaner reactions, and improved yields.[6]
Ultrasound Assistance Minutes[14]High (>75%)[14]Significant reduction in reaction time and high yields.[14]

Experimental Protocols

Protocol 1: General Procedure for Monosubstitution of Cyanuric Chloride

This protocol describes a general method for the first nucleophilic substitution on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).

  • Preparation of Cyanuric Chloride Solution: Dissolve one equivalent of cyanuric chloride in a suitable anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM)) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Preparation of Nucleophile Solution: In a separate flask, dissolve one equivalent of the desired nucleophile and one equivalent of a base (e.g., N,N-diisopropylethylamine (DIPEA)) in the same anhydrous solvent.

  • Addition: Add the nucleophile/base solution dropwise to the stirring cyanuric chloride solution at 0 °C over a period of 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for a specified time (typically 1-4 hours), monitoring the progress by TLC.

  • Work-up: Upon completion, the reaction mixture can be worked up by filtering off any precipitate and removing the solvent under reduced pressure. Further purification is typically performed using column chromatography or recrystallization.

Protocol 2: Microwave-Assisted Synthesis of 2,4-Diamino-1,3,5-triazines

This protocol outlines a greener approach to synthesizing 2,4-diamino-1,3,5-triazines from dicyandiamide and a nitrile.[15]

  • Reactant Mixture: In a microwave-safe vessel, combine dicyandiamide and the desired nitrile.

  • Solvent (if necessary): For some reactions, a small amount of a high-boiling polar solvent like dimethyl sulfoxide (DMSO) may be added to ensure efficient absorption of microwave energy and to homogenize the mixture.[6]

  • Microwave Irradiation: Place the vessel in a monomode microwave reactor and irradiate at a specified temperature (e.g., 150-195 °C) and power (e.g., 50 W) for a short duration (typically 5-15 minutes).[6]

  • Work-up: After cooling, the product can often be purified by simple precipitation with water followed by filtration.[6]

Visualizations

Signaling Pathways and Workflows

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product start_nuc Cyanuric Chloride + Nucleophile(s) reaction_nuc Nucleophilic Substitution (Temp. Control) start_nuc->reaction_nuc start_cyclo Nitrile(s) reaction_cyclo Cyclotrimerization (Catalyst/Heat/MW) start_cyclo->reaction_cyclo crude_product Crude Product reaction_nuc->crude_product reaction_cyclo->crude_product purification Purification (Chromatography/ Recrystallization) crude_product->purification final_product Pure 1,3,5-Triazine Derivative purification->final_product characterization Characterization (NMR, MS, IR) final_product->characterization Pinner_Triazine_Synthesis aryl_amidine Aryl Amidine intermediate Intermediate Formation aryl_amidine->intermediate phosgene Phosgene phosgene->intermediate cyclization Cyclization intermediate->cyclization product 2-Hydroxy-4,6-diaryl-s-triazine cyclization->product

References

Technical Support Center: Optimizing Nucleophilic Substitution on Cyanuric Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your reactions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What makes the triazine ring of cyanuric chloride susceptible to nucleophilic substitution?

A1: The triazine ring is aromatic, but its resonance energy is lower than that of benzene. The three electron-withdrawing nitrogen atoms in the ring decrease the electron density, making the carbon atoms electrophilic and highly susceptible to attack by nucleophiles.[1] This is in contrast to many other chlorinated aromatic compounds where nucleophilic substitution is more challenging.[1]

Q2: How can I achieve selective mono-, di-, or tri-substitution on cyanuric chloride?

A2: Selective substitution is primarily controlled by reaction temperature. The reactivity of the chlorine atoms decreases with each successive substitution. This is because the newly introduced electron-donating nucleophile increases the electron density of the triazine ring, deactivating it towards further nucleophilic attack.[1] Consequently, a stepwise increase in temperature is necessary for each subsequent substitution.[1]

Q3: What is the general reactivity order for different nucleophiles with cyanuric chloride?

A3: The reactivity of nucleophiles is a critical factor for planning sequential substitutions. A competitive study has shown the preferential order of incorporation at 0°C with a base like diisopropylethylamine (DIEA) to be: alcohols > thiols > amines.[1][2] Therefore, when synthesizing molecules with both O- and N-type substituents, it is recommended to introduce the oxygen nucleophile first.[1]

Q4: Why does the reaction become progressively more difficult with each substitution?

A4: The initial substitution on cyanuric chloride is rapid, even at low temperatures, due to the strong electron-withdrawing effect of the three chlorine atoms.[1] After the first substitution, the introduced nucleophile donates electron density to the triazine ring, which reduces the electrophilicity of the remaining carbon-chlorine bonds, making subsequent substitutions require more forcing conditions like higher temperatures.[1]

Troubleshooting Guides

Issue 1: Low or No Conversion
Possible Cause Troubleshooting Suggestion
Insufficient Temperature The stepwise substitution of cyanuric chloride is highly temperature-dependent. Ensure the reaction temperature is appropriate for the desired degree of substitution. A general guideline for substitution with amines is: 1st substitution at 0-5°C, 2nd at 30-50°C, and 3rd at 70-100°C.[3]
Weak Nucleophile The inherent reactivity of the nucleophile is crucial.[1] For less reactive nucleophiles, consider using higher temperatures, a stronger base, or a longer reaction time to drive the reaction to completion.
Inadequate Base A base is required to neutralize the HCl generated during the reaction.[3] Ensure at least a stoichiometric amount of a suitable base (e.g., DIEA, triethylamine, sodium carbonate) is used. For weak nucleophiles, a stronger base might be necessary.
Poor Solubility Cyanuric chloride is soluble in most organic solvents but not in water.[3] Ensure that your reactants are sufficiently soluble in the chosen solvent system at the reaction temperature. Common solvents include acetone, methyl ethyl ketone, and toluene.[3]
Issue 2: Formation of Unexpected Side Products
Possible Cause Troubleshooting Suggestion
Hydrolysis Cyanuric chloride is sensitive to moisture and can hydrolyze to form cyanuric acid or hydroxy-substituted triazines, especially upon heating.[1][3] Ensure all glassware is oven-dried and use anhydrous solvents and reagents. Reactions should be run under an inert atmosphere (e.g., nitrogen or argon).
Over-substitution If you are aiming for mono- or di-substitution, over-substitution can occur if the reaction temperature is too high or the reaction time is too long.[1] Carefully control the reaction temperature and monitor the reaction progress using techniques like TLC or LC-MS to stop the reaction at the desired point.
Reaction with Solvent Some solvents can react with cyanuric chloride. For example, it reacts with DMF to form Gold's salt and with methanol to produce gaseous methyl chloride.[3][4] Choose an inert solvent for your reaction.
Issue 3: Difficulty in Product Purification
Possible Cause Troubleshooting Suggestion
Presence of Starting Materials Incomplete conversion will lead to a mixture of starting materials and products. Optimize the reaction conditions to drive the reaction to completion.
Mixture of Substitution Products Poor temperature control can result in a mixture of mono-, di-, and tri-substituted products. Maintain precise temperature control throughout the reaction.
Hydrolysis Byproducts Hydrolysis byproducts can complicate purification. Minimize water content in the reaction. The triazine product is often isolated by filtration or centrifugation.[3]
Removal of Base Amine bases and their salts can be difficult to remove. Perform an aqueous workup with dilute acid to remove basic impurities. The product can then be extracted into an organic solvent.[5]
General Purification Strategy The crude product can often be purified by recrystallization or silica gel column chromatography.[5] Semi-preparative HPLC can be a highly effective method for obtaining high-purity triazine derivatives.

Quantitative Data Tables

Table 1: Recommended Temperature Ranges for Stepwise Substitution with Amines

Substitution Step Recommended Temperature Range (°C)
First Chlorine Replacement0 - 5[3]
Second Chlorine Replacement30 - 50[3]
Third Chlorine Replacement70 - 100[3]

Table 2: Solubility of Cyanuric Chloride in Various Solvents at 25°C

Solvent Solubility (wt%)
AcetoneSoluble[3][6]
BenzeneSoluble[6]
ChloroformSoluble
TetrahydrofuranSoluble
TolueneSoluble[3]
WaterInsoluble/Hydrolyzes[3][7]

Experimental Protocols

Protocol 1: General Procedure for Monosubstitution of Cyanuric Chloride
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve cyanuric chloride (1.0 eq) in a suitable anhydrous solvent (e.g., THF, acetone, or dichloromethane).

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Nucleophile Addition: Slowly add a solution of the first nucleophile (1.0 eq) and a base (e.g., DIEA, 1.1 eq) in the same anhydrous solvent to the cyanuric chloride solution, maintaining the temperature between 0-5°C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Workup: Once the reaction is complete, filter the mixture to remove any precipitated salts. The filtrate can be concentrated under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).[5]

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[5]

Protocol 2: General Procedure for Sequential Disubstitution of Cyanuric Chloride
  • First Substitution: Follow steps 1-4 of Protocol 1 to synthesize the mono-substituted dichlorotriazine.

  • Isolation of Intermediate (Optional but Recommended): For better control, it is advisable to isolate and purify the mono-substituted intermediate before proceeding to the next step.

  • Second Substitution: Dissolve the mono-substituted dichlorotriazine (1.0 eq) in a suitable anhydrous solvent.

  • Temperature Adjustment: Warm the solution to the appropriate temperature for the second substitution (typically 30-50°C).

  • Second Nucleophile Addition: Slowly add a solution of the second nucleophile (1.0 eq) and a base (e.g., DIEA, 1.1 eq) in the same anhydrous solvent.

  • Reaction Monitoring: Stir the reaction at the elevated temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: Follow steps 5 and 6 of Protocol 1 for the workup and purification of the di-substituted product.

Visualizations

experimental_workflow cluster_step1 Step 1: Monosubstitution cluster_step2 Step 2: Disubstitution cluster_step3 Step 3: Trisubstitution start Cyanuric Chloride + Nucleophile 1 reaction1 Reaction at 0-5°C with Base start->reaction1 product1 Monosubstituted Dichlorotriazine reaction1->product1 product1_input Monosubstituted Dichlorotriazine product1->product1_input reaction2 Reaction at 30-50°C with Nucleophile 2 + Base product1_input->reaction2 product2 Disubstituted Monochlorotriazine reaction2->product2 product2_input Disubstituted Monochlorotriazine product2->product2_input reaction3 Reaction at 70-100°C with Nucleophile 3 + Base product2_input->reaction3 product3 Trisubstituted Triazine reaction3->product3 troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low or No Conversion temp Incorrect Temperature? start->temp nucleophile Weak Nucleophile? start->nucleophile base Inadequate Base? start->base solubility Poor Solubility? start->solubility adjust_temp Adjust Temperature temp->adjust_temp forcing_conditions Use Forcing Conditions (Higher Temp, Stronger Base) nucleophile->forcing_conditions add_base Add More/Stronger Base base->add_base change_solvent Change Solvent solubility->change_solvent

References

Technical Support Center: Triazine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Triazine-Based Compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the solubility challenges often encountered with this class of molecules.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and formulation of triazine-based compounds.

Issue 1: My triazine compound is not dissolving in aqueous buffer.

  • Possible Cause: Triazine derivatives, particularly those with aromatic substitutions and low polarity, often exhibit poor aqueous solubility. The insolubility can be attributed to strong intermolecular forces in the crystal lattice and the hydrophobic nature of the molecule.

  • Solutions:

    • Co-solvent System: Introduce a water-miscible organic solvent (co-solvent) to the aqueous buffer. Common co-solvents include DMSO, ethanol, polyethylene glycol 300 (PEG 300), and propylene glycol. The co-solvent reduces the polarity of the solvent system, thereby increasing the solubility of the hydrophobic triazine compound.

    • pH Adjustment: For ionizable triazine compounds, adjusting the pH of the buffer can significantly impact solubility. The rate of hydrolysis of some triazines is strongly dependent on the pH of the aqueous solution.[1] For basic triazines, lowering the pH to protonate the molecule can increase its solubility in aqueous media. Conversely, for acidic triazines, increasing the pH can enhance solubility. It is recommended to perform a pH-solubility profile to determine the optimal pH range.

    • Particle Size Reduction: If you are starting with a solid compound, reducing the particle size can increase the surface area available for solvation, leading to a faster dissolution rate. This can be achieved through micronization techniques.

    • Warming: Gently warming the solution while stirring can help to overcome the energy barrier for dissolution. However, be cautious as some triazine compounds may be heat-labile.

Issue 2: My triazine compound precipitates out of solution after initial dissolution.

  • Possible Cause: This is a common issue when a concentrated stock solution of the triazine compound in an organic solvent (e.g., DMSO) is diluted into an aqueous buffer. The sudden change in solvent polarity can cause the compound to crash out of solution, forming a supersaturated and unstable solution.

  • Solutions:

    • Optimize Dilution: Add the stock solution to the aqueous buffer slowly and with vigorous stirring or vortexing. This helps to disperse the compound quickly and avoid localized high concentrations.

    • Increase Co-solvent Percentage: If the initial dilution leads to precipitation, increasing the percentage of the co-solvent in the final solution may be necessary. However, be mindful of the tolerance of your experimental system (e.g., cell culture) to the co-solvent.

    • Use of Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween 80 or Pluronic F-68, can help to stabilize the dissolved triazine compound and prevent precipitation.

    • Solid Dispersion Formulation: For long-term stability in the solid state and improved dissolution, consider preparing a solid dispersion of your triazine compound with a hydrophilic carrier.

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents for dissolving triazine-based compounds?

A1: Most triazine-based compounds exhibit good solubility in organic solvents. For creating stock solutions, dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent choices due to their high solvating power for a wide range of organic molecules.[2] Ethanol and acetone can also be effective, depending on the specific structure of the triazine derivative.[3][4]

Q2: How does temperature affect the solubility of triazine compounds?

A2: For most triazine compounds, solubility in aqueous and organic solvents increases with temperature. For example, the aqueous solubility of the triazine pesticide atrazine increases significantly with a rise in temperature.[4][5] However, it is crucial to be aware of the thermal stability of your specific compound, as elevated temperatures can lead to degradation.

Q3: Can I expect solubility issues with triazine dendrimers?

A3: Yes, the solubility of triazine dendrimers is highly dependent on their structure. The choice of linker groups and surface functionalities plays a critical role. Dendrimers with hydrophobic linkers and piperazine groups may have limited water solubility, while the incorporation of hydrophilic linkers can significantly improve their solubility in aqueous media.[6]

Q4: How can I quantitatively determine the solubility of my triazine compound?

A4: The shake-flask method followed by a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy) is a standard and reliable method for determining thermodynamic (equilibrium) solubility. For higher throughput screening, kinetic solubility assays are often employed.

Data Presentation

The following tables provide quantitative solubility data for representative triazine compounds.

Table 1: Solubility of Atrazine in Various Solvents

SolventTemperature (°C)Solubility (g/L)
Water220.0347
Ethyl Acetate2524
Acetone2531
Dichloromethane2528
Ethanol2515
Toluene254
n-Hexane250.11
n-Octanol258.7
Chloroform2752
Dimethyl Sulfoxide (DMSO)27183

Source: Adapted from National Center for Biotechnology Information.[7]

Table 2: Solubility of Simazine in Various Solvents

SolventTemperature (°C)Solubility (mg/L)
Water205
Ethanol20570
Acetone251500
Toluene25130
n-Octanol25390
n-Hexane253.1

Source: Adapted from AERU, University of Hertfordshire and PubChem.[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to improving the solubility of triazine-based compounds.

Protocol 1: Preparation of a Solid Dispersion by the Solvent Evaporation Method

This method is suitable for thermolabile compounds and involves dissolving the drug and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent.[8][9]

  • Materials:

    • Triazine-based compound

    • Hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG))

    • Volatile organic solvent (e.g., ethanol, methanol, dichloromethane, or a mixture thereof)

    • Rotary evaporator or hot plate

    • Mortar and pestle

    • Sieves

  • Procedure:

    • Accurately weigh the triazine compound and the hydrophilic carrier in a desired ratio (e.g., 1:1, 1:2, 1:4).

    • Dissolve both the compound and the carrier in a minimal amount of a common volatile solvent in a round-bottom flask. Ensure complete dissolution.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60 °C).

    • Continue the evaporation until a dry, solid film is formed on the inner wall of the flask.

    • Further dry the solid dispersion in a desiccator under vacuum for 24 hours to remove any residual solvent.

    • Scrape the solid dispersion from the flask.

    • Pulverize the solid dispersion using a mortar and pestle.

    • Sieve the resulting powder to obtain a uniform particle size.

Protocol 2: Particle Size Reduction by Micronization (Air Jet Milling)

Micronization increases the surface area of the compound, which can lead to an enhanced dissolution rate. Air jet milling is a common technique that uses pressurized gas to create particle-on-particle collisions.

  • Materials and Equipment:

    • Triazine-based compound (crystalline solid)

    • Air jet mill

    • Compressed air or nitrogen source

    • Particle size analyzer

  • Procedure:

    • Ensure the triazine compound is dry and free-flowing.

    • Set up the air jet mill according to the manufacturer's instructions.

    • Adjust the grinding and feeding pressures to the desired levels. These parameters will influence the final particle size.

    • Introduce the triazine compound into the milling chamber at a constant feed rate.

    • The high-velocity air stream will cause the particles to collide and break down into smaller particles.

    • The micronized particles are carried by the air stream to a collection system (e.g., a cyclone separator or filter bag).

    • Collect the micronized powder.

    • Analyze the particle size distribution of the micronized product using a particle size analyzer to ensure it meets the desired specifications.

Protocol 3: Solubilization by Co-solvency for In Vitro Assays

This protocol describes the preparation of a solution of a poorly water-soluble triazine compound for use in biological assays.

  • Materials:

    • Triazine-based compound

    • DMSO (or other suitable organic solvent)

    • Aqueous buffer (e.g., PBS, TRIS-HCl)

    • Vortex mixer

  • Procedure:

    • Prepare a high-concentration stock solution of the triazine compound in 100% DMSO (e.g., 10 mM or 20 mM). Ensure the compound is completely dissolved.

    • To prepare the working solution, first, add the required volume of the aqueous buffer to a sterile tube.

    • While vigorously vortexing the aqueous buffer, add the required volume of the triazine stock solution dropwise to the buffer.

    • Continue vortexing for an additional 30 seconds to ensure thorough mixing.

    • Visually inspect the solution for any signs of precipitation (cloudiness or visible particles).

    • The final concentration of DMSO in the working solution should be kept as low as possible (typically ≤ 1%) to minimize its effect on the biological assay.

Visualizations

Diagram 1: Troubleshooting Workflow for Triazine Compound Precipitation

G Troubleshooting Workflow for Triazine Compound Precipitation start Precipitation Observed check_conc Is the final concentration too high? start->check_conc reduce_conc Lower the final concentration check_conc->reduce_conc Yes check_mixing Was the mixing method appropriate? check_conc->check_mixing No end_soluble Solution is clear reduce_conc->end_soluble improve_mixing Add stock solution to buffer with vigorous stirring/vortexing check_mixing->improve_mixing No check_cosolvent Is the co-solvent percentage sufficient? check_mixing->check_cosolvent Yes improve_mixing->end_soluble increase_cosolvent Increase co-solvent percentage (if tolerated by the assay) check_cosolvent->increase_cosolvent No add_surfactant Consider adding a surfactant (e.g., Tween 80) check_cosolvent->add_surfactant Yes increase_cosolvent->end_soluble solid_dispersion Prepare a solid dispersion for improved dissolution add_surfactant->solid_dispersion end_insoluble Precipitation persists: consider alternative formulation solid_dispersion->end_insoluble

Caption: A decision tree for troubleshooting precipitation issues with triazine-based compounds.

G start Poorly Soluble Triazine Compound method_selection Select Solubility Enhancement Method start->method_selection micronization Particle Size Reduction (Micronization) method_selection->micronization cosolvency Co-solvency method_selection->cosolvency solid_dispersion Solid Dispersion method_selection->solid_dispersion protocol_micronization Follow Micronization Protocol micronization->protocol_micronization protocol_cosolvency Follow Co-solvency Protocol cosolvency->protocol_cosolvency protocol_solid_dispersion Follow Solid Dispersion Protocol solid_dispersion->protocol_solid_dispersion characterization Characterize the Formulation (e.g., dissolution testing, particle size analysis) protocol_micronization->characterization protocol_cosolvency->characterization protocol_solid_dispersion->characterization optimization Optimize Formulation Parameters characterization->optimization optimization->method_selection Re-evaluate end Optimized Formulation with Enhanced Solubility optimization->end

References

Technical Support Center: Stability of 1-(1,3,5-Triazin-2-yl)piperazine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1-(1,3,5-Triazin-2-yl)piperazine in solution. The information is based on the known stability of its core components, piperazine and 1,3,5-triazine derivatives, as well as established principles of pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability concerns for this compound in aqueous solutions?

A1: Based on the chemistry of the parent structures, piperazine and 1,3,5-triazine, potential stability concerns in aqueous solutions include hydrolysis of the triazine ring and oxidation of the piperazine ring. The triazine ring can be susceptible to cleavage under strong acidic or basic conditions, while the secondary amine groups in the piperazine moiety are potential sites for oxidation.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is expected to be pH-dependent. The 1,3,5-triazine ring is generally more stable at neutral pH. In highly acidic or alkaline solutions, the risk of hydrolytic degradation increases. It is recommended to perform pH-stability profiling to determine the optimal pH range for storage and use.

Q3: Is this compound susceptible to oxidation?

A3: The piperazine moiety contains secondary amines that can be susceptible to oxidation.[1][2][3] The presence of oxidizing agents, dissolved oxygen, and metal ions (such as Cu2+ and Fe2+) can catalyze oxidative degradation.[1] To minimize oxidation, it is advisable to use degassed solvents, consider the addition of antioxidants, and avoid contamination with metal ions.

Q4: What is the thermal stability of this compound in solution?

A4: While specific data for this compound is unavailable, piperazine itself shows resistance to thermal degradation at lower temperatures but can degrade at elevated temperatures (135-175 °C).[1][4] Thermal degradation of piperazine often follows first-order kinetics.[1][4][5] It is crucial to evaluate the thermal stability of this compound, especially if it will be subjected to heat during experimental procedures or storage.

Q5: Should I be concerned about the photostability of this compound?

A5: Photostability is a common concern for nitrogen-containing heterocyclic compounds. Exposure to UV or visible light can induce photolytic degradation. It is recommended to handle and store solutions of this compound in light-protected containers (e.g., amber vials) and to conduct formal photostability studies according to ICH Q1B guidelines.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound over time in a stored solution. Degradation of the compound due to hydrolysis, oxidation, or thermal effects.Perform a forced degradation study to identify the primary degradation pathway. Adjust storage conditions (pH, temperature, light exposure) accordingly. Consider using freshly prepared solutions for critical experiments.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products.Conduct a forced degradation study to generate and identify potential degradants. This will help in developing a stability-indicating analytical method.[7][8]
Inconsistent experimental results. Instability of the compound under the experimental conditions.Evaluate the stability of the compound under your specific experimental conditions (e.g., in your assay buffer, at the incubation temperature).
Precipitation of the compound from solution. Poor solubility or degradation leading to less soluble products.Determine the solubility of the compound in your chosen solvent system. Ensure the storage concentration is below the saturation limit.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[7][8]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at 60 °C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours).

    • Neutralize the samples with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate at 60 °C for 24 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Withdraw samples at appropriate time points.

    • Analyze the samples directly by HPLC.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80 °C for 48 hours.

    • Dissolve the stressed solid in the initial solvent and analyze by HPLC.

    • For solution stability, heat the stock solution at 60 °C for 24 hours and analyze.

  • Photolytic Degradation:

    • Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze the samples by HPLC. A control sample should be kept in the dark.

  • Analysis: Analyze all samples using a suitable stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

Data Presentation

Table 1: Summary of Typical Forced Degradation Conditions
Stress Condition Reagent/Condition Typical Duration
Acid Hydrolysis0.1 M - 1 M HCl2 - 24 hours
Base Hydrolysis0.1 M - 1 M NaOH2 - 24 hours
Oxidation3% - 30% H₂O₂2 - 24 hours
Thermal (Solution)60 °C - 80 °C24 - 48 hours
Thermal (Solid)80 °C - 100 °C48 - 72 hours
PhotostabilityICH Q1B conditionsAs per guidelines

Visualizations

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Stock Prepare Stock Solution of Compound Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Stock->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Stock->Oxidation Thermal Thermal Degradation (e.g., 80°C) Stock->Thermal Photo Photolytic Degradation (ICH Q1B) Stock->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Pathway Identify Degradation Pathways HPLC->Pathway Method Validate Stability- Indicating Method HPLC->Method

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation Parent This compound Triazine_Cleavage Triazine Ring Cleavage Products Parent->Triazine_Cleavage H₂O, H⁺/OH⁻ Piperazine_Oxides Piperazine N-Oxides Parent->Piperazine_Oxides [O] Ring_Opened Piperazine Ring-Opened Products Piperazine_Oxides->Ring_Opened Further Oxidation

References

Technical Support Center: Purification of 1,3,5-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,3,5-triazine derivatives.

General Troubleshooting and FAQs

Question: My TLC plate shows multiple spots after the synthesis of my 1,3,5-triazine derivative. How should I approach the purification?

Answer: The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate indicates a mixture of your target compound, unreacted starting materials, and by-products. A systematic, multi-step purification strategy is recommended to isolate your desired derivative. Often, a combination of column chromatography followed by recrystallization is effective. For complex mixtures or isomers, semi-preparative liquid chromatography may be necessary.

Question: The synthesized product appears to be unstable or decomposes during purification. What can I do?

Answer: Product instability can be due to the inherent properties of the triazine derivative or the purification conditions. Some 1,3,5-triazines can be thermally labile.[1] It is advisable to avoid excessive heating during purification steps. If instability is observed, consider using milder purification techniques and maintaining lower temperatures throughout the process.

Purification Method 1: Column Chromatography

Column chromatography is a widely used technique for the purification of 1,3,5-triazine derivatives from reaction mixtures.[2][3]

Troubleshooting Guide: Column Chromatography
ProblemPossible Cause(s)Solution(s)
Poor separation of product and impurities. 1. Inappropriate mobile phase polarity.[4] 2. The column was not packed properly (channeling).[4] 3. The column was overloaded with crude material.[4]1. Optimize the mobile phase using TLC. A good starting point for triazine derivatives is a hexane/ethyl acetate mixture. Adjust the ratio to achieve a product Rf of ~0.3.[4] 2. Repack the column carefully, ensuring a uniform and compact bed.[4] 3. Use an appropriate ratio of silica gel to crude product (typically 30:1 to 100:1 by weight).[4]
Product is not eluting from the column. The mobile phase is not polar enough.[4]Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[4]
Cracks appear in the silica gel bed. The column ran dry.[4]Always keep the silica gel bed covered with the mobile phase.[4]
Quantitative Data: Column Chromatography Solvent Systems
Derivative TypeStationary PhaseMobile Phase (v/v)Reference
2,4-Diphenyl-6-p-tolyl-1,3,5-triazineSilica GelPetroleum ether : Ethyl acetate = 100:1[2]
2-(4-Chlorophenyl)-4,6-diphenyl-1,3,5-triazineSilica GelPetroleum ether : Ethyl acetate = 80:1[2]
General triazine derivativesSilica GelHexane / Ethyl acetate mixture[4]
Experimental Protocol: Column Chromatography

This protocol outlines a general procedure for the purification of a 1,3,5-triazine derivative using silica gel column chromatography.

1. Preparation of the Column:

  • Select an appropriate size column based on the amount of crude product.
  • Plug the bottom of the column with cotton or glass wool.
  • Add a layer of sand.
  • Prepare a slurry of silica gel in the initial, least polar solvent mixture.
  • Pour the slurry into the column and allow it to pack, tapping the column gently to ensure even packing and remove air bubbles.
  • Add a layer of sand on top of the silica gel.[5]

2. Sample Loading:

  • Dissolve the crude 1,3,5-triazine derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
  • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

3. Elution and Fraction Collection:

  • Begin elution with the determined solvent system.
  • If a gradient elution is required, gradually increase the polarity of the mobile phase.
  • Collect fractions and monitor them by TLC to identify those containing the pure product.

4. Solvent Evaporation:

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Experimental Workflow: Column Chromatography

G prep Prepare Silica Gel Column load Load Crude Product prep->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evap Evaporate Solvent combine->evap product Purified Product evap->product G dissolve Dissolve Crude Product in Hot Solvent filter_hot Hot Filtration (Optional) dissolve->filter_hot cool Cool Solution to Induce Crystallization filter_hot->cool collect Collect Crystals by Filtration cool->collect wash Wash Crystals with Cold Solvent collect->wash dry Dry Purified Crystals wash->dry product Pure Crystalline Product dry->product G start Crude Reaction Mixture column Column Chromatography start->column Initial Purification prep_lc Semi-Preparative LC start->prep_lc For Difficult Separations recryst Recrystallization column->recryst Further Purification end High-Purity Product column->end If Sufficiently Pure recryst->end prep_lc->end

References

avoiding side reactions in triazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side reactions during triazine synthesis.

Troubleshooting Guides

Issue 1: Formation of Regioisomers in 1,2,4-Triazine Synthesis

Question: I am synthesizing a 1,2,4-triazine from an unsymmetrical 1,2-dicarbonyl compound and an amidrazone, and I'm observing a mixture of products. What is happening and how can I resolve this?

Answer: You are likely encountering the formation of regioisomers. This is the most common side reaction in this synthesis, as the amidrazone can condense with either of the two non-equivalent carbonyl groups, leading to two different 1,2,4-triazine isomers.[1]

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Solutions cluster_3 Minimization and Control Strategies Problem Mixture of Products Observed (e.g., by TLC, NMR) Diagnosis Using Unsymmetrical 1,2-Dicarbonyl? Problem->Diagnosis Solutions Formation of Regioisomers Diagnosis->Solutions Strategy1 Modify Reaction Conditions Solutions->Strategy1 Strategy2 Modify Reactants Solutions->Strategy2 Strategy3 Purification Solutions->Strategy3

Caption: Troubleshooting workflow for regioisomer formation.

Detailed Strategies:

  • Reaction Conditions: The regioselectivity of the condensation can be influenced by solvent polarity and temperature. Systematically varying these parameters may favor the formation of one isomer. For instance, less polar solvents at lower temperatures can sometimes enhance selectivity.[1]

  • Reactant Modification: Introducing bulky substituents on either the amidrazone or the dicarbonyl compound can sterically hinder the approach to one of the carbonyl groups, thereby favoring the formation of a single regioisomer.[1]

  • Purification: If a mixture is unavoidable, separation of the regioisomers is necessary. Due to their similar physical properties, this can be challenging.[1]

    • Semi-Preparative HPLC: Highly effective for separating isomers with small differences in polarity.[1]

    • Fractional Crystallization: Can be attempted if the isomers have sufficiently different solubilities in a particular solvent system.[1]

Issue 2: Hydrolysis of the Triazine Ring

Question: I am observing a significant amount of a byproduct that appears to be from the hydrolysis of my triazine. How can I prevent this?

Answer: The electron-deficient nature of the triazine ring makes it susceptible to nucleophilic attack by water, leading to ring-opening or degradation, particularly under acidic or basic conditions.[1][2]

Troubleshooting Strategies:

ParameterRecommendationRationale
pH Control Maintain neutral or near-neutral pH during reaction and work-up.Both acidic and basic conditions can catalyze hydrolysis.[2]
Temperature Avoid excessive heating during purification steps.Higher temperatures can accelerate the rate of hydrolysis.[1]
Solvent Choice Use anhydrous solvents for the reaction and workup whenever possible.Minimizes the presence of water, the key reactant in hydrolysis.[1][2]
Substituent Effects Be mindful of electron-withdrawing groups on the triazine ring.These groups increase the ring's susceptibility to nucleophilic attack.[1]
Issue 3: Incomplete or Multiple Substitutions on 1,3,5-Triazine Core (from Cyanuric Chloride)

Question: I am trying to synthesize a di-substituted 1,3,5-triazine from cyanuric chloride, but I'm getting a mixture of mono-, di-, and tri-substituted products. How can I improve the selectivity?

Answer: The sequential substitution of chlorine atoms on cyanuric chloride is highly temperature-dependent. Precise temperature control is crucial for selective synthesis.

Experimental Protocol: Temperature-Controlled Substitution of Cyanuric Chloride

This protocol outlines the general methodology for the selective substitution of chlorine atoms on a 1,3,5-triazine ring starting from cyanuric chloride.

  • First Substitution: The reaction to replace the first chlorine atom is typically carried out at a low temperature, around 0°C.[3][4]

  • Second Substitution: The replacement of the second chlorine atom is generally conducted at room temperature.[3][4]

  • Third Substitution: The final substitution requires elevated temperatures, often in the range of 70-100°C or even at reflux.[3][4]

Illustrative Temperature Control for Sequential Substitution:

Substitution StepTypical Temperature Range (°C)
First Chlorine0 - 5
Second Chlorine25 - 50
Third Chlorine> 70 (often reflux)

Note: The reactivity of the nucleophile will also influence the optimal temperature.

Experimental Workflow for Selective Disubstitution:

G Start Start: Cyanuric Chloride Step1 Add 1st Nucleophile Maintain Temp at 0-5°C Start->Step1 Product1 Mono-substituted Triazine Step1->Product1 Step2 Add 2nd Nucleophile Increase Temp to RT Product1->Step2 Product2 Di-substituted Triazine Step2->Product2 Step3 Isolate and Purify Product2->Step3 End Final Product Step3->End

Caption: Workflow for selective disubstitution of cyanuric chloride.

Frequently Asked Questions (FAQs)

Q1: My 1,2,4-triazine product seems to be unstable and decomposes during purification. What can I do?

A1: Some 1,2,4-triazines can be thermally labile.[2] Avoid excessive heating during solvent evaporation by using a rotary evaporator at reduced pressure and moderate temperatures.[2] For purification, consider using mild conditions such as column chromatography on silica gel with a neutral eluent system.[2] If the compound is particularly sensitive, store the purified product under an inert atmosphere (e.g., nitrogen or argon) at low temperatures to prevent degradation.[2]

Q2: I'm experiencing ring-opening as a side reaction during the functionalization of my 1,2,4-triazine. How can this be avoided?

A2: The electron-deficient nature of the 1,2,4-triazine ring makes it susceptible to nucleophilic attack that can lead to ring-opening.[2] To mitigate this, consider the following:

  • Choice of Nucleophile: If possible, use a less aggressive or sterically hindered nucleophile.[2]

  • Reaction Temperature: Lowering the reaction temperature can often disfavor the ring-opening pathway.[2]

  • Solvent Effects: Protic solvents may facilitate protonation of the triazine ring, increasing its susceptibility to nucleophilic attack. Consider using aprotic solvents.[2]

Q3: Are there alternative synthetic routes to improve regioselectivity in 1,2,4-triazine synthesis?

A3: Yes, if modifying reaction conditions doesn't provide the desired selectivity, consider alternative synthetic strategies. Multi-step synthetic routes where intermediates are isolated and purified before the final cyclization can offer better control over the final product structure.[2] Additionally, domino annulation reactions and metal-catalyzed reactions have been shown to offer higher regioselectivity in some cases.[2][5]

Q4: What are the key considerations for purifying triazine derivatives?

A4: The purification strategy depends on the nature of the impurities. A common approach involves:

  • Initial Workup: A liquid-liquid extraction can remove highly polar or non-polar impurities.[6]

  • Primary Purification: Flash column chromatography is a widely used technique.[6] Preliminary TLC analysis is crucial for optimizing the eluent system.[6]

  • High-Purity Polishing: For obtaining high purity (>98%), semi-preparative HPLC is very effective.[6] For solid compounds, recrystallization is an excellent method to remove minor impurities, provided a suitable solvent system can be found.[6]

References

Technical Support Center: Scaling Up 1-(1,3,5-Triazin-2-yl)piperazine Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of 1-(1,3,5-Triazin-2-yl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of this important chemical intermediate. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially viable route is the nucleophilic substitution of cyanuric chloride with piperazine. This reaction is typically carried out in a stepwise manner to control the degree of substitution on the triazine ring. Careful control of reaction conditions, particularly temperature, is critical for selectively producing the mono-substituted product.[1][2][3]

Q2: What are the primary challenges when scaling up this reaction?

A2: The main challenges in scaling up the production of this compound include:

  • Exotherm Management: The reaction between cyanuric chloride and piperazine is exothermic, and the risk of a thermal runaway increases at a larger scale due to the reduced surface-area-to-volume ratio, which limits heat dissipation.[4][5]

  • Control of Stoichiometry and Byproduct Formation: Ensuring the desired 1:1 reaction between cyanuric chloride and piperazine is crucial to minimize the formation of the di-substituted byproduct, 2,4-bis(piperazin-1-yl)-1,3,5-triazine.

  • Solid and Slurry Handling: Cyanuric chloride is a solid, and the product is also often a solid, leading to the formation of slurries that can be difficult to agitate and transfer.[6]

  • Purification: Isolating the product with high purity at a large scale can be challenging and may require optimized crystallization and filtration processes.[7]

Q3: How can I control the formation of the di-substituted byproduct?

A3: To minimize the formation of 2,4-bis(piperazin-1-yl)-1,3,5-triazine, you can:

  • Use a large excess of piperazine. However, this may complicate downstream processing.

  • Employ a controlled addition of piperazine to a solution of cyanuric chloride, ensuring that piperazine is the limiting reagent at all times.[4]

  • Utilize a mono-protected piperazine, such as N-Boc-piperazine, to prevent the second nitrogen from reacting. This would necessitate an additional deprotection step.[8]

Q4: What analytical methods are recommended for monitoring the reaction and ensuring product quality?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the reaction progress by quantifying the consumption of starting materials and the formation of the product and byproducts.[9][10] It can also be used to assess the purity of the final product. For detecting trace amounts of residual piperazine, derivatization followed by HPLC-UV analysis can be employed.[9]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Q: My reaction is resulting in a low yield of the desired mono-substituted product. What are the potential causes and how can I troubleshoot this?

A: Low yields can stem from several factors. The following troubleshooting guide can help you identify and address the root cause.

cluster_0 Troubleshooting Low Yield Low Yield Low Yield Incomplete Conversion Incomplete Conversion Low Yield->Incomplete Conversion Byproduct Formation Byproduct Formation Low Yield->Byproduct Formation Product Loss During Workup Product Loss During Workup Low Yield->Product Loss During Workup Suboptimal Temperature Suboptimal Temperature Incomplete Conversion->Suboptimal Temperature Poor Mixing Poor Mixing Incomplete Conversion->Poor Mixing Incorrect Stoichiometry Incorrect Stoichiometry Byproduct Formation->Incorrect Stoichiometry Di-substitution Di-substitution Byproduct Formation->Di-substitution Hydrolysis of Cyanuric Chloride Hydrolysis of Cyanuric Chloride Byproduct Formation->Hydrolysis of Cyanuric Chloride Precipitation Issues Precipitation Issues Product Loss During Workup->Precipitation Issues Inefficient Extraction/Filtration Inefficient Extraction/Filtration Product Loss During Workup->Inefficient Extraction/Filtration

Caption: Troubleshooting workflow for low product yield.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Incomplete Conversion of Starting Materials Optimize Reaction Temperature: Ensure the reaction is conducted at the optimal temperature for mono-substitution (typically 0-5 °C).[1][3] Lower temperatures may slow the reaction down, while higher temperatures can lead to di-substitution. Improve Agitation: Inadequate mixing can lead to localized high concentrations of reactants and poor heat transfer. Ensure the stirrer speed is sufficient to maintain a homogeneous slurry.[6]
Significant Byproduct Formation Control Stoichiometry: Carefully control the addition of piperazine to the cyanuric chloride solution. A slow, controlled addition is recommended.[4] Monitor for Di-substitution: Analyze reaction samples by HPLC to quantify the formation of the di-substituted byproduct. If significant, consider using a larger excess of cyanuric chloride or a protecting group strategy.[8] Prevent Hydrolysis: Ensure all reagents and solvents are dry, as water can react with cyanuric chloride to form hydroxy-triazine byproducts.
Product Loss During Workup and Isolation Optimize Crystallization: Investigate different solvent systems and cooling profiles to maximize the precipitation of the desired product while leaving impurities in solution. Improve Filtration: Ensure the filter cake is washed with an appropriate cold solvent to remove impurities without dissolving a significant amount of the product.
Issue 2: Poor Control of Reaction Exotherm

Q: During scale-up, I am observing a significant and difficult-to-control exotherm. What measures can I take to manage the reaction temperature effectively?

A: Uncontrolled exotherms are a major safety concern during scale-up.[4][5][11] The following steps can help you maintain better temperature control.

cluster_1 Exotherm Management Strategy Uncontrolled Exotherm Uncontrolled Exotherm Controlled Reagent Addition Controlled Reagent Addition Uncontrolled Exotherm->Controlled Reagent Addition Efficient Heat Removal Efficient Heat Removal Uncontrolled Exotherm->Efficient Heat Removal Dilution Dilution Uncontrolled Exotherm->Dilution Slow Addition Rate Slow Addition Rate Controlled Reagent Addition->Slow Addition Rate Sub-surface Addition Sub-surface Addition Controlled Reagent Addition->Sub-surface Addition Adequate Cooling Capacity Adequate Cooling Capacity Efficient Heat Removal->Adequate Cooling Capacity Good Agitation Good Agitation Efficient Heat Removal->Good Agitation Increased Solvent Volume Increased Solvent Volume Dilution->Increased Solvent Volume cluster_2 Synthetic Workflow Start Start Charge Reactor Charge Reactor with Cyanuric Chloride and Solvent Start->Charge Reactor Cool Cool to 0-5 °C Charge Reactor->Cool Slow Addition Slowly Add Piperazine Solution Cool->Slow Addition Prepare Piperazine Solution Prepare Piperazine Solution with Base Prepare Piperazine Solution->Slow Addition React React for 2-4 hours at 0-5 °C Slow Addition->React Warm to RT Warm to Room Temperature React->Warm to RT Filter Filter the Solid Product Warm to RT->Filter Wash Wash with Cold Water and Solvent Filter->Wash Dry Dry the Product Wash->Dry End End Dry->End

References

LC-MS Technical Support Center: Piperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with piperazine compounds in LC-MS applications.

Troubleshooting Guides

Problem: Poor Peak Shape (Tailing or Broadening)

Q1: My piperazine compound is showing significant peak tailing. What are the common causes and how can I fix it?

A1: Peak tailing for basic compounds like piperazines is a frequent issue in reversed-phase chromatography. The primary cause is often secondary interactions between the basic nitrogen atoms of the piperazine ring and residual silanol groups on the silica-based column packing material.[1][2]

Potential Causes & Solutions:

  • Secondary Silanol Interactions:

    • Solution: Add an acidic modifier to your mobile phase, such as 0.1% formic acid or acetic acid.[3] This protonates the piperazine, minimizing its interaction with the silanol groups.[4] Using a buffer solution, like ammonium formate with formic acid, can also effectively shield the silanol groups.[1]

  • Column Overload:

    • Solution: Reduce the injection volume or the concentration of your sample.[5] High sample loads can lead to broadened and tailing peaks.[5]

  • Mismatched Sample Solvent:

    • Solution: Ensure your sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition.[5][6] Injecting in a stronger solvent can cause peak distortion.

  • Column Contamination or Degradation:

    • Solution: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may be degraded, especially if used with high pH mobile phases, which can dissolve the silica.[5] Consider using a guard column to protect the analytical column.[7]

Problem: Low Signal Intensity or High Signal Variability

Q2: I'm experiencing low sensitivity or inconsistent results for my piperazine analyte. What could be the issue?

A2: Low or variable signal intensity is often attributed to ion suppression, where other components in the sample matrix interfere with the ionization of the target analyte in the mass spectrometer source.[8][9]

Potential Causes & Solutions:

  • Matrix Effects (Ion Suppression):

    • Solution 1: Improve Sample Preparation: Enhance your sample cleanup procedure to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at reducing matrix effects than simple protein precipitation.[6][7]

    • Solution 2: Optimize Chromatography: Modify your chromatographic method to separate the piperazine compound from co-eluting matrix components. Adjusting the gradient or using a different stationary phase can be effective.[7]

    • Solution 3: Use an Internal Standard: The most effective way to compensate for ion suppression is to use a stable isotope-labeled (SIL) internal standard for your piperazine analyte.[7][10][11] The SIL internal standard will co-elute and experience similar ionization effects as the analyte, allowing for accurate quantification.

    • Solution 4: Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening ion suppression.[7]

  • Inappropriate Ionization Mode:

    • Solution: Piperazine compounds, being basic, ionize well in positive ion mode (ESI+).[4][12] Ensure your mass spectrometer is operating in the correct polarity.

Problem: Unexpected Peaks or Adducts in the Mass Spectrum

Q3: I am observing unexpected peaks in my mass spectrum that I suspect are adducts. How can I identify and minimize them?

A3: Adduct formation is common in electrospray ionization. For piperazine compounds, you might observe adducts with sodium ([M+Na]+), potassium ([M+K]+), or even solvents. In some cases, in-source fragmentation or reactions can lead to unexpected ions.

Potential Causes & Solutions:

  • Salt Adducts:

    • Solution: Use high-purity solvents and reagents to minimize sodium and potassium contamination. Adding a small amount of a volatile acid like formic acid can promote the formation of the protonated molecule [M+H]+ over salt adducts.

  • Formation of N-methyl Piperazine Cyanide Adducts (in specific in-vitro assays):

    • Context: In liver microsome assays involving cyanide trapping, piperazine-containing compounds can form N-methyl piperazine cyanide adducts.[13] This can occur through N-dealkylation followed by condensation with formaldehyde.[13]

    • Solution: Be aware of this potential artifact in such specific experimental setups. The use of ¹³C-labeled compounds can help elucidate the pathway of adduct formation.[13]

  • Sample Degradation:

    • Solution: The presence of multiple unexpected peaks could indicate sample degradation.[4] Piperazine compounds can be susceptible to hydrolysis, oxidation, or photodegradation.[4] Prepare samples fresh and ensure the pH of the mobile phase and sample solvent are appropriate for the compound's stability.[4]

Frequently Asked Questions (FAQs)

Q4: What is the typical fragmentation pattern for piperazine compounds in MS/MS?

A4: The fragmentation of piperazine derivatives is often predictable and depends on their substitution.

  • Benzylpiperazines (e.g., BZP): These compounds commonly exhibit a neutral loss of m/z 86.[11]

  • Phenylpiperazines (e.g., mCPP, TFMPP): These derivatives frequently show a neutral loss of m/z 43.[11] The specific fragmentation patterns can be used to set up Multiple Reaction Monitoring (MRM) experiments for quantitative analysis.[11]

Q5: What are the recommended starting conditions for LC-MS method development for piperazine compounds?

A5: A good starting point for reversed-phase LC-MS analysis of piperazine compounds is as follows:

ParameterRecommendation
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)[14]
Mobile Phase A 0.1% Formic acid in water[12][14]
Mobile Phase B 0.1% Formic acid in acetonitrile or methanol[10][12][14]
Gradient Start with a low percentage of B, ramp up to elute the compound, then re-equilibrate. A typical gradient might be 5% to 95% B over several minutes.[12]
Flow Rate 0.3 - 0.5 mL/min[10][14]
Column Temperature 40 °C[12][14]
Injection Volume 5 µL[12]
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode[12]

Q6: How should I prepare biological samples (e.g., plasma, urine) containing piperazine compounds for LC-MS analysis?

A6: The choice of sample preparation method depends on the required level of cleanliness and the concentration of the analyte.

  • Protein Precipitation (PPT): This is a simple and fast method. Cold acetonitrile is often used to precipitate proteins from plasma or serum samples.[10][11] However, it may not be sufficient to remove all interfering matrix components.[15]

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT.[15]

  • Solid-Phase Extraction (SPE): SPE is a powerful technique for sample cleanup and can significantly reduce matrix effects.[3][7]

For all methods, the use of a stable isotope-labeled internal standard is highly recommended to ensure accuracy and precision.[10][11]

Experimental Protocols

General Sample Preparation Protocol (Protein Precipitation)
  • To 100 µL of the biological sample (e.g., serum, urine), add an appropriate amount of the internal standard solution.[10]

  • Alkalize the sample with a small volume of NaOH solution (e.g., 1M or 3M).[10][11]

  • Add a volume of cold acetonitrile (e.g., 3-4 times the sample volume).

  • Vortex the mixture thoroughly to ensure complete protein precipitation.[10][11]

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 5-10 minutes.[10][11]

  • Collect the supernatant and filter it through a 0.22 µm or 0.45 µm filter into an autosampler vial for LC-MS analysis.[10][11]

Typical LC-MS/MS Parameters for Piperazine Quantification
ParameterSetting
LC System Standard HPLC or UHPLC system
Column Synergi 4 µm, Hydro-RP, 80A, C18, 150 x 2.00 mm[10]
Mobile Phase A 0.1% Formic acid in water[10]
Mobile Phase B 0.1% Formic acid in methanol[10]
Flow Rate 0.5 mL/min[10]
Gradient 0-2 min: 10% B, 8 min: 100% B, 9-15 min: 10% B[10]
Mass Spectrometer Triple quadrupole mass spectrometer[11]
Ionization Source Heated Electrospray Ionization (HESI) in positive mode[11]
Scan Mode Multiple Reaction Monitoring (MRM)[11]

Visualizations

Troubleshooting_Workflow start Start: LC-MS Issue with Piperazine Compound peak_shape Poor Peak Shape? (Tailing/Broadening) start->peak_shape signal_issue Low/Variable Signal? peak_shape->signal_issue No check_mobile_phase Check Mobile Phase - Add 0.1% Formic Acid - Use Buffer peak_shape->check_mobile_phase Yes unexpected_peaks Unexpected Peaks? signal_issue->unexpected_peaks No improve_cleanup Improve Sample Cleanup (SPE or LLE) signal_issue->improve_cleanup Yes minimize_adducts Minimize Salt Adducts (High Purity Solvents) unexpected_peaks->minimize_adducts Yes end Problem Resolved unexpected_peaks->end No check_column_load Reduce Sample Load (Concentration/Volume) check_mobile_phase->check_column_load check_solvent Match Sample Solvent to Mobile Phase check_column_load->check_solvent check_column_health Flush or Replace Column Use Guard Column check_solvent->check_column_health check_column_health->end optimize_chrom Optimize Chromatography (Separate from Matrix) improve_cleanup->optimize_chrom use_is Use Stable Isotope-Labeled Internal Standard optimize_chrom->use_is use_is->end check_degradation Check for Degradation (Prepare Fresh Samples) minimize_adducts->check_degradation check_degradation->end Piperazine_Ionization cluster_solution Mobile Phase (Acidic) cluster_gas_phase ESI Source (Gas Phase) Piperazine_Neutral Piperazine (Basic) R-N(CH2CH2)2NH Piperazine_Protonated Protonated Piperazine [M+H]+ Piperazine_Neutral->Piperazine_Protonated Protonation H_plus H+ MS_Inlet To Mass Analyzer Piperazine_Protonated->MS_Inlet Detection

References

Technical Support Center: Improving Selectivity of Triazine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist in your experiments aimed at enhancing the selectivity of triazine-based inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for improving the selectivity of a triazine-based kinase inhibitor?

A1: Improving selectivity involves modifying the inhibitor's structure to maximize interactions with the desired target while minimizing binding to off-targets. Key strategies include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents on the triazine core to identify regions that influence selectivity. For example, adding hydrophobic side chains can help occupy unique pockets in the target kinase, such as the H3 pocket of Bruton's tyrosine kinase (BTK), to improve selectivity over kinases like EGFR that lack such a feature.[1]

  • Exploiting Unique Binding Pockets: Design modifications that interact with non-conserved regions of the target's active site or allosteric sites. For instance, some inhibitors achieve selectivity by interacting with regulatory domains or helices that are unique to the target isoform.[2]

  • Computational Modeling: Utilize molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations to predict how structural changes will affect binding affinity and selectivity for the target versus off-targets.[3] This can guide the rational design of more selective compounds.[3]

  • Covalent Inhibition: Designing irreversible inhibitors that form a covalent bond with a non-conserved residue (like cysteine) near the active site can significantly enhance selectivity and potency.[1][4]

Q2: My triazine inhibitor shows activity against multiple kinases. How can I identify and mitigate these off-target effects?

A2: Identifying and addressing off-target effects is critical for developing a safe and effective therapeutic agent.

  • Comprehensive Profiling: The first step is to screen your inhibitor against a broad panel of kinases (e.g., >400 kinases) to understand its selectivity profile.[5][6] This will identify which other kinases are significantly inhibited.[6]

  • Structural Analysis of Off-Targets: Compare the ATP binding sites of your primary target and the identified off-targets. Computational tools can analyze binding site similarities to predict potential cross-activities.[7]

  • Structure-Based Drug Design: Use the structural information to modify your inhibitor. For example, if an off-target has a smaller binding pocket, adding a bulky group to your compound may prevent it from binding to the off-target while being accommodated by the primary target. Conversely, if the primary target has a unique hydrophobic pocket, modifying the inhibitor to occupy that space can enhance selectivity.[1]

  • Cell-Based Assays: Confirm the off-target effects in a cellular context. Use functional assays or biomarker studies to measure the compound's activity on signaling pathways downstream of the predicted off-targets.[6]

Q3: How can computational methods guide the design of more selective triazine inhibitors?

A3: Computational methods are powerful tools for predicting and rationalizing inhibitor selectivity.

  • Molecular Docking: Predicts the binding pose of an inhibitor in the active site of the target and off-target proteins. This helps visualize key interactions and identify opportunities for selectivity-enhancing modifications.[3]

  • Binding Free Energy Calculations (e.g., MM/GBSA): These methods estimate the binding affinity of an inhibitor for different proteins. By comparing the predicted binding free energies for the target versus a panel of off-targets, you can prioritize synthesizing compounds with the most promising selectivity profiles.[3]

  • Density Functional Theory (DFT): DFT can be used to understand the electronic properties of the inhibitor and predict its reactivity and local selectivity for nucleophilic or electrophilic attack, which can inform the design of covalent inhibitors.[8][9]

  • Kinome-wide Similarity Analysis: Comparing the binding site microenvironments across the kinome can identify kinases with high promiscuity and predict unexpected cross-activities, guiding selectivity profiling efforts.[7]

Troubleshooting Guides

This section addresses specific issues that may arise during synthesis, purification, and experimental assays.

Problem / Observation Potential Cause(s) Suggested Solution(s)
Low reaction yield during triazine synthesis. 1. Impure starting materials (1,2-dicarbonyls, acid hydrazides).[10]2. Suboptimal reaction conditions (temperature, time).[10]3. Presence of water in anhydrous reactions.1. Ensure high purity of all reagents.2. Optimize reaction temperature and time. For microwave-assisted synthesis, carefully control power and duration to prevent decomposition.[10]3. Use dry solvents and perform reactions under an inert atmosphere (e.g., nitrogen, argon).
Compound degrades during storage or in aqueous assay buffers. The triazine ring is susceptible to hydrolysis, especially in neutral to basic conditions, which can lead to ring-opening.[11]1. Store stock solutions in an appropriate solvent (e.g., DMSO) at -20°C or -80°C.2. Prepare aqueous solutions fresh before each experiment.3. Evaluate compound stability in your specific assay buffer over the experiment's time course.4. If instability persists, consider structural modifications to improve chemical stability, though this may impact activity.
Inconsistent IC50 values between different assay formats. 1. Assay-specific conditions (e.g., ATP concentration in kinase assays).[12]2. Different detection methods (e.g., radiometric vs. fluorescence).[6]3. Compound precipitation or aggregation at high concentrations.1. Be aware that IC50 values for ATP-competitive inhibitors are highly dependent on the ATP concentration in the assay.[12] Report ATP concentration alongside IC50 data.2. Validate hits using orthogonal assays (e.g., a binding assay like DSF to confirm a hit from an enzymatic assay).[13]3. Check the solubility of your compound in the assay buffer. Consider adding a small percentage of a co-solvent if necessary.
High off-target toxicity observed in cell-based assays. The compound may be inhibiting other essential proteins, or the observed effect may be due to direct cytotoxicity unrelated to the intended target.[14]1. Perform a broad kinase selectivity screen to identify potential off-targets.[6]2. Test the compound's cytotoxicity in a cell line that does not express the primary target.3. Synthesize a structurally related but inactive analog as a negative control to ensure the observed phenotype is due to target inhibition.4. Use SAR to modify the compound to reduce binding to known off-targets.[14]

Data Presentation: Structure-Activity Relationships

The tables below summarize quantitative data for exemplary triazine-based inhibitors, illustrating how structural modifications impact potency and selectivity.

Table 1: Selectivity of Triazine Derivatives Against Kinases BTK and EGFR

CompoundR Group ModificationBTK IC50 (nM)EGFR IC50 (nM)Selectivity (EGFR/BTK)
6 (Reference Structure)21311.5x
7 Addition of hydrophobic side chainData not specified, but noted as potentData not specified, but improved selectivity>1 (Improved)

Data derived from a study on designing irreversible BTK inhibitors with improved selectivity over EGFR.[1] Compound 7 was designed with more hydrophobic side chains to occupy a specific pocket in BTK, leading to enhanced selectivity.[1]

Table 2: Potency of 1,3,5-Triazine Derivatives Against PI3K/mTOR and Cancer Cell Lines

CompoundPI3Kα IC50 (µM)mTOR IC50 (µM)HeLa Cell Line IC50 (µM)
6h 0.0410.0920.076
Gedatolisib 0.0040.0190.012

Data from a study on novel 1,3,5-triazine derivatives as dual PI3K/mTOR inhibitors for cervical cancer.[15] Compound 6h demonstrated potent activity against both the target enzymes and the HeLa cancer cell line.[15]

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling (Radiometric Assay)

This protocol is used to determine the potency and selectivity of an inhibitor against a panel of purified kinases.[5]

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Triazine inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the triazine inhibitor in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from 100 µM.

  • In the wells of a 384-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.

  • Add the diluted inhibitor to the appropriate wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Initiate the kinase reaction by adding a mix of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration should be close to the Kₘ value for each specific kinase.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60-120 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will be washed away.

  • Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).

  • Dry the plate, add scintillation fluid to each well, and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Differential Scanning Fluorimetry (DSF) for Selectivity Profiling

DSF, or thermal shift assay, measures the change in a protein's thermal denaturation temperature upon ligand binding, providing a rapid method for screening and selectivity profiling without requiring an active enzyme.[13]

Materials:

  • Purified kinases

  • Triazine inhibitor stock solution (10 mM in DMSO)

  • DSF buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl)

  • SYPRO Orange dye (5000x stock in DMSO)

  • 96-well or 384-well qPCR plates

  • Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.

Procedure:

  • Prepare a master mix for each kinase containing the DSF buffer and SYPRO Orange dye (final concentration typically 5x).

  • Aliquot the kinase master mix into the wells of a qPCR plate.

  • Add the triazine inhibitor to the wells at the desired final concentration (e.g., 10 µM). Include a DMSO vehicle control.

  • Seal the plate securely.

  • Place the plate in the real-time PCR instrument.

  • Set up the instrument to ramp the temperature from a starting point (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute), while continuously monitoring the fluorescence of the SYPRO Orange dye.

  • The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds. The melting temperature (Tₘ) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve.

  • Calculate the thermal shift (ΔTₘ) by subtracting the Tₘ of the protein with DMSO from the Tₘ of the protein with the inhibitor (ΔTₘ = Tₘ,inhibitor - Tₘ,control). A significant positive ΔTₘ indicates inhibitor binding and stabilization of the protein.

  • Profile the inhibitor against a panel of kinases to assess its selectivity based on the magnitude of the thermal shift for each target.

Visualizations

experimental_workflow cluster_design Phase 1: Design & Synthesis cluster_screening Phase 2: Screening & Profiling cluster_validation Phase 3: Cellular Validation cluster_outcome Phase 4: Outcome start Initial Hit (Triazine Scaffold) sar SAR & Computational Modeling start->sar Identify opportunities for selectivity synthesis Synthesize Analogs sar->synthesis biochem Biochemical Assays (e.g., Radiometric) synthesis->biochem selectivity Kinome-wide Selectivity Panel biochem->selectivity binding Binding Assays (e.g., DSF) binding->selectivity cell_target Cellular Target Engagement selectivity->cell_target Potent & selective hits phenotype Phenotypic Assays (e.g., Apoptosis, Proliferation) cell_target->phenotype off_target Off-Target Pathway Analysis off_target->phenotype optimized Optimized Selective Inhibitor phenotype->optimized reiterate Reiterate Design Cycle phenotype->reiterate Low selectivity or off-target effects reiterate->sar

Caption: Workflow for improving triazine inhibitor selectivity.

pi3k_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation EIF4EBP1->Proliferation Inhibitor Triazine Inhibitor (e.g., Compound 6h) Inhibitor->PI3K Inhibitor->mTORC1 Dual Inhibition

Caption: PI3K/Akt/mTOR pathway targeted by a dual triazine inhibitor.

sar_logic cluster_r1 Modification at R1 cluster_r2 Modification at R2 start Lead Compound Triazine Core R1: H R2: Phenyl r1_mod R1 Modification Small Alkyl Bulky Group H-bond Donor start:r1->r1_mod r2_mod R2 Modification Substituted Phenyl Heterocycle Hydrophobic Group start:r2->r2_mod outcome Analysis Potency (Target IC50) Selectivity (Off-Target IC50) PK Properties r1_mod->outcome r2_mod->outcome decision Improved Selectivity? outcome->decision next_gen Next-Generation Compound decision->next_gen Yes redesign Redesign / Re-evaluate decision->redesign No

Caption: Logic diagram for a Structure-Activity Relationship (SAR) study.

References

reducing cytotoxicity of 1,3,5-triazine compounds in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with 1,3,5-triazine compounds, particularly concerning their cytotoxicity in normal cells.

Frequently Asked Questions (FAQs)

Q1: My 1,3,5-triazine compound shows high cytotoxicity in normal cell lines. What are the potential reasons and how can I mitigate this?

A1: High cytotoxicity in normal cells is a common challenge. Several factors could be contributing to this observation:

  • Compound-Specific Toxicity: The intrinsic chemical structure of your triazine derivative may lead to broad-spectrum cytotoxicity.

  • Off-Target Effects: The compound might be interacting with unintended molecular targets in normal cells, disrupting essential cellular processes.[1][2] Many triazine derivatives are kinase inhibitors, and off-target kinase inhibition is a known issue.[1]

  • Oxidative Stress: Some triazine compounds can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cell death in both normal and cancerous cells.[3][4][5]

  • Formulation Issues: Poor solubility of the compound can lead to precipitation at high concentrations, causing physical stress to cells or interfering with assay readings. The solvent used (e.g., DMSO) could also be toxic at the concentrations used.

Strategies to Reduce Cytotoxicity in Normal Cells:

  • Structural Modification: Based on Structure-Activity Relationship (SAR) studies, minor modifications to the triazine scaffold can significantly alter its selectivity. For instance, the type and position of substituents on the triazine ring can influence the compound's interaction with its target and reduce off-target effects.[6]

  • Targeted Drug Delivery: Encapsulating the triazine compound in a drug delivery system, such as liposomes or polymeric nanoparticles, can enhance its delivery to cancer cells while minimizing exposure to normal tissues.[7] This is particularly useful for poorly soluble compounds.[8][9][10][11]

  • Co-administration with Cytoprotective Agents: In some cases, co-treatment with antioxidants can mitigate cytotoxicity induced by oxidative stress without compromising the anticancer efficacy.[4][5]

Q2: How do I determine if my 1,3,5-triazine compound is selectively toxic to cancer cells?

A2: To assess the cancer-selective toxicity of your compound, you need to calculate its Selectivity Index (SI) . This is a quantitative measure that compares the cytotoxicity of a compound in normal versus cancer cell lines.

The SI is calculated using the following formula: SI = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line)

A higher SI value indicates greater selectivity for cancer cells. Generally, an SI value greater than 3 is considered to indicate high selectivity.

To determine the SI, you must test your compound's cytotoxicity in parallel on at least one cancer cell line and one relevant normal (non-cancerous) cell line.

Q3: My cytotoxicity assay results are inconsistent. What are the common sources of variability?

A3: Inconsistent results in cytotoxicity assays (e.g., MTT, CCK-8) can arise from several factors:

  • Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results. Ensure you have a homogenous cell suspension and use a consistent seeding density.

  • Compound Precipitation: As mentioned, poorly soluble triazine derivatives may precipitate in the culture medium, especially at higher concentrations. This can interfere with the optical readings of the assay. Visually inspect the wells for precipitates.

  • Assay Interference: The chemical nature of your triazine compound might directly react with the assay reagent (e.g., reducing MTT), leading to a false positive signal. It is crucial to run controls with the compound in cell-free medium.

  • Inconsistent Incubation Times: The duration of compound exposure and the incubation time with the assay reagent should be kept constant across all experiments.

  • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below its toxic threshold for the cell lines used.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High background signal in cell-free wells - Compound interferes with the assay reagent.- Contamination of the medium or reagents.- Run a control plate with your compound in cell-free media to quantify its intrinsic absorbance/fluorescence.- Use fresh, sterile reagents.
U-shaped or bell-shaped dose-response curve - Compound precipitation at high concentrations.- Off-target effects at high concentrations that counteract cytotoxicity.- Check the solubility of your compound in the culture medium.- Visually inspect wells for precipitates.- Consider using a different assay that is less prone to interference from precipitates.
No cytotoxicity observed even at high concentrations - The compound may not be cytotoxic to the selected cell line.- Insufficient treatment duration.- Compound degradation in the culture medium.- Test on a different, potentially more sensitive cell line.- Extend the treatment duration (e.g., 48 or 72 hours).- Assess the stability of your compound under experimental conditions.
High variability between replicate wells - Inaccurate pipetting.- Uneven cell distribution in the plate.- Presence of air bubbles in the wells.- Ensure proper pipetting technique.- Gently swirl the cell suspension before and during seeding to ensure homogeneity.- Carefully inspect wells for bubbles and remove them if present.[12]

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, quantitative data for a fictional 1,3,5-triazine derivative, "Triazine-X," to illustrate how data can be presented for easy comparison.

Table 1: Cytotoxicity of Triazine-X in Cancer and Normal Cell Lines

Cell LineCell TypeIC₅₀ (µM)Selectivity Index (SI)
MCF-7Breast Cancer15.5 ± 1.26.5
A549Lung Cancer22.1 ± 2.54.5
HEK293Normal Kidney100.8 ± 5.7-

Table 2: Effect of Drug Delivery Systems on the Cytotoxicity of Triazine-X

FormulationCell LineIC₅₀ (µM)
Free Triazine-XMCF-715.5
Triazine-X LiposomesMCF-710.2
Free Triazine-XHEK293100.8
Triazine-X LiposomesHEK293150.3

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxicity of a 1,3,5-triazine compound by measuring the metabolic activity of cells.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the triazine compound in culture medium.

    • Remove the old medium and add 100 µL of the medium containing the compound at different concentrations. Include a vehicle control (medium with solvent only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value.

Protocol 2: Caspase-3/7 Activity Assay (Fluorometric)

This assay quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well, white-walled plate and treat with the triazine compound as described in the MTT assay protocol.

  • Reagent Preparation:

    • Prepare the caspase-3/7 reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the caspase-3/7 reagent to each well.

    • Mix gently on a plate shaker for 1 minute.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence using a microplate reader with excitation at ~499 nm and emission at ~521 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from cell-free wells) and normalize the signal to the vehicle control to determine the fold-increase in caspase activity.

Protocol 3: Preparation of Triazine-Loaded Liposomes via Ethanol Injection

This protocol describes a simple method for encapsulating a hydrophobic 1,3,5-triazine compound into liposomes.[13][14][15][16][17]

  • Lipid Solution Preparation:

    • Dissolve the 1,3,5-triazine compound, phospholipids (e.g., phosphatidylcholine), and cholesterol in ethanol.

  • Injection:

    • Heat an aqueous buffer (e.g., PBS) to a temperature above the lipid phase transition temperature, while stirring.

    • Rapidly inject the ethanolic lipid-drug solution into the stirred aqueous phase.

  • Solvent Removal:

    • Remove the ethanol by dialysis or rotary evaporation.

  • Characterization:

    • Characterize the liposomes for size, polydispersity index (PDI), and encapsulation efficiency.

Visualizations

Below are diagrams created using Graphviz to illustrate key concepts and workflows.

G Troubleshooting Workflow for High Cytotoxicity in Normal Cells start High Cytotoxicity in Normal Cells Observed check_solubility Check Compound Solubility & Precipitation start->check_solubility precipitate Precipitation Observed check_solubility->precipitate Yes no_precipitate No Precipitation check_solubility->no_precipitate No check_solvent Assess Solvent Toxicity (Vehicle Control) solvent_toxic Solvent is Toxic check_solvent->solvent_toxic Yes solvent_ok Solvent Not Toxic check_solvent->solvent_ok No check_assay Rule out Assay Interference (Cell-free Control) interference Interference Detected check_assay->interference Yes no_interference No Interference check_assay->no_interference No solubilize Improve Formulation (e.g., Drug Delivery System) precipitate->solubilize no_precipitate->check_solvent lower_solvent Lower Solvent Concentration solvent_toxic->lower_solvent solvent_ok->check_assay use_diff_assay Use a Different Cytotoxicity Assay interference->use_diff_assay intrinsic_toxicity High Intrinsic Toxicity or Off-Target Effects Likely no_interference->intrinsic_toxicity modify_compound Modify Compound Structure (SAR) intrinsic_toxicity->modify_compound

Caption: Troubleshooting workflow for unexpected cytotoxicity.

G Experimental Workflow for Determining Selectivity Index (SI) start Prepare Serial Dilutions of Triazine Compound culture_cancer Culture Cancer Cells (e.g., MCF-7) start->culture_cancer culture_normal Culture Normal Cells (e.g., HEK293) start->culture_normal treat_cancer Treat Cancer Cells with Compound culture_cancer->treat_cancer treat_normal Treat Normal Cells with Compound culture_normal->treat_normal assay_cancer Perform Cytotoxicity Assay (e.g., MTT) on Cancer Cells treat_cancer->assay_cancer assay_normal Perform Cytotoxicity Assay (e.g., MTT) on Normal Cells treat_normal->assay_normal ic50_cancer Calculate IC50 for Cancer Cells assay_cancer->ic50_cancer ic50_normal Calculate IC50 for Normal Cells assay_normal->ic50_normal calculate_si Calculate Selectivity Index (SI = IC50_normal / IC50_cancer) ic50_cancer->calculate_si ic50_normal->calculate_si end Evaluate Selectivity calculate_si->end

Caption: Workflow for calculating the Selectivity Index (SI).

G PI3K/Akt/mTOR Signaling Pathway Inhibition by Triazine Derivatives cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Triazine 1,3,5-Triazine Derivative Triazine->PI3K Inhibits Triazine->mTOR Inhibits

Caption: PI3K/Akt/mTOR pathway and triazine inhibition.[1][2][18][19][20][21]

References

Validation & Comparative

A Comparative Guide to Triazine-Based Kinase Inhibitors: ZSTK474 versus Other PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a detailed comparison of ZSTK474, a prominent pan-PI3K inhibitor featuring a 1,3,5-triazine core, with another leading pan-PI3K inhibitor, Pictilisib (GDC-0941). This objective analysis is supported by experimental data to inform research and drug development decisions.

Overview of Compared Kinase Inhibitors

ZSTK474 is an orally available s-triazine derivative that acts as an ATP-competitive inhibitor of all four isoforms of Class I phosphoinositide 3-kinase (PI3K).[1] Its mechanism of action involves the inhibition of the PI3K/AKT signaling pathway, which is crucial for tumor cell growth and survival.[1] Dysregulation of this pathway is implicated in tumor resistance to various cancer therapies.[1] Preclinical studies have demonstrated its potent antitumor efficacy both in vitro and in vivo.[2][3]

Pictilisib (GDC-0941) is another potent, orally bioavailable, and selective pan-inhibitor of class I PI3K.[4] It has been the subject of numerous preclinical and clinical studies, establishing it as a key benchmark compound in the development of PI3K-targeted therapies.[4][5]

Quantitative Comparison of Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of ZSTK474 and Pictilisib against the Class I PI3K isoforms.

CompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)Reference
ZSTK474 1644549[2]
Pictilisib (GDC-0941) 333375[4]

Signaling Pathway and Experimental Workflow

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Both ZSTK474 and Pictilisib exert their therapeutic effects by inhibiting PI3K at the top of this cascade.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 conversion PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth ZSTK474 ZSTK474 ZSTK474->PI3K GDC0941 Pictilisib (GDC-0941) GDC0941->PI3K

PI3K/Akt/mTOR Signaling Pathway Inhibition.

A typical workflow for evaluating the efficacy of these inhibitors in preclinical models is outlined below.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Biochem Biochemical Assays (Kinase Activity) CellBased Cell-Based Assays (Proliferation, Apoptosis) Biochem->CellBased WesternBlot Western Blot (Pathway Modulation) CellBased->WesternBlot Xenograft Tumor Xenograft Models WesternBlot->Xenograft PKPD Pharmacokinetics & Pharmacodynamics Xenograft->PKPD Toxicity Toxicity Studies PKPD->Toxicity

Preclinical Evaluation Workflow for PI3K Inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize PI3K inhibitors.

PI3K Enzyme Inhibition Assay (HTRF)

A non-radioactive, homogeneous time-resolved fluorescence (HTRF) assay is commonly used to measure the inhibitory activity of compounds against PI3K isoforms.[2]

  • Reagents : Human recombinant PI3Kα, β, δ, and γ enzymes, PIP2 substrate, ATP, and HTRF detection reagents.

  • Procedure :

    • The kinase reaction is performed in a buffer containing the PI3K enzyme, the test compound (e.g., ZSTK474 or Pictilisib) at various concentrations, and PIP2.

    • The reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped, and the amount of PIP3 produced is quantified using HTRF detection reagents.

    • The IC50 values are calculated from the dose-response curves.[2]

Cell Proliferation Assay

The effect of the inhibitors on the growth of cancer cell lines is typically assessed using a colorimetric assay such as the MTT or MTS assay.

  • Cell Culture : Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment : Cells are treated with serial dilutions of the kinase inhibitor or vehicle control.

  • Incubation : Plates are incubated for a specified period (e.g., 72 hours).

  • Quantification : A reagent such as MTS is added to each well, and the absorbance is measured to determine the number of viable cells.

  • Analysis : The GI50 (concentration for 50% of maximal inhibition of cell growth) is calculated from the dose-response curves.

In Vivo Tumor Xenograft Studies

The antitumor efficacy of PI3K inhibitors is evaluated in vivo using tumor xenograft models in immunocompromised mice.[3]

  • Tumor Implantation : Human cancer cells are subcutaneously injected into the flank of nude mice.

  • Treatment : Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound is administered orally at a specified dose and schedule.[3]

  • Tumor Measurement : Tumor volume is measured regularly using calipers.

  • Endpoint : The study is terminated when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for p-Akt).[3]

Comparative Efficacy and Cellular Effects

Both ZSTK474 and Pictilisib have demonstrated potent anti-proliferative effects across a wide range of cancer cell lines.[2][6]

  • ZSTK474 : This compound has been shown to induce a strong G0/G1 cell cycle arrest rather than apoptosis in many cell lines.[1][7] It has also exhibited anti-angiogenic properties by inhibiting HIF-1α expression and VEGF production.[2] In vivo, orally administered ZSTK474 has shown significant antitumor activity in various human cancer xenograft models with a favorable safety profile.[3]

  • Pictilisib (GDC-0941) : This inhibitor also potently inhibits the phosphorylation of Akt in various cancer cell lines and inhibits their proliferation.[6] In vivo studies have demonstrated its ability to significantly inhibit tumor growth in xenograft models.[8] Pictilisib has advanced into clinical trials, providing a wealth of data on its safety and efficacy in humans.[4][9]

Conclusion

Both ZSTK474 and Pictilisib are potent pan-Class I PI3K inhibitors with demonstrated preclinical antitumor activity. While Pictilisib has the advantage of extensive clinical evaluation, ZSTK474 represents a well-characterized research tool and a promising scaffold for the development of novel PI3K-targeted therapies. The choice between these and other kinase inhibitors will depend on the specific research question, the desired selectivity profile, and the stage of drug development. This guide provides a foundational comparison to aid in these critical decisions.

References

A Comparative Guide to Triazine and Quinazoline Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the triazine and quinazoline scaffolds, two heterocyclic cores of significant interest in medicinal chemistry. By examining their physicochemical properties, biological activities, and pharmacokinetic profiles, this document aims to inform strategic decisions in the design and development of novel therapeutics.

Physicochemical and Pharmacokinetic Properties

Triazine and quinazoline scaffolds, while both nitrogen-containing heterocycles, exhibit distinct structural and electronic properties that influence their behavior as pharmacophores. The 1,3,5-triazine (s-triazine) is a symmetrical, planar system with weaker resonance energy than benzene, making it susceptible to nucleophilic substitution.[1][2] In contrast, quinazoline, a fusion of benzene and pyrimidine rings, possesses a different electronic distribution and is a common scaffold in kinase inhibitors.[3][4] These differences impact key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters, which are critical for a compound's viability as a drug candidate.

Table 1: Comparative Physicochemical and ADMET Profiles

PropertyTriazine ScaffoldQuinazoline ScaffoldSupporting Rationale
Core Structure Six-membered ring with three nitrogen atoms (e.g., 1,3,5-triazine)Fused benzene and pyrimidine ringsFoundational chemical definition.
Susceptibility Prone to nucleophilic substitution due to lower resonance energy.[1][2]Functionalization occurs at various positions (N-1, C-2, N-3, C-4, C-6).[3]The electronic nature of the rings dictates reactivity.
Solubility Generally dependent on substituents; some derivatives are insoluble in water.[5]Varies widely with substitution; derivatives can be designed for oral bioavailability.Polarity and crystal packing forces, influenced by side chains, are key factors.
Metabolism Metabolism pathways are diverse and substituent-dependent.Often metabolized by cytochrome P450 enzymes.The core structure and its substituents present sites for enzymatic modification.
Drug-Likeness Many derivatives adhere to Lipinski's Rule of Five.[6]Many derivatives adhere to Lipinski's rules, though some approved drugs are exceptions.[7]In silico ADMET profiles for derivatives of both scaffolds often show favorable drug-like properties.[7][8][9]

Comparative Biological Activity

Both scaffolds are privileged structures in drug discovery, demonstrating a wide array of biological activities. Their utility is most pronounced in anticancer and antimicrobial applications.

Anticancer Activity

Quinazoline derivatives are famously successful as tyrosine kinase inhibitors, while triazine derivatives have shown efficacy against a broader range of cancer-related enzymes.[10][11][12][13]

Table 2: Comparative Anticancer Activity (IC₅₀ Values) of Representative Derivatives

ScaffoldDerivative ExampleTarget/MechanismCancer Cell LineIC₅₀ (µM)Reference
Triazine Thiophene-substituted s-triazinePI3K/Akt pathway suppressionA549 (Lung)0.20[1]
Pyrazolyl-s-triazine (4f)EGFR/PI3K/AKT/mTORHCT-116 (Colon)0.50[14]
Phenylamino-s-triazine (2d)Not specifiedC26 (Colon)0.38[15]
Benzimidazole-s-triazine (35)PI3Kδ / mTOR(Enzymatic Assay)0.0023 / 0.0154[11]
Quinazoline Propen-phenylamino-quinazoline (26)EGFR inhibitorA549 (Lung)~1.35-8.83[13]
4-anilinoquinazoline (41)EGFR / VEGFR(Enzymatic Assay)1.63 / 0.85[13]
4-aminoquinazoline (LU1501)NF-κB pathway suppressionSK-BR-3 (Breast)10.16[16]
Morpholin-3-one fused quinazoline (9)EGFR inhibitor(Enzymatic Assay)Nanomolar range[10]
Antimicrobial Activity

Derivatives from both scaffolds have been reported to possess significant activity against various bacterial and fungal pathogens.[3][17] Their mechanisms can include the inhibition of essential microbial enzymes or the disruption of cell wall integrity.[17][18]

Table 3: Comparative Antimicrobial Activity of Representative Derivatives

ScaffoldDerivative TypeOrganism(s)Activity Metric (e.g., MIC)Supporting Rationale
Triazine Various s-triazine derivativesBroad spectrumExhibit bactericidal and fungicidal properties.[1][2]The triazine core is a versatile scaffold for developing agents against diverse microbial species.[19]
Quinazoline Quinazolinone derivativesGram-positive bacteria and fungiPotent activity reported, especially against Gram-positive strains.[17]These derivatives are known to interact with bacterial cell walls and DNA structures.[17][20]

Key Signaling Pathways and Mechanisms of Action

Visualizing the interaction between these scaffolds and cellular pathways is crucial for understanding their therapeutic effects.

Quinazoline: Targeting the EGFR Signaling Pathway

Many quinazoline-based anticancer drugs, such as Gefitinib and Erlotinib, function by inhibiting the Epidermal Growth Factor Receptor (EGFR), a key node in pathways controlling cell growth and proliferation.[10][13][21]

G Quinazoline Inhibition of EGFR Pathway EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibits AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes

Quinazoline derivatives often inhibit the EGFR signaling cascade.
Triazine: Targeting the PI3K/mTOR Signaling Pathway

A significant number of s-triazine derivatives exert their anticancer effects by directly targeting key enzymes in the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[11][12][14]

G Triazine Inhibition of PI3K/mTOR Pathway Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activates AKT Akt PI3K->AKT Activates Triazine_PI3K Triazine Inhibitor Triazine_PI3K->PI3K Inhibits mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Growth mTOR->Proliferation Promotes Triazine_mTOR Triazine Inhibitor Triazine_mTOR->mTOR Inhibits

Triazine derivatives can dually inhibit PI3K and mTOR proteins.

Experimental Protocols

Reproducible and standardized experimental data are the foundation of comparative analysis. Below are detailed methodologies for key assays used to evaluate the biological activities of these scaffolds.

Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is widely used to determine the cytotoxic effects of chemical compounds.

  • Cell Seeding : Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of the test compounds (triazine or quinazoline derivatives) in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[22]

  • MTT Addition : After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation : Culture the microbial strain (e.g., S. aureus, E. coli) overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation : Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare a two-fold serial dilution series in a 96-well microtiter plate using CAMHB. The final volume in each well should be 50 µL.

  • Inoculation : Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation : Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination : After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[21][23]

Standard Experimental Workflow

The discovery pipeline for novel therapeutic agents based on these scaffolds follows a logical progression from design and synthesis to comprehensive biological evaluation.

G Drug Discovery Workflow for Heterocyclic Scaffolds cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization cluster_3 Preclinical Studies A Scaffold Selection (Triazine or Quinazoline) B In Silico Screening (Docking, ADMET) A->B C Chemical Synthesis & Purification B->C D Primary Screening (e.g., MTT Assay) C->D E Secondary Screening (e.g., Kinase Assays) D->E F Antimicrobial Testing (MIC Determination) D->F G Structure-Activity Relationship (SAR) E->G F->G H Lead Optimization G->H H->C Iterative Refinement I In Vivo Efficacy (Animal Models) H->I J Toxicology Studies I->J

A typical workflow for screening heterocyclic compounds.

Conclusion

Both triazine and quinazoline scaffolds are exceptionally valuable in drug discovery, each with a distinct profile.

  • Quinazoline has a proven track record, particularly as a scaffold for potent and selective tyrosine kinase inhibitors in oncology. Its rigid, fused-ring structure is well-suited for fitting into the ATP-binding pockets of these enzymes.

  • s-Triazine , with its three modifiable positions, offers greater synthetic flexibility and has been successfully utilized to develop agents that target a more diverse range of biological targets, including the PI3K/mTOR pathway, CDKs, and topoisomerases.[11][15]

The choice between these scaffolds should be guided by the specific therapeutic target and the desired pharmacological profile. Quinazolines represent a more established path for kinase inhibition, while triazines provide a versatile platform for exploring novel mechanisms of action and developing next-generation therapeutics.

References

A Comparative Guide to the Anticancer Activity of Novel Triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and selective anticancer agents is a cornerstone of modern oncological research. Among the myriad of heterocyclic compounds investigated, triazine derivatives have emerged as a promising scaffold due to their diverse biological activities.[1][2] This guide provides an objective comparison of the in vitro anticancer performance of several novel triazine derivatives against established chemotherapeutic agents, supported by experimental data and detailed methodologies for key validation assays.

Quantitative Efficacy: A Side-by-Side Comparison

The in vitro cytotoxic activity of novel triazine derivatives was evaluated against a panel of human cancer cell lines and compared with standard anticancer drugs such as Doxorubicin, Paclitaxel, and Cisplatin. The half-maximal inhibitory concentration (IC50), a key measure of drug potency, was determined for each compound. The following tables summarize the comparative IC50 values (in µM).

Table 1: Anticancer Activity against Breast Cancer Cell Lines (MCF-7, MDA-MB-231)

Compound/DrugCancer Cell LineIC50 (µM)Reference
Novel Triazine Derivatives
Compound 1d (mono-substituted)MCF-70.2[1]
Compound 34 (trisubstituted)MCF-70.82
Compound 3b (di-morpholino)MCF-76.19[1]
Compound 2d (tri-substituted)MCF-76.54[1]
Imamine-triazine 4f MDA-MB-2316.25
Imamine-triazine 4k MDA-MB-2318.18[3]
Standard Drugs
Paclitaxel (PTX)MCF-72.35[1]
Doxorubicin (DOX)MCF-710.52[1]
ImatinibMDA-MB-23135.50[3]

Table 2: Anticancer Activity against Lung Cancer Cell Line (A549)

Compound/DrugIC50 (µM)Reference
Novel Triazine Derivatives
Compound 11e 0.028[4][5]
Compound 9a 0.042[4][5]
Compound 8e 0.050[4][5]
Compound 10e 0.062[4][5]
Compound 9j 0.16[6]
Compound 47 0.20[7]
Standard Drugs
Doxorubicin0.086 - 5.05[8]
Cisplatin9.38 - 19.7[9]
Methotrexate>0.062 (less potent than some derivatives)[4][5]

Table 3: Anticancer Activity against Colon Cancer Cell Lines (C26, HCT-116)

Compound/DrugCancer Cell LineIC50 (µM)Reference
Novel Triazine Derivatives
Compound 2d (tri-substituted)C260.38[1]
4-Bromophenylamino-s-triazine derivativeHCT-1160.50[1]
Triazolo[4,3-b][1][4][10]triazin-7-one derivativeHCT-1161.48[10]
NSC 710607HCT-1160.55[11]
Schiff base derivativeHCT-1163.64 - 5.60[12]
Standard Drugs
Paclitaxel (PTX)C264.32[1]
Doxorubicin (DOX)C268.06[1]
5-Fluorouracil (5-FU)HCT-116>1.48 (less potent than some derivatives)[10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of the anticancer activity of novel triazine derivatives.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell viability and metabolic activity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the novel triazine derivatives or standard drugs for 48-72 hours.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay using Flow Cytometry

This assay quantifies the percentage of apoptotic cells following treatment.

  • Cell Treatment and Harvesting: Cells are treated with the test compounds for a specified period. Both adherent and floating cells are collected.

  • Washing: The collected cells are washed twice with cold PBS.

  • Staining: Cells are resuspended in 1X Binding Buffer, followed by the addition of Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: 400 µL of 1X Binding Buffer is added to each sample, and the cells are analyzed by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[7][13]

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Fixation: Treated cells are harvested and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Washing and Staining: The fixed cells are washed with PBS and then stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Cells are incubated in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined.

Western Blotting for Protein Expression

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Following treatment, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., EGFR, Akt, mTOR, p-Akt, p-mTOR) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing Mechanisms and Workflows

Signaling Pathway

Many novel triazine derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival. The EGFR/PI3K/AKT/mTOR pathway is a frequently dysregulated cascade in various cancers and a common target for these compounds.[4][14]

EGFR_PI3K_AKT_mTOR_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Triazine Novel Triazine Derivatives Triazine->EGFR Triazine->PI3K Triazine->mTOR Experimental_Workflow start Start: Novel Triazine Derivative cell_culture Cancer Cell Line Culture start->cell_culture mtt_assay Cell Viability (MTT Assay) cell_culture->mtt_assay ic50 Determine IC50 mtt_assay->ic50 apoptosis_assay Apoptosis Assay (Flow Cytometry) ic50->apoptosis_assay cell_cycle Cell Cycle Analysis ic50->cell_cycle western_blot Mechanism Study (Western Blot) ic50->western_blot end Validate Anticancer Activity apoptosis_assay->end cell_cycle->end western_blot->end

References

Navigating the PI3K/mTOR Signaling Pathway: A Comparative Guide to Gedatolisib and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling cascade is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in various cancers has established it as a key target for therapeutic intervention. This guide provides a comprehensive comparison of Gedatolisib, a dual PI3K/mTOR inhibitor featuring a 1-(1,3,5-Triazin-2-yl)piperazine core, with three notable alternatives: Alpelisib, Capivasertib, and Everolimus. Each of these agents targets the PI3K/mTOR pathway at different nodes, offering distinct selectivity profiles and therapeutic strategies.

Executive Summary

This guide delves into the cross-reactivity and comparative efficacy of these four inhibitors. Gedatolisib is a potent pan-class I PI3K and mTOR kinase inhibitor.[1] In contrast, Alpelisib offers targeted inhibition of a specific PI3K isoform, Capivasertib focuses on the downstream kinase AKT, and Everolimus acts as an allosteric inhibitor of mTORC1. Understanding the nuanced differences in their target engagement and off-target effects is crucial for the rational design of future research and clinical applications.

Comparative Analysis of Kinase Inhibition

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for off-target effects. The following tables summarize the available inhibitory activities (IC50) of Gedatolisib and its alternatives against their primary targets and a selection of other kinases.

Table 1: Inhibitory Activity (IC50 in nM) Against Primary Targets

Kinase TargetGedatolisib (PF-05212384)Alpelisib (BYL719)Capivasertib (AZD5363)Everolimus (RAD001)
PI3Kα (p110α)0.4[2]4.6[3]--
PI3Kβ (p110β)6[4]1,156[3]--
PI3Kγ (p110γ)5.4[2]250[3]--
PI3Kδ (p110δ)6[4]290[3]--
mTOR1.6[2]--IC50 of 1.6-2.4 nM for FKBP12 binding[5]
AKT1--3[1]-
AKT2--8[1]-
AKT3--8[1]-
Note: Everolimus is an allosteric inhibitor of mTORC1 and does not have a directly comparable IC50 value for the kinase domain.

Table 2: Off-Target Kinase Activity Profile

Comprehensive, head-to-head kinase panel data for all four compounds under identical assay conditions is limited in the public domain. However, available information on their selectivity provides valuable insights:

CompoundReported Off-Target Activity
Gedatolisib Exhibits selectivity over 234 other protein kinases (IC50 >10 μM).[6]
Alpelisib Highly selective for PI3Kα, with significantly lower potency against other PI3K isoforms and other kinases.[3]
Capivasertib Potently inhibits all three AKT isoforms. Also shows activity against P70S6K and PKA at similar concentrations and lower activity towards ROCK1/2.[1][7]
Everolimus Highly specific for mTORC1 through its binding to FKBP12. It does not directly inhibit other protein kinases.[8]

Signaling Pathway and Mechanisms of Action

The PI3K/AKT/mTOR pathway is a complex network that regulates essential cellular functions. The distinct mechanisms of action of Gedatolisib and its alternatives are visualized in the following diagram.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Inhibition of apoptosis mTORC2 mTORC2 mTORC2->AKT Activation S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibition of translation inhibitor Gedatolisib Gedatolisib Gedatolisib->PI3K Inhibits Gedatolisib->mTORC2 Inhibits Gedatolisib->mTORC1 Inhibits Alpelisib Alpelisib Alpelisib->PI3K Inhibits (α-isoform) Capivasertib Capivasertib Capivasertib->AKT Inhibits Everolimus Everolimus Everolimus->mTORC1 Inhibits (allosteric)

Figure 1: PI3K/AKT/mTOR Signaling Pathway and Inhibitor Targets

Experimental Protocols

The determination of kinase inhibition and selectivity is paramount in drug discovery. Below are generalized protocols for two common in vitro kinase assay methodologies.

ADP-Glo™ Kinase Assay (Luminescence-based)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP, which is then quantified in a luciferase-based reaction that produces light. The luminescent signal is proportional to the ADP concentration and, therefore, to kinase activity.[1]

Protocol Outline:

  • Kinase Reaction: Incubate the kinase, substrate, ATP, and the test compound (e.g., Gedatolisib) in a multiwell plate.

  • Stop Reaction and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and eliminate unused ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition based on control wells and determine the IC50 value by fitting the data to a dose-response curve.

cluster_workflow ADP-Glo™ Kinase Assay Workflow A 1. Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B 2. Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) A->B C 3. Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) B->C D 4. Measure Luminescence C->D E 5. Data Analysis (Calculate % Inhibition & IC50) D->E

Figure 2: ADP-Glo™ Kinase Assay Workflow

Radiometric Kinase Assay

This "gold standard" method directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP onto a substrate.

Principle: The kinase transfers the terminal phosphate from radiolabeled ATP to a protein or peptide substrate. The phosphorylated substrate is then separated from the unreacted ATP, and the radioactivity incorporated into the substrate is quantified.

Protocol Outline:

  • Kinase Reaction: Prepare a reaction mixture containing the kinase, substrate, buffer, and test compound.

  • Initiate Reaction: Start the reaction by adding a mixture of cold ATP and [γ-³²P]ATP. Incubate at the optimal temperature for a defined period.

  • Stop Reaction and Separate: Stop the reaction and spot the mixture onto a phosphocellulose paper or filter membrane that binds the substrate.

  • Wash: Wash the membrane extensively to remove unreacted [γ-³²P]ATP.

  • Quantify: Measure the radioactivity on the dried membrane using a scintillation counter or phosphorimager.

  • Data Analysis: Determine the level of kinase inhibition and calculate the IC50 value.

Conclusion

The this compound scaffold, exemplified by Gedatolisib, offers a powerful platform for dual PI3K/mTOR inhibition. Its broad activity against all class I PI3K isoforms and mTOR provides a comprehensive blockade of the pathway, which may be advantageous in overcoming resistance mechanisms. In contrast, the alternative agents discussed—Alpelisib, Capivasertib, and Everolimus—provide more targeted inhibition at specific nodes within the pathway. The choice of inhibitor for research or therapeutic development will depend on the specific biological context, the desired level of pathway modulation, and the acceptable off-target risk profile. The experimental protocols outlined here provide a foundation for the rigorous in vitro characterization of these and other novel kinase inhibitors.

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 1,3,5-Triazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The 1,3,5-triazine core, a six-membered heterocyclic ring with alternating carbon and nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,3,5-triazine analogs, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in the design of novel therapeutic agents.

Anticancer Activity of 1,3,5-Triazine Analogs

1,3,5-triazine derivatives have shown significant potential as anticancer agents by targeting various mechanisms, including the inhibition of kinases and dihydrofolate reductase (DHFR). The substituents on the triazine ring play a crucial role in determining their potency and selectivity.

Targeting Kinases in Cancer Therapy

Several 1,3,5-triazine analogs have been developed as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.

One study investigated 1,3,5-triazine derivatives as inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell malignancies. Compound C11 from this series demonstrated potent BTK inhibition with an IC50 value of 17.0 nM.[1] The SAR analysis revealed that the 6-amino-1,3,5-triazine scaffold was crucial for activity.

Another series of imamine-1,3,5-triazine derivatives were evaluated for their antiproliferative activity against several cancer cell lines.[2] Compounds 4f and 4k exhibited potent activity against the triple-negative breast cancer cell line MDA-MB-231, with IC50 values of 6.25 µM and 8.18 µM, respectively, surpassing the activity of the parent compound, imatinib (IC50 = 35.50 µM).[2]

In the context of EGFR-TK inhibition, certain 1,3,5-triazine derivatives have shown promise. For instance, compound 1d was identified as a potent inhibitor with an IC50 of 2.54 ± 0.22 µM against EGFR-TK.[3][4]

A series of novel 1,3,5-triazine derivatives were synthesized and evaluated as dual inhibitors of PI3K/mTOR.[5] Compound 6h from this series showed significant inhibitory activity against PI3Kα and demonstrated potent anticancer effects against HeLa cervical cancer cells.[5]

The following table summarizes the anticancer activity of selected 1,3,5-triazine analogs.

Compound IDTarget/Cell LineIC50 (µM)Reference
C11 BTK0.017[1]
4f MDA-MB-2316.25[2]
4k MDA-MB-2318.18[2]
1d EGFR-TK2.54 ± 0.22[3][4]
1c EGFR-TK8.45 ± 0.65[3]
1b EGFR-TK34.05 ± 4.11[3]
1a EGFR-TK112.45 ± 21.52[3]
11 SW6205.85[6]
5i Capan-12.4[7]
7b Capan-11.9[7]
8e A5490.050[8][9]
9a A5490.042[8][9]
10e A5490.062[8][9]
11e A5490.028[8][9]
Dihydrofolate Reductase (DHFR) Inhibition

1,3,5-triazine derivatives have also been explored as inhibitors of DHFR, a key enzyme in nucleotide synthesis. A study on tri-amino-substituted 1,3,5-triazine derivatives identified several compounds with potent cytotoxic activity against the A549 non-small cell lung cancer cell line.[8][9] Compounds 8e , 9a , 10e , and 11e demonstrated IC50 values of 50, 42, 62, and 28 nM, respectively.[8][9]

Antimicrobial Activity of 1,3,5-Triazine Analogs

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. 1,3,5-triazine derivatives have shown promising activity against a range of bacteria and fungi. The SAR studies in this area focus on optimizing the substituents to enhance potency and reduce toxicity.

A study on 1,3,5-triazine aminobenzoic acid derivatives revealed that several compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.[10][11] Notably, compounds 10 and 13 were more active against MRSA and E. coli than the standard drug ampicillin.[10]

The following table summarizes the minimum inhibitory concentration (MIC) values of selected 1,3,5-triazine analogs against various microbial strains.

Compound IDS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)Reference
10 5012.5[11]
13 >20012.5[11]
14 >20012.5[11]
16 50100[11]
25 50100[11]
30 50>200[11]
Ampicillin 2512.5[11]

Visualizing Structure-Activity Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate key SAR principles for 1,3,5-triazine analogs.

SAR_Anticancer cluster_SAR General SAR for Anticancer Activity cluster_R1 Position 2 cluster_R2 Position 4 cluster_R3 Position 6 Triazine 1,3,5-Triazine Core R1_group Bulky hydrophobic groups (e.g., substituted phenyl, naphthyl) Triazine->R1_group Substitution at C2 R2_group Amino or substituted amino groups (e.g., -NHR, -NRR') Triazine->R2_group Substitution at C4 R3_group Heterocyclic rings (e.g., morpholine, piperidine) Triazine->R3_group Substitution at C6 Activity Increased Anticancer Activity R1_group->Activity R2_group->Activity R3_group->Activity

Caption: General structure-activity relationship for the anticancer activity of 1,3,5-triazine analogs.

Kinase_Inhibition_Pathway Triazine 1,3,5-Triazine Analog (e.g., Compound C11) BTK Bruton's Tyrosine Kinase (BTK) Triazine->BTK Inhibits Apoptosis Apoptosis Triazine->Apoptosis Induces Downstream Downstream Signaling (e.g., PLCγ2, ERK) BTK->Downstream Activates BTK->Apoptosis Inhibits Proliferation B-cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Simplified signaling pathway showing the inhibition of BTK by a 1,3,5-triazine analog.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 1,3,5-triazine compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the 1,3,5-triazine compounds and a vehicle control (DMSO) for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 1,3,5-triazine compounds dissolved in DMSO

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial two-fold dilutions of the 1,3,5-triazine compounds in MHB in a 96-well plate.

  • Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant kinase (e.g., BTK, EGFR-TK)

  • Kinase buffer

  • Substrate peptide

  • ATP

  • 1,3,5-triazine compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Luminometer

Procedure:

  • Add the kinase, substrate, and 1,3,5-triazine compound at various concentrations to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Measure the luminescence, which is inversely proportional to the kinase activity.

  • Calculate the percentage of kinase inhibition and determine the IC50 values.

References

Unveiling the Potency of Triazine Compounds: A Comparative Analysis of Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for more effective cancer therapeutics, triazine derivatives have emerged as a promising class of compounds with significant antiproliferative activity. This guide provides a comprehensive comparison of the efficacy of various triazine compounds across a spectrum of cancer cell lines, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to assist researchers, scientists, and drug development professionals in their evaluation of these promising molecules.

Comparative Efficacy of Triazine Derivatives

The cytotoxic potential of novel triazine compounds has been evaluated against a panel of human cancer cell lines, with results indicating a broad range of activity. The half-maximal inhibitory concentration (IC50), a key measure of potency, has been determined for several derivatives, revealing their efficacy in inhibiting cancer cell growth.

A series of symmetrical di-substituted phenylamino-s-triazine derivatives have demonstrated notable anticancer activity. For instance, certain mono-substituted s-triazine derivatives exhibited strong anticancer effects on MCF7 (human breast cancer) and C26 (colon carcinoma) cell lines, with IC50 values ranging from 1.77 to 13.46 μM.[1] In another study, a derivative identified as compound 14 was found to be highly effective against A549 (lung), MCF-7 (breast), HCT116 (colon), and HepG2 (liver) cancer cells, with IC50 values of 5.15, 6.37, 8.44, and 6.23 μM, respectively.[2]

Furthermore, some triazine derivatives have shown superior or comparable activity to established anticancer drugs. For example, certain synthesized compounds exhibited greater activity than erlotinib and only slightly inferior activity compared to sorafenib in the tested cell lines.[2] One compound, 11 , displayed the most potent antiproliferative effect against the SW620 (colon cancer) cell line with an IC50 value of 5.85 µM, surpassing the activity of the standard drug 5-fluorouracil (21.74 µM).[3]

The selectivity of these compounds for cancer cells over normal cells is a critical aspect of their therapeutic potential. Encouragingly, the most effective triazine derivatives were evaluated against normal VERO cells and showed modest toxicity, with IC50 values ranging from 42.32 to 55.20 μM, suggesting a favorable therapeutic window.[2]

Below is a summary of the IC50 values for selected triazine compounds across various cancer cell lines.

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference CompoundReference IC50 (µM)
Compound 14 A549Lung5.15Erlotinib, Sorafenib-
MCF-7Breast6.37
HCT116Colon8.44
HepG2Liver6.23
Mono-substituted s-triazines (1a-1c) MCF7Breast1.77 - 13.46Paclitaxel (PTX)2.35
C26ColonDoxorubicin (DOX)8.06
Compound 2d MCF7Breast6.54PTX2.35
C26Colon0.38DOX8.06
Compound 3b MCF7Breast6.19PTX2.35
DOX10.52
Compound 11 SW620Colon5.855-Fluorouracil21.74
Compound 47 A549Lung0.20 ± 0.05--
MCF-7Breast1.25 ± 0.11
HeLaCervical1.03 ± 0.24
Xanthone-triazine 7a HCT116Colon-Cisplatin (6 µM)-
A-172GlioblastomaHigh Activity
Hs-578TBreastHigh Activity
Xanthone-triazine 7e HCT116Colon-Cisplatin (6 µM)-
A-172GlioblastomaHigher than Cisplatin
Hs-578TBreastHigh Activity

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of triazine compounds.

MTT Assay for Cell Viability

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Triazine compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the triazine compounds in the complete growth medium. The final DMSO concentration should not exceed 0.1%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.[4]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[4]

  • Measure the absorbance at 570 nm using a microplate reader.[4]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[4]

LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, which serves as an indicator of cytotoxicity.

Materials:

  • LDH cytotoxicity assay kit

  • Treated cell culture supernatants from the primary cytotoxicity assay

  • 96-well microplates

Procedure:

  • Prepare cells and treat them with triazine compounds as described in the MTT assay protocol (Steps 1-4).

  • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[4]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.[4]

  • Incubate the plate for 30 minutes at room temperature, protected from light.[4]

  • Add 50 µL of the stop solution provided in the kit to each well.[4]

  • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[4]

  • Calculate the percentage of cytotoxicity using the formula provided in the kit instructions.

Annexin V-FITC and Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Treated cells

  • Phosphate-buffered saline (PBS)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Harvest the treated and control cells and wash them twice with cold PBS. Centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.[4]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[4]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[4]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]

  • Add 400 µL of 1X binding buffer to each tube.[4]

  • Analyze the cells by flow cytometry within one hour.[4]

Signaling Pathways and Mechanisms of Action

Triazine derivatives exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation and survival. A prominent mechanism involves the inhibition of the PI3K/AKT/mTOR and EGFR signaling cascades.[2][5]

The EGFR signaling pathway, when overactivated, can lead to increased cell proliferation and decreased apoptosis.[2] Triazine compounds have been shown to inhibit EGFR, thereby blocking downstream signaling.

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Several s-triazine derivatives have been identified as potent inhibitors of PI3K and/or mTOR kinases.[5] For example, compound 47 potently inhibited PI3K and mTOR kinases with IC50 values of 7.0 and 48 nM, respectively.[5]

EGFR_PI3K_AKT_mTOR_Pathway EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Triazine_EGFR Triazine Compounds Triazine_EGFR->EGFR Inhibition PIP3 PIP3 PI3K->PIP3 Triazine_PI3K Triazine Compounds Triazine_PI3K->PI3K Inhibition PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Apoptosis Apoptosis (Inhibition) mTOR->Apoptosis Triazine_mTOR Triazine Compounds Triazine_mTOR->mTOR Inhibition Experimental_Workflow Cell_Culture 1. Cell Seeding (24h incubation) Compound_Treatment 2. Treatment with Triazine Compounds (48-72h incubation) Cell_Culture->Compound_Treatment MTT_Assay 3a. MTT Assay Compound_Treatment->MTT_Assay LDH_Assay 3b. LDH Assay Compound_Treatment->LDH_Assay Apoptosis_Assay 3c. Apoptosis Assay (Flow Cytometry) Compound_Treatment->Apoptosis_Assay MTT_Steps Add MTT Reagent Incubate (4h) Add DMSO Read Absorbance MTT_Assay->MTT_Steps Data_Analysis 4. Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis LDH_Steps Collect Supernatant Add LDH Reagent Incubate (30 min) Add Stop Solution Read Absorbance LDH_Assay->LDH_Steps LDH_Assay->Data_Analysis Apoptosis_Steps Harvest & Wash Cells Stain with Annexin V & PI Incubate (15 min) Analyze by Flow Cytometer Apoptosis_Assay->Apoptosis_Steps Apoptosis_Assay->Data_Analysis

References

In Vivo Efficacy of Piperazine-Substituted 1,3,5-Triazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the in vivo efficacy of a representative piperazine-substituted 1,3,5-triazine compound, a potent PI3Kα inhibitor, against a known alternative. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed overview of its performance supported by experimental data.

Comparative Efficacy of a 1,3,5-Triazine Derivative

Numerous 1,3,5-triazine derivatives incorporating a piperazine moiety have been investigated for their anticancer properties.[1][2] These compounds often target key cellular signaling pathways involved in cancer cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway.[1][3][4] For the purpose of this guide, we will focus on a specific 1,3,5-triazine derivative containing a piperazine group, identified as Compound 32 in a study by Hou et al., which has demonstrated significant in vivo antitumor activity as a PI3Kα inhibitor.[1]

Quantitative Data Summary

The in vivo efficacy of Compound 32 was evaluated in a U87-MG human glioblastoma xenograft model and compared with ZSTK-474, another potent PI3K inhibitor.[1] The primary endpoint was the inhibition of tumor growth.

CompoundDosageAdministration RouteXenograft ModelTumor Growth Inhibition (%)Citation
Compound 32 20 mg/kg/dayIntragastricU87-MGSimilar to ZSTK-474 at 40 mg/kg/day[1]
ZSTK-474 40 mg/kg/dayIntragastricU87-MGNot explicitly quantified, used as a positive control[1]

Experimental Protocols

The following is a detailed methodology for the in vivo xenograft study cited in this guide.

U87-MG Human Glioblastoma Xenograft Model
  • Cell Line: U87-MG human glioblastoma cells were used to establish the tumor xenografts.

  • Animal Model: Nude mice are typically used for xenograft studies to prevent rejection of the human tumor cells.

  • Tumor Implantation: A suspension of U87-MG cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers, typically calculated using the formula: (length × width²) / 2.

  • Treatment Initiation: When the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

  • Drug Administration: Compound 32 was administered intragastrically at a dose of 20 mg/kg/day. The vehicle control group would receive the formulation excipients alone. ZSTK-474, the comparator, was administered at 40 mg/kg/day via the same route.[1]

  • Efficacy Evaluation: The primary outcome measured is the inhibition of tumor growth in the treated groups compared to the vehicle control group over the course of the study. Body weight of the animals is also monitored as an indicator of toxicity.

  • Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowable size, at which point the tumors from all groups are excised and weighed.

Signaling Pathway and Experimental Workflow

The antitumor activity of many 1,3,5-triazine derivatives is attributed to their inhibition of the PI3K/Akt/mTOR signaling pathway.[1][3][4] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a common feature in many cancers.[5][6]

PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the point of inhibition by Compound 32.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation Inhibitor Compound 32 (1,3,5-Triazine Derivative) Inhibitor->PI3K inhibits

Caption: PI3K/Akt/mTOR signaling pathway with inhibition by a 1,3,5-triazine derivative.

In Vivo Efficacy Validation Workflow

The diagram below outlines the general workflow for validating the in vivo efficacy of a test compound like a 1,3,5-triazine derivative.

InVivo_Workflow start Start cell_culture Cancer Cell Line Culture (e.g., U87-MG) start->cell_culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Drug Administration (e.g., Intragastric) randomization->treatment data_collection Tumor Volume & Body Weight Measurement treatment->data_collection data_collection->treatment Repeat for study duration endpoint Study Endpoint: Tumor Excision & Weight data_collection->endpoint analysis Data Analysis: Tumor Growth Inhibition endpoint->analysis end End analysis->end

Caption: General workflow for in vivo validation of anticancer compound efficacy.

References

Pioneering New Frontiers in Triazine Synthesis: A Comparative Analysis of Emerging Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the latest, most efficient, and sustainable methods for synthesizing triazine derivatives, crucial scaffolds in medicinal chemistry.

The synthesis of triazine-containing compounds remains a cornerstone of pharmaceutical research and development, owing to their broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] This guide provides a comprehensive comparison of three innovative synthesis methods that offer significant advantages over traditional approaches: Microwave-Assisted Synthesis, Ultrasound-Assisted Synthesis, and Iron-Catalyzed Cyclotrimerization. These methods are evaluated based on efficiency, environmental impact ("green" chemistry principles), and applicability, supported by experimental data and detailed protocols.

Comparative Performance of Novel Triazine Synthesis Methods

The following table summarizes the key quantitative data for the three benchmarked synthesis methods, offering a clear comparison of their performance metrics.

MetricMicrowave-Assisted SynthesisUltrasound-Assisted SynthesisIron-Catalyzed CyclotrimerizationConventional Reflux
Reaction Time 2.5 - 5 minutes30 - 60 minutes12 - 24 hours5 - 6 hours
Typical Yield Up to 88%Up to 96%18% - 72%~69%
Energy Input High (localized)ModerateModerate (sustained)High (sustained)
Solvent Usage Minimal (often DMF or aqueous media)Primarily aqueous/ethanolic mediaOrganic Solvents (e.g., DMSO)Organic Solvents
Key Advantages Extremely rapid, high efficiencyHigh yields, reduced reaction times, sustainableAtom-efficient, one-pot synthesisWell-established

Detailed Experimental Protocols

Below are the detailed methodologies for each of the benchmarked triazine synthesis techniques.

Microwave-Assisted Synthesis of 1,3,5-Triazine Derivatives

This method utilizes microwave irradiation to rapidly and efficiently synthesize 1,3,5-triazine derivatives, often with the aid of a phase-transfer catalyst.[3][4]

Experimental Protocol:

  • Intermediate Preparation: The synthesis begins with the preparation of a key intermediate, such as 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine. This is typically achieved through the sequential nucleophilic substitution of cyanuric chloride, with the first substitution occurring at 0°C and the second at room temperature.[3][4]

  • Microwave Reaction: In a 50 W microwave reactor, the intermediate (1 equivalent) is combined with the desired amine (e.g., 2-phenylethylamine, 1.2 equivalents), sodium carbonate (2 equivalents), and a catalytic amount of tetrabutylammonium bromide (TBAB) in a minimal amount of a suitable solvent like DMF.

  • Irradiation: The reaction mixture is subjected to microwave irradiation at 150°C for a short duration, typically 2.5 minutes.[3]

  • Workup and Purification: After cooling, the reaction mixture is poured into cold water, and the resulting precipitate is filtered, washed, and dried. The crude product is then purified by recrystallization or column chromatography to yield the final 1,3,5-triazine derivative.

experimental_workflow_microwave start Start Materials: - Intermediate - Amine - Na2CO3, TBAB, DMF mw_reactor Microwave Reactor (50W, 150°C, 2.5 min) start->mw_reactor Combine workup Workup: - Pour into cold water - Filter precipitate mw_reactor->workup Irradiate purification Purification: - Recrystallization or - Column Chromatography workup->purification Crude Product product Final Product: 1,3,5-Triazine Derivative purification->product

Microwave-Assisted Synthesis Workflow
Ultrasound-Assisted Synthesis of 1,3,5-Triazine Derivatives

This environmentally friendly method employs ultrasonic irradiation to facilitate the synthesis of 1,3,5-triazine derivatives, significantly reducing reaction times and often allowing for the use of aqueous media.[3][4]

Experimental Protocol:

  • Reactant Preparation: A solution of the starting 2-hydrazino-4,6-disubstituted-1,3,5-triazine derivative (1 equivalent) is prepared in ethanol.

  • Aldehyde/Ketone Addition: The desired aldehyde or ketone (1 equivalent) is added to the solution, along with a few drops of acetic acid as a catalyst.[5]

  • Sonication: The reaction vessel is placed in an ultrasonic bath and irradiated at a controlled temperature (e.g., 40°C) for 30-60 minutes. The ultrasonic waves promote efficient mixing and mass transfer, accelerating the reaction.

  • Product Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • Purification: The crude product is washed with cold ethanol and dried to afford the pure triazine-hydrazone derivative. In many cases, the purity is high enough to not require further purification.

experimental_workflow_ultrasound start Start Materials: - Hydrazino-triazine - Aldehyde/Ketone - Ethanol, Acetic Acid ultrasound Ultrasonic Bath (40°C, 30-60 min) start->ultrasound Combine isolation Isolation: - Cool mixture - Filter precipitate ultrasound->isolation Irradiate purification Purification: - Wash with cold ethanol - Dry isolation->purification Crude Product product Final Product: Triazine-Hydrazone Derivative purification->product

Ultrasound-Assisted Synthesis Workflow
Iron-Catalyzed Cyclotrimerization for 2,4,6-Triaryl-1,3,5-Triazine Synthesis

This one-pot method provides a straightforward and atom-efficient route to symmetrical and unsymmetrical 2,4,6-trisubstituted 1,3,5-triazines using an iron catalyst and a common nitrogen source.[6]

Experimental Protocol:

  • Reaction Setup: In a reaction vessel open to the air, the starting aldehyde (1 equivalent), ammonium iodide (NH₄I, 2 equivalents) as the nitrogen source, and a catalytic amount of an iron source (e.g., FeCl₃) are combined in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Heating: The reaction mixture is heated to a specific temperature (e.g., 100-120°C) and stirred for 12-24 hours. The iron catalyst facilitates the cyclotrimerization of the aldehyde with the in-situ generated ammonia from NH₄I.

  • Quenching and Extraction: After the reaction is complete, the mixture is cooled to room temperature and quenched with water. The product is then extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield the desired 2,4,6-triaryl-1,3,5-triazine.

experimental_workflow_iron_catalyzed start Start Materials: - Aldehyde - NH4I, FeCl3, DMSO reaction Reaction Vessel (100-120°C, 12-24h, Air) start->reaction Combine workup Workup: - Quench with water - Extract with Ethyl Acetate reaction->workup Heat purification Purification: - Wash with brine - Dry and concentrate - Column Chromatography workup->purification Crude Product product Final Product: 2,4,6-Triaryl-1,3,5-Triazine purification->product

Iron-Catalyzed Cyclotrimerization Workflow

Triazines in Cellular Signaling

Many triazine derivatives exert their biological effects by modulating key cellular signaling pathways. For instance, certain triazine-based compounds have been shown to act as inhibitors of enzymes like Dihydrofolate Reductase (DHFR) and Thioredoxin Reductase (TrxR), which are crucial for cancer cell proliferation and survival.[2] Inhibition of these enzymes disrupts nucleotide synthesis and redox balance, ultimately leading to cell cycle arrest and apoptosis.

signaling_pathway_triazine cluster_enzymes Target Enzymes cluster_cellular_processes Cellular Processes cluster_outcomes Cellular Outcomes triazine Triazine Derivative DHFR DHFR triazine->DHFR Inhibits TrxR TrxR triazine->TrxR Inhibits nucleotide_synthesis Nucleotide Synthesis DHFR->nucleotide_synthesis Required for redox_balance Redox Balance TrxR->redox_balance Maintains cell_cycle_arrest Cell Cycle Arrest nucleotide_synthesis->cell_cycle_arrest Disruption leads to apoptosis Apoptosis redox_balance->apoptosis Imbalance leads to

Triazine Inhibition of Cancer-Related Pathways

References

A Head-to-Head Comparison of Triazine-Based Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various triazine-based antiviral agents, supported by available experimental data. The information is compiled from multiple studies to offer a broad perspective on this promising class of compounds.

The triazine scaffold, a six-membered heterocyclic ring containing three nitrogen atoms, has emerged as a versatile pharmacophore in the development of antiviral therapeutics. Different isomers, primarily 1,2,4- and 1,3,5-triazines, and their fused heterocyclic derivatives have demonstrated potent activity against a range of viruses by targeting various stages of the viral life cycle. This guide summarizes the quantitative antiviral data, details the experimental methodologies used for their evaluation, and visualizes the proposed mechanisms of action for key classes of triazine-based agents.

Quantitative Performance Data of Triazine-Based Antiviral Agents

The following tables summarize the in vitro antiviral activity and cytotoxicity of representative triazine derivatives from various studies. It is important to note that these results are not from a single head-to-head study and experimental conditions may vary. Therefore, direct comparison of absolute values should be made with caution. The Selectivity Index (SI), the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50 or IC50), is a critical parameter for evaluating the therapeutic potential of an antiviral compound.

Table 1: Antiviral Activity of 1,2,4-Triazine Derivatives
Compound ClassSpecific CompoundTarget VirusCell LineEC50/IC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Azolo[5,1-c][1][2][3]triazinesTriazavirinInfluenza A/H1N1MDCK->100-[This information is synthesized from multiple sources which indicate low toxicity]
Pyrrolo[2,1-f][1][2][3]triazinesCompound 14c Influenza A/H1N1 (A/Puerto Rico/8/34)MDCK4 µg/mL750 µg/mL188This data is from a study on bioactive pyrrolo[2,1-f][1][2][3]triazines.
1,2,4-Triazine NucleosidesCompound 6 Hepatitis A virus (HAV-10)-equipotent to Ribavirin--[4]
Table 2: Antiviral Activity of 1,3,5-Triazine Derivatives
Compound ClassSpecific CompoundTarget VirusCell LineEC50/IC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Symmetrical Trialkoxy-TAZCompound 4bbb Herpes Simplex Virus 1 (HSV-1)Vero--256.6[5]
Triazine Dimers-HIV-1 (Wild-Type)MT-4Submicromolar activity reported--[6]
Piperazine-containing 1,3,5-TriazinesCompound C35 Potato Virus Y (PVY)in vivoInactivation EC50: 89 µg/mL--[7]
Morpholine-containing 1,3,5-TriazinesCompound 10ce Pseudorabies Virus (PRV)--47.7730.82[This data is from a study on 1,3,5-triazine derivatives as potential PIKfyve inhibitors]
Morpholine-containing 1,3,5-TriazinesCompound 10de Vesicular Stomatitis Virus (VSV)--46.3913.22[This data is from a study on 1,3,5-triazine derivatives as potential PIKfyve inhibitors]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of triazine-based antiviral agents. Specific parameters may vary between studies.

Antiviral Activity Assay (General Protocol)

A common method for assessing antiviral activity is the cytopathic effect (CPE) reduction assay.

  • Cell Seeding: Host cells appropriate for the target virus (e.g., Madin-Darby Canine Kidney (MDCK) for influenza virus, Vero cells for HSV) are seeded in 96-well plates and incubated until a confluent monolayer is formed.

  • Virus Infection: The cell culture medium is removed, and the cells are infected with a specific multiplicity of infection (MOI) of the virus.

  • Compound Treatment: After a viral adsorption period, the virus-containing medium is removed, and fresh medium containing serial dilutions of the triazine compounds is added to the wells.

  • Incubation: The plates are incubated at the optimal temperature and CO2 conditions for viral replication.

  • CPE Observation: The cytopathic effect is observed and scored at a specific time point post-infection, typically when CPE in the untreated virus control wells reaches 100%.

  • Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits viral CPE by 50%, is calculated using regression analysis.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds is often determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Host cells are seeded in 96-well plates as in the antiviral assay.

  • Compound Treatment: The cells are treated with serial dilutions of the triazine compounds and incubated for a period comparable to the antiviral assay.

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated.

Mechanism of Action and Signaling Pathways

The antiviral mechanisms of triazine-based agents are diverse and depend on the specific chemical scaffold and the target virus. The following diagrams illustrate some of the proposed mechanisms.

Experimental Workflow for Antiviral Activity and Cytotoxicity Assays cluster_antiviral Antiviral Activity Assay cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_si Therapeutic Potential A1 Seed host cells in 96-well plate A2 Infect cells with virus A1->A2 A3 Treat with serial dilutions of triazine compound A2->A3 A4 Incubate A3->A4 A5 Observe Cytopathic Effect (CPE) A4->A5 A6 Calculate EC50 A5->A6 SI Calculate Selectivity Index (SI = CC50 / EC50) A6->SI C1 Seed host cells in 96-well plate C2 Treat with serial dilutions of triazine compound C1->C2 C3 Incubate C2->C3 C4 Add MTT reagent C3->C4 C5 Solubilize formazan C4->C5 C6 Measure absorbance C5->C6 C7 Calculate CC50 C6->C7 C7->SI

General experimental workflow for antiviral and cytotoxicity assays.

Proposed Antiviral Mechanisms of Triazine Derivatives cluster_rdrp RNA Virus Replication Cycle cluster_neuraminidase Influenza Virus Release Entry Viral Entry Uncoating Uncoating Entry->Uncoating Replication RNA Replication (via RdRp) Uncoating->Replication Translation Protein Synthesis Replication->Translation Assembly Virion Assembly Translation->Assembly Release Viral Release Assembly->Release Budding Budding Virion NA Neuraminidase Budding->NA Release_NA Virus Release NA->Release_NA Receptor Sialic Acid Receptor Receptor->NA cleavage Triazavirin Triazavirin (1,2,4-Triazine derivative) Triazavirin->Replication Inhibition Pyrrolo_triazine Pyrrolo[2,1-f][1,2,4]triazines Pyrrolo_triazine->NA Inhibition

Proposed mechanisms of action for different triazine classes.

The antiviral activity of Triazavirin, a notable 1,2,4-triazine derivative, is believed to be mediated through the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[1][8] This mechanism involves Triazavirin acting as a purine nucleotide analog, which disrupts viral RNA synthesis.[3] Some studies also suggest that Triazavirin may target hemagglutinin, a viral protein involved in entry.[2]

For certain fused triazine systems, such as the pyrrolo[2,1-f][1][2][3]triazines, a proposed mechanism of action against the influenza virus is the inhibition of neuraminidase, an enzyme crucial for the release of newly formed viral particles from infected cells.

Other triazine derivatives have been reported to act through different mechanisms. For instance, some 1,3,5-triazine derivatives have shown activity against HIV by inhibiting the reverse transcriptase enzyme.[6] More recently, a series of 1,3,5-triazines were suggested to exert their antiviral effects by inhibiting PIKfyve, a lipid kinase involved in endosomal trafficking, which is a pathway exploited by many viruses for entry and egress.

References

A Comparative Guide to the Synthesis of 1-(1,3,5-Triazin-2-yl)piperazine and its Derivatives: An Evaluation of Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of substituted 1,3,5-triazines, a core scaffold in numerous pharmacologically active compounds, is a cornerstone of medicinal chemistry. Among these, 1-(1,3,5-Triazin-2-yl)piperazine and its analogues are of significant interest. The reproducibility of their synthesis is paramount for researchers in drug development, ensuring consistent yields and purity. This guide provides a comparative analysis of established and modern synthetic protocols, focusing on factors that influence reproducibility, with supporting experimental data.

The conventional synthesis of 1,3,5-triazine derivatives relies on the stepwise nucleophilic substitution of chlorine atoms from cyanuric chloride.[1] However, this method's reproducibility is highly sensitive to reaction conditions, particularly temperature.[2] To address these challenges, alternative methods such as microwave-assisted and sonochemical synthesis have emerged, offering significant improvements in reaction times, yields, and overall efficiency.[3][4]

Comparison of Synthesis Methodologies

The choice of synthetic methodology has a profound impact on the reproducibility, yield, and environmental footprint of this compound synthesis. Below is a comparative overview of the conventional approach versus modern green chemistry alternatives.

FeatureConventional SynthesisMicrowave-Assisted SynthesisSonochemical Synthesis
Principle Stepwise nucleophilic substitution with thermal control.[2]Rapid, uniform heating using microwave irradiation.[3]Acoustic cavitation to induce chemical reactions.[4]
Reaction Time Hours to days.[3]Minutes.[5][6]Minutes.[1][4]
Yield Moderate to good, but can be variable.[5]Often higher and more consistent yields.[6]High to excellent yields.[1]
Reproducibility Sensitive to precise temperature control, can be challenging.[2]Generally high due to uniform and controlled heating.[3]High, with rapid and efficient energy transfer.[4]
Scalability Well-established for large-scale synthesis.Can be challenging for very large scales, but scalable reactors are available.Scalable, with industrial-scale sonicators available.
Environmental Impact Often requires organic solvents and longer reaction times, leading to higher energy consumption.Can often be performed under solvent-free conditions, reducing waste.[3]Can often be performed in aqueous media, a green solvent.[1][4]

Quantitative Data Summary

The following tables summarize reported experimental data for the synthesis of various substituted 1,3,5-triazines, illustrating the advantages of microwave-assisted and sonochemical methods over conventional heating.

Table 1: Comparison of Reaction Times

Synthesis MethodReactantsProductReaction TimeReference
ConventionalCyanuric chloride derivative and amineAsymmetrical triamine-1,3,5-triazine5 days[3]
Microwave-AssistedCyanuric chloride derivative and amineAsymmetrical triamine-1,3,5-triazine10 minutes[3]
ConventionalSubstituted triazine and amineMorpholine-functionalized 1,3,5-triazineSeveral hours[1]
Microwave-AssistedSubstituted triazine and amineMorpholine-functionalized 1,3,5-triazine2.5 minutes[1]
SonochemicalSubstituted triazine and amineMorpholine-functionalized 1,3,5-triazine5 minutes[1]

Table 2: Comparison of Product Yields

Synthesis MethodProductYieldReference
ConventionalFluorinated 1,3,5-triazinane62-78%[5]
Microwave-AssistedFluorinated 1,3,5-triazinane98-99%[5]
Conventional4,6-disubstituted-1,3,5-triazine hydrazone-[1]
Sonochemical4,6-disubstituted-1,3,5-triazine hydrazoneup to 96%[1]
Microwave-AssistedMorpholine-functionalized 1,3,5-triazines54-87%[6]
SonochemicalMorpholine-functionalized 1,3,5-triazines>75%[1]

Key Experimental Protocols

Detailed methodologies are crucial for the successful and reproducible synthesis of this compound and its derivatives. Below are representative protocols for conventional, microwave-assisted, and sonochemical synthesis.

Protocol 1: Conventional Stepwise Synthesis

This protocol describes the controlled, temperature-dependent substitution of chlorine atoms on cyanuric chloride with piperazine.

  • Monosubstitution: Dissolve cyanuric chloride (1 equivalent) in a suitable solvent (e.g., acetone, THF) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of piperazine (1 equivalent) and a base (e.g., sodium carbonate, triethylamine) to neutralize the evolved HCl.

  • Stir the reaction mixture at 0-5 °C for the specified time (e.g., 2-4 hours) until the formation of 2-chloro-4,6-di(piperazin-1-yl)-1,3,5-triazine is complete (monitored by TLC).

  • Disubstitution (for symmetrical derivatives): After the first substitution, allow the reaction mixture to warm to room temperature and add another equivalent of piperazine and base.

  • Stir at room temperature for several hours to overnight to yield the disubstituted product.

  • Work-up: Pour the reaction mixture into ice water to precipitate the product. Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol, methanol) for purification.

Protocol 2: Microwave-Assisted Synthesis

This method offers a rapid and efficient alternative to conventional heating.

  • In a microwave-safe vessel, combine the chloro-triazine derivative (e.g., 2,4-dichloro-6-(substituted)-1,3,5-triazine, 1 equivalent), piperazine (1.1-1.5 equivalents), a base (e.g., K₂CO₃, DIPEA), and a high-boiling point solvent (e.g., DMF, ethanol) or perform the reaction under solvent-free conditions.[1][3] A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can also be added to improve efficiency.[1]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 100-150 °C) and power (e.g., 50 W) for a short duration (e.g., 2-15 minutes).[1]

  • After the reaction is complete, cool the vessel to room temperature.

  • Work-up: If a solvent was used, remove it under reduced pressure. Dilute the residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product. Purify by column chromatography if necessary.

Protocol 3: Sonochemical Synthesis

This green chemistry approach utilizes ultrasound to accelerate the reaction.

  • In a round-bottom flask, suspend the chloro-triazine derivative (1 equivalent), piperazine (1.1-1.5 equivalents), a base (e.g., sodium carbonate), and a phase-transfer catalyst (e.g., TBAB) in an aqueous medium.[1][4]

  • Place the flask in an ultrasonic bath or use an ultrasonic probe.

  • Irradiate the mixture with ultrasound at a specified frequency and power at room temperature or slightly elevated temperatures (e.g., 40 °C) for a short period (e.g., 5-60 minutes).[1]

  • Monitor the reaction progress using TLC.

  • Work-up: Upon completion, extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The product can be further purified by recrystallization or column chromatography.

Synthesis Workflow Comparison

The following diagram illustrates the different pathways for the synthesis of substituted triazines, highlighting the streamlined nature of the microwave-assisted and sonochemical methods.

G Synthesis Workflow Comparison for Substituted Triazines Start Cyanuric Chloride + Piperazine Conventional_Step1 Step 1: Monosubstitution (0-5 °C, hours) Start->Conventional_Step1 Conventional Method Microwave Microwave-Assisted Synthesis (100-150 °C, minutes) Start->Microwave Microwave Method Sonochemical Sonochemical Synthesis (Room Temp, minutes) Start->Sonochemical Sonochemical Method Conventional_Intermediate 2,4-Dichloro-6-(piperazin-1-yl)- 1,3,5-triazine Conventional_Step1->Conventional_Intermediate Conventional_Step2 Step 2: Disubstitution (Room Temp, hours) Conventional_Intermediate->Conventional_Step2 Conventional_Product 2-Chloro-4,6-di(piperazin-1-yl)- 1,3,5-triazine Conventional_Step2->Conventional_Product Conventional_Step3 Step 3: Trisubstitution (Reflux, hours-days) Conventional_Product->Conventional_Step3 Final_Product Final Product: Substituted 1,3,5-Triazine Conventional_Step3->Final_Product Microwave->Final_Product Sonochemical->Final_Product

Caption: A diagram comparing the multi-step conventional synthesis with the more direct microwave and sonochemical routes.

Factors Influencing Reproducibility

Several factors are critical for ensuring the reproducibility of this compound synthesis:

  • Temperature Control: In the conventional method, precise temperature control is the most critical factor for selective substitution.[2] Fluctuations can lead to mixtures of mono-, di-, and tri-substituted products, complicating purification and reducing the yield of the desired compound.

  • Nucleophilicity and Steric Hindrance: The reactivity of the amine nucleophile plays a significant role. More nucleophilic and less sterically hindered amines will react faster.

  • Stoichiometry and Order of Addition: The molar ratio of reactants must be carefully controlled, especially in stepwise synthesis, to favor the desired degree of substitution.

  • Solvent and Base: The choice of solvent can influence the solubility of reactants and intermediates, while the base is crucial for neutralizing the HCl byproduct and driving the reaction forward.

  • Energy Input Method: Microwave and sonochemical methods provide more uniform and efficient energy transfer compared to conventional heating, leading to more consistent reaction conditions and higher reproducibility.[3][4]

References

A Comparative Guide to Confirming Target Engagement of Triazine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Confirming that a therapeutic agent, such as a triazine inhibitor, directly interacts with its intended molecular target within the complex cellular environment is a cornerstone of modern drug discovery. This guide provides an objective comparison of key methodologies for validating the target engagement of triazine inhibitors, which frequently target protein kinases. We will delve into the principles, experimental protocols, and comparative performance of three widely used assays: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and in vitro Kinase Inhibition Assays.

Comparison of Target Engagement Methodologies

The selection of an appropriate target engagement assay depends on various factors, including the nature of the target, the availability of specific reagents, desired throughput, and the specific questions being addressed. Below is a comparative overview of the primary methods discussed in this guide.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement AssayIn Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
Principle Ligand binding alters the thermal stability of the target protein.[1][2]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[2][3]Measures the enzymatic activity of a purified kinase by quantifying ADP production.
Cellular Context Intact cells, cell lysates, and tissues.[3]Intact cells.[3]Acellular (purified enzyme).
Labeling Requirement Label-free for both compound and target.[3]Requires genetic fusion of NanoLuc® to the target protein and a fluorescently labeled tracer.[2]Typically label-free for the compound, but requires purified enzyme and substrate.
Primary Readout Thermal shift (ΔTagg) and EC50 from isothermal dose-response curves.IC50 from competitive displacement of the tracer.IC50 from inhibition of kinase activity.
Key Advantages Physiologically relevant as it uses endogenous proteins in their native environment; no compound modification needed.[1]High sensitivity, quantitative, and suitable for high-throughput screening in live cells.[3]Direct measure of enzymatic inhibition; well-established and robust.
Key Limitations Not all ligand binding events result in a significant thermal shift; can be lower throughput.[1][2]Requires genetic modification of the target protein and development of a specific tracer; potential for false negatives with non-competitive binders.[2]Lacks cellular context (e.g., ATP concentrations, interacting proteins); does not confirm target binding in a cell.

Quantitative Data Comparison

Table 1: Cellular Thermal Shift Assay (CETSA) Data for Kinase Inhibitors

CompoundTarget KinaseCell LineThermal Shift (ΔTagg in °C)EC50 (µM)
Triazine Derivative 1 PI3KαMCF7+3.20.8
Triazine Derivative 2 CDK2HCT116+2.51.2
Dabrafenib B-RafWM-266-4+4.10.016
Selumetinib MEK1A375+1.50.1

This table presents hypothetical and literature-derived representative data.

Table 2: NanoBRET™ Target Engagement Data for Kinase Inhibitors

CompoundTarget KinaseTracerCellular IC50 (nM)
Triazine Derivative 3 BTKK-1025
Triazine Derivative 4 PI3KαK-4150
Dasatinib ABL1K-51.2
Crizotinib ALKK-1028

This table presents hypothetical and literature-derived representative data.

Table 3: In Vitro Kinase Inhibition (ADP-Glo™) Data for Triazine Inhibitors

CompoundTarget KinaseBiochemical IC50 (nM)
Triazine Derivative 5 PI3Kα5.8
Triazine Derivative 6 mTOR12.2
ZSTK474 (a triazine derivative) PI3Kα3.7
Compound 20 (a triazine derivative) CDK121

Data compiled from various sources.[1][4]

Signaling Pathways Targeted by Triazine Inhibitors

Triazine derivatives are a versatile class of compounds that have been developed to inhibit a range of protein kinases involved in critical cellular signaling pathways. Two of the most prominent pathways targeted by triazine inhibitors are the PI3K/AKT/mTOR and the Cyclin-Dependent Kinase (CDK) pathways.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates (Activates) mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation _4EBP1->Proliferation Inhibits translation when unphosphorylated Triazine_PI3K Triazine Inhibitor Triazine_PI3K->PI3K

PI3K/AKT/mTOR signaling pathway with the site of action for a PI3K-targeting triazine inhibitor.

CDK_Pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation Regulation G1 G1 Phase S S Phase G2 G2 Phase M M Phase CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates CyclinE_CDK2 Cyclin E-CDK2 CyclinE_CDK2->Rb Phosphorylates CyclinA_CDK2 Cyclin A-CDK2 CyclinB_CDK1 Cyclin B-CDK1 E2F E2F Rb->E2F Inhibits E2F->S Promotes S-phase entry Triazine_CDK Triazine Inhibitor Triazine_CDK->CyclinD_CDK46 Triazine_CDK->CyclinE_CDK2

Simplified CDK signaling pathway in the cell cycle, indicating potential inhibition points for triazine inhibitors.

Experimental Protocols and Workflows

Detailed methodologies are crucial for the reproducibility and accurate interpretation of experimental results. Below are protocols for the three key target engagement assays.

Cellular Thermal Shift Assay (CETSA) with Western Blot Detection

CETSA is a powerful method to verify target engagement in a physiological context by measuring changes in the thermal stability of a protein upon ligand binding.[1]

Experimental Workflow

CETSA_Workflow cluster_protocol CETSA with Western Blot Workflow A 1. Cell Culture and Compound Treatment B 2. Cell Harvesting and Aliquoting A->B C 3. Heat Shock B->C D 4. Cell Lysis (Freeze-Thaw) C->D E 5. Centrifugation to Separate Soluble Fraction D->E F 6. Protein Quantification (BCA Assay) E->F G 7. SDS-PAGE and Western Blot F->G H 8. Data Analysis G->H

Experimental workflow for the Cellular Thermal Shift Assay (CETSA) with Western Blot detection.

Protocol

  • Cell Culture and Compound Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with the triazine inhibitor at various concentrations or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting and Heat Shock:

    • Harvest the cells, wash with ice-cold PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (for a melt curve) or a single optimized temperature (for isothermal dose-response) for 3-8 minutes using a thermal cycler. Include a non-heated control.

  • Cell Lysis and Protein Extraction:

    • Immediately cool the samples on ice.

    • Lyse the cells using three cycles of rapid freeze-thaw (liquid nitrogen and 37°C water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.

    • Normalize the protein concentration for all samples.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal and quantify the band intensities.

  • Data Analysis:

    • For a melt curve, plot the percentage of soluble protein against temperature to determine the aggregation temperature (Tagg). A shift in Tagg in the presence of the inhibitor indicates target engagement.

    • For an isothermal dose-response curve, plot the percentage of soluble protein against the inhibitor concentration to determine the EC50.

NanoBRET™ Target Engagement Intracellular Kinase Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in real-time within living cells.[3]

Experimental Workflow

NanoBRET_Workflow cluster_protocol NanoBRET Target Engagement Workflow A 1. Transfect Cells with NanoLuc-Target Fusion Vector B 2. Seed Cells into Assay Plate A->B C 3. Add Triazine Inhibitor (Test Compound) B->C D 4. Add NanoBRET Tracer C->D E 5. Add Nano-Glo Substrate D->E F 6. Measure Donor and Acceptor Emission E->F G 7. Calculate BRET Ratio and Determine IC50 F->G

Experimental workflow for the NanoBRET™ Target Engagement Assay.

Protocol

  • Cell Preparation:

    • Transfect cells with a vector encoding the target kinase fused to NanoLuc® luciferase.

    • Seed the transfected cells into a white, 96- or 384-well assay plate and incubate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the triazine inhibitor.

    • Add the inhibitor or vehicle control to the cells.

    • Add the specific NanoBRET™ tracer at a predetermined optimal concentration.

    • Incubate to allow the inhibitor and tracer to reach binding equilibrium with the target protein.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.

    • Measure the luminescence at two wavelengths: the donor emission (e.g., 460 nm) and the acceptor emission (e.g., 618 nm).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.

Experimental Workflow

ADPGlo_Workflow cluster_protocol ADP-Glo Kinase Assay Workflow A 1. Set up Kinase Reaction (Enzyme, Substrate, ATP, and Triazine Inhibitor) B 2. Incubate to Allow Kinase Reaction A->B C 3. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) B->C D 4. Incubate C->D E 5. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) D->E F 6. Incubate E->F G 7. Measure Luminescence F->G H 8. Calculate % Inhibition and Determine IC50 G->H

Experimental workflow for the ADP-Glo™ in vitro kinase assay.

Protocol

  • Kinase Reaction:

    • In a multi-well plate, combine the purified kinase, the specific substrate, and ATP in a suitable kinase reaction buffer.

    • Add the triazine inhibitor at various concentrations or a vehicle control.

    • Incubate the plate at room temperature or 30°C to allow the kinase reaction to proceed.

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP and simultaneously catalyze a luciferase reaction to produce light. Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

References

Cytotoxicity Showdown: 1,3,5-Triazine Piperazine Derivatives Emerge as Potent Alternatives to 5-Fluorouracil in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing search for more effective cancer therapeutics, a comparative analysis of the cytotoxic effects of 1,3,5-triazine piperazine derivatives and the established chemotherapeutic agent 5-fluorouracil (5-FU) reveals promising potential for this class of triazine compounds. Experimental data from recent studies indicate that specific 1,3,5-triazine derivatives exhibit superior or comparable cytotoxicity against various cancer cell lines when compared to 5-FU, a cornerstone of chemotherapy for decades. This guide provides a detailed comparison of their performance, supported by experimental data and mechanistic insights.

Quantitative Cytotoxicity Comparison

The in vitro cytotoxic activity of 1,3,5-triazine derivatives and 5-fluorouracil is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a higher cytotoxic potency.

Recent studies have directly compared the cytotoxic effects of novel 1,3,5-triazine derivatives containing a piperazine moiety with 5-fluorouracil in human colorectal cancer cell lines. The results, summarized in the table below, highlight the potential of these emerging compounds.

CompoundCell LineIC50 (µM) ± SDReference CompoundCell LineIC50 (µM) ± SD
1,3,5-Triazine Piperazine Derivative (Compound 7b) DLD-113.715-FluorouracilDLD-127.22
2-[4-(2-chloroethyl)piperazin-1-yl]-4-methoxy-6-(NH-Ala-Ala-OMe)-1,3,5-triazine
Morpholine-functionalized 1,3,5-Triazine Derivative (Compound 11) SW6205.855-FluorouracilSW62021.74

Data sourced from Wróbel et al., 2019[1] and Kwiecień et al., 2023.[2]

The data clearly indicates that the tested 1,3,5-triazine derivatives demonstrate significantly lower IC50 values compared to 5-fluorouracil in the respective colon cancer cell lines, suggesting a more potent cytotoxic effect.[1][2] For instance, the 1,3,5-triazine piperazine derivative (Compound 7b) was found to be approximately twice as potent as 5-FU in the DLD-1 cell line.[1] Similarly, the morpholine-functionalized derivative (Compound 11) exhibited nearly four times the potency of 5-FU in the SW620 cell line.[2]

Mechanisms of Cytotoxicity: A Tale of Two Pathways

The cytotoxic actions of 1,3,5-triazine derivatives and 5-fluorouracil are rooted in distinct molecular mechanisms, offering different avenues for therapeutic intervention.

5-Fluorouracil: As a pyrimidine analog, 5-FU exerts its anticancer effects primarily through the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into DNA and RNA. This leads to a cascade of events including inhibition of DNA synthesis and repair, and disruption of RNA processing, ultimately triggering cell death.

5-Fluorouracil_Mechanism 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP FUTP FUTP 5-FU->FUTP FdUTP FdUTP 5-FU->FdUTP TS_Inhibition Thymidylate Synthase Inhibition FdUMP->TS_Inhibition RNA_Damage RNA Damage FUTP->RNA_Damage DNA_Damage DNA Damage FdUTP->DNA_Damage Cell_Death Cell Death TS_Inhibition->Cell_Death RNA_Damage->Cell_Death DNA_Damage->Cell_Death

Caption: Mechanism of 5-Fluorouracil Cytotoxicity.

1,3,5-Triazine Derivatives: The cytotoxic mechanisms of 1,3,5-triazine derivatives are more diverse and depend on the specific substitutions on the triazine core. Many derivatives have been shown to induce apoptosis (programmed cell death) through the attenuation of key intracellular signaling pathways. Some have been identified as inhibitors of critical enzymes involved in cancer cell proliferation and survival, such as dihydrofolate reductase (DHFR) and phosphatidylinositol 3-kinases (PI3K).

Triazine_Derivative_Mechanism Triazine_Derivative 1,3,5-Triazine Derivative Enzyme_Inhibition Enzyme Inhibition (e.g., DHFR, PI3K) Triazine_Derivative->Enzyme_Inhibition Signaling_Pathway Signaling Pathway Attenuation Triazine_Derivative->Signaling_Pathway Cell_Death Cell Death Enzyme_Inhibition->Cell_Death Apoptosis_Induction Apoptosis Induction Apoptosis_Induction->Cell_Death Signaling_Pathway->Apoptosis_Induction

Caption: General Mechanisms of 1,3,5-Triazine Derivative Cytotoxicity.

Experimental Protocols

The evaluation of cytotoxicity for both 1,3,5-triazine derivatives and 5-fluorouracil is predominantly conducted using in vitro cell-based assays. A standard and widely adopted method is the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (1,3,5-triazine derivatives or 5-fluorouracil). A control group with no drug treatment is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Varying Concentrations) A->B C 3. Incubation (e.g., 48-72 hours) B->C D 4. MTT Addition & Incubation C->D E 5. Formazan Solubilization (e.g., DMSO) D->E F 6. Absorbance Measurement E->F G 7. IC50 Calculation F->G

Caption: MTT Assay Experimental Workflow.

Conclusion

The comparative data presented here underscores the significant potential of 1,3,5-triazine piperazine and related derivatives as a promising class of anticancer agents. Their enhanced cytotoxicity in certain cancer cell lines, coupled with distinct mechanisms of action compared to the conventional drug 5-fluorouracil, warrants further investigation. These findings encourage continued research and development of novel 1,3,5-triazine-based compounds as potential candidates for future cancer therapies.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-(1,3,5-Triazin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 1-(1,3,5-Triazin-2-yl)piperazine, a compound utilized in various research applications.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS 59215-44-0) was found. The following procedures are based on safety data for structurally related compounds, including piperazine and triazine derivatives. It is crucial to handle this compound with care and to consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Summary

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents skin contact and potential irritation or sensitization.
Protective Clothing A lab coat, closed-toe shoes, and long pants.Minimizes skin exposure to the chemical.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dusts are generated.Avoids inhalation of potentially harmful airborne particles.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for managing and disposing of this compound waste.

  • Waste Segregation and Collection:

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.

    • Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, clearly labeled, and sealable hazardous waste container.

    • For solutions, use a designated and labeled hazardous waste container suitable for liquid chemical waste.

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the vicinity and evacuate the area if necessary.

    • Ensure the area is well-ventilated.

    • Remove all sources of ignition.

    • Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent or detergent and water, collecting the cleaning materials as hazardous waste.

  • Final Disposal:

    • All waste containing this compound must be disposed of through a licensed and approved hazardous waste disposal company.

    • Ensure the waste container is securely sealed and properly labeled with the chemical name and associated hazards.

    • Follow all local, state, and federal regulations for the transportation and disposal of chemical waste.

    • Crucially, do not dispose of this chemical down the drain or in regular trash. [1]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Disposal A Don Personal Protective Equipment (PPE) B Segregate and Collect Waste in Labeled, Sealed Container A->B C Minor Spill Occurs B->C If spill occurs F Store Waste Container in Designated Secure Area B->F D Contain Spill with Inert Absorbent C->D E Collect Spill Residue into Hazardous Waste Container D->E E->F G Arrange for Pickup by Licensed Waste Disposal Service F->G

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1-(1,3,5-Triazin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-(1,3,5-Triazin-2-yl)piperazine. Adherence to these protocols is vital for ensuring personal and laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the profiles of piperazine and 1,3,5-triazine, the combined compound should be handled as a hazardous substance. Piperazine is known to be a flammable solid that can cause severe skin burns, eye damage, and may lead to allergic skin or respiratory reactions.[1][2] It is also suspected of damaging fertility or the unborn child.[1][2] 1,3,5-Triazine is classified as causing skin and respiratory irritation, as well as serious eye damage.[3] Therefore, a cautious approach is mandatory.

Table 1: Summary of Potential Hazards and Required PPE

Hazard CategoryPotential Hazard DescriptionRecommended Personal Protective Equipment (PPE)
Skin Contact Causes skin irritation and potentially severe chemical burns.[1][3] May cause an allergic skin reaction.[1]Gloves: Chemical-resistant nitrile or neoprene gloves. Change frequently, especially after direct contact.[4][5] Lab Coat: Flame-resistant lab coat worn fully buttoned.[5]
Eye Contact Causes serious eye damage and potential burns.[1][3]Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles if there is a splash hazard.[5][6]
Inhalation Dust may cause respiratory irritation.[3] May cause allergy or asthma symptoms.[1]Respiratory Protection: Handle only in a certified chemical fume hood. If dust is generated and a fume hood is insufficient, a NIOSH-approved respirator is required.[1][4][5]
Ingestion Harmful if swallowed.[3][7]General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7][8]
Flammability May be a flammable solid.[1]Engineering Controls: Avoid dust formation. Keep away from heat, sparks, and open flames.[1][2] Ground/bond container and receiving equipment.[1]

Safe Handling and Operational Workflow

Proper handling procedures are essential to minimize exposure and ensure safety. All work should be performed in a well-ventilated area, preferably a chemical fume hood.[9][10]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Gather all necessary equipment, including spatulas, weigh boats, and reaction vessels, and place them inside the fume hood.[4]

  • Donning PPE: Put on all required PPE as detailed in Table 1, ensuring gloves are inspected for integrity.

  • Handling the Compound:

    • Carefully open the container inside the fume hood to avoid generating dust.

    • Use spark-proof tools for transferring the solid.[10]

    • If weighing, use a tared weigh boat and handle it gently.

    • Keep the container tightly closed when not in use.[2][3]

  • Post-Handling:

    • Clean all equipment used during the process.

    • Dispose of all contaminated disposable materials as hazardous waste.

    • Remove PPE in the correct order to prevent cross-contamination (e.g., gloves first, then lab coat, then eye protection).[4]

    • Wash hands thoroughly with soap and water after completing the work.[9]

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_post 3. Post-Handling & Cleanup cluster_disposal 4. Waste Disposal prep1 Verify Fume Hood Operation prep2 Gather All Materials prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Open Container Carefully prep3->handle1 Proceed to Handling handle2 Weigh and Transfer Compound handle1->handle2 handle3 Keep Container Sealed handle2->handle3 post1 Clean Reusable Equipment handle3->post1 Complete Handling post2 Segregate Contaminated Waste post1->post2 post3 Doff PPE Correctly post2->post3 disp1 Label Hazardous Waste Container post2->disp1 Manage Waste post4 Wash Hands Thoroughly post3->post4 disp2 Arrange for Licensed Disposal disp1->disp2

Caption: Workflow for Safe Handling of this compound.

Emergency and First Aid Procedures

In case of accidental exposure, immediate action is critical.

Table 2: First Aid Measures

Exposure RouteFirst Aid Instructions
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[3] If breathing is difficult or symptoms of asthma occur, seek immediate medical attention.[1][2]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water/shower for at least 15 minutes.[1] Seek immediate medical attention as chemical burns may result.[2]
Eye Contact Rinse cautiously with water for several minutes, holding eyelids open.[3] Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist or physician immediately.[1]
Ingestion Do NOT induce vomiting.[2] Rinse the mouth with water. If the person feels unwell, call a POISON CENTER or doctor immediately.[3][7]

Spill and Disposal Plan

Proper containment and disposal are necessary to prevent environmental contamination and further exposure.

Spill Response:

  • Minor Spills:

    • Ensure the area is well-ventilated (use fume hood).

    • Wearing full PPE, gently sweep up the spilled solid, avoiding dust generation.[9]

    • Place the material into a suitable, labeled container for hazardous waste disposal.[3][9]

    • Clean the spill area thoroughly.

  • Major Spills:

    • Evacuate the area and restrict access.[9]

    • Alert your institution's EHS or emergency response team immediately.[9]

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan:

  • Contaminated Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be treated as hazardous waste.[4]

  • Waste Containers: Collect all waste in a designated, clearly labeled, and sealed container.

  • Final Disposal: Dispose of all chemical waste through a licensed and approved waste disposal contractor, in accordance with all local, regional, and national regulations.[3][8][10] Do not discharge to sewer systems.[10]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.